molecular formula C8H12N2O2S B1599510 3-amino-N-ethylbenzenesulfonamide CAS No. 56445-08-0

3-amino-N-ethylbenzenesulfonamide

Cat. No.: B1599510
CAS No.: 56445-08-0
M. Wt: 200.26 g/mol
InChI Key: PGCYKJPSIKCLNX-UHFFFAOYSA-N
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Description

3-amino-N-ethylbenzenesulfonamide (CAS 56445-08-0) is a chemical compound with the molecular formula C₈H₁₂N₂O₂S and a molecular weight of 200.26 g/mol . This organosulfur compound features a benzenesulfonamide core structure substituted with an ethyl group on the nitrogen (N-ethyl) and an amino group at the meta position of the benzene ring. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications. As a versatile chemical building block, the core structure of this compound is of significant interest in medicinal chemistry. Benzenesulfonamide derivatives are extensively investigated for their inhibitory activity against human carbonic anhydrase (hCA) isozymes . These enzymes are important therapeutic targets for conditions including glaucoma, epilepsy, and cancer . Tumor-associated isozymes such as hCA IX and XII are overexpressed in hypoxic tumors, making them promising targets for anticancer drug development . Researchers can functionalize the aromatic amino group to create novel molecules designed to exploit differences in the active sites of these enzymes, aiming to develop inhibitors with high potency and selectivity . Beyond carbonic anhydrase inhibition, the benzenesulfonamide pharmacophore is found in compounds explored for a wide range of biological activities. Recent research has identified novel sulfonamide derivatives that target aromatase (CYP19A1) for the potential treatment of estrogen-receptor-positive breast cancer . The sulfonamide group acts as a key pharmacophore that can interact with enzyme active sites, and it is often used as a bioisostere for carboxylic acids to improve metabolic stability and membrane permeability . The synthetic versatility of this compound, owing to its reactive amino group, provides researchers with a valuable starting point for constructing diverse compound libraries for biological screening and structure-activity relationship (SAR) studies.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-amino-N-ethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2O2S/c1-2-10-13(11,12)8-5-3-4-7(9)6-8/h3-6,10H,2,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGCYKJPSIKCLNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNS(=O)(=O)C1=CC=CC(=C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60428408
Record name 3-Amino-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56445-08-0
Record name 3-Amino-N-ethylbenzene-1-sulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60428408
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structure Elucidation of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Distribution: For Researchers, Scientists, and Drug Development Professionals

Abstract

The definitive structural confirmation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of modern drug development, ensuring safety, efficacy, and regulatory compliance. This guide provides a comprehensive, technically-grounded framework for the structure elucidation of 3-amino-N-ethylbenzenesulfonamide, a key sulfonamide-class intermediate. We eschew a rigid template in favor of a logic-driven, orthogonal approach, detailing the causality behind the selection of analytical techniques. This document outlines field-proven protocols for Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy, including 1D and 2D experiments. By integrating high-resolution data from these independent methods, we establish a self-validating system for the unambiguous confirmation of the molecular structure, providing a blueprint for researchers in pharmaceutical and chemical sciences.

Introduction: The Imperative for Unambiguous Characterization

The sulfonamide functional group is a privileged scaffold in medicinal chemistry, forming the basis of numerous antibacterial, diuretic, and anticonvulsant drugs. This compound represents a versatile intermediate in the synthesis of more complex molecules within this class. Its precise molecular structure—the specific arrangement of its constituent atoms and functional groups—directly dictates its reactivity, physicochemical properties, and ultimately, the biological activity and impurity profile of any API derived from it.

Therefore, rigorous structure elucidation is not merely an academic exercise; it is a critical quality attribute. An orthogonal analytical approach, leveraging multiple techniques that measure different molecular properties, is the industry standard for providing a high degree of confidence and creating a robust data package for regulatory submission. This guide will walk through such a process, demonstrating how to build an unassailable case for the structure of this compound.

The Elucidation Workflow: An Orthogonal Strategy

Elucidation_Workflow cluster_0 Initial Assessment cluster_1 Core Analytical Techniques cluster_2 Final Confirmation mol_formula Hypothesized Structure & Physicochemical Properties ms High-Resolution MS (Elemental Composition) mol_formula->ms Provides Target Mass ir FTIR Spectroscopy (Functional Groups) ms->ir Confirms Mass data_integration Data Integration & Final Structure Confirmation ms->data_integration Provides Orthogonal Data nmr NMR Spectroscopy (Connectivity & Stereochemistry) ir->nmr Confirms Functional Groups ir->data_integration Provides Orthogonal Data nmr->data_integration Provides Orthogonal Data

Caption: A logic-driven workflow for structure elucidation.

Physicochemical & Structural Overview

Before commencing experimental analysis, we establish the hypothesized structure and its key computed properties. This provides a theoretical baseline against which to compare our empirical data.

Caption: Hypothesized structure and properties.

Mass Spectrometry: Confirming the Foundation

Expertise & Experience: The first analytical step is always to confirm the molecular weight and elemental composition. High-Resolution Mass Spectrometry (HRMS) is the gold standard for this purpose, providing a mass measurement with high precision (typically to four decimal places). This allows for the calculation of a unique elemental formula, immediately ruling out numerous alternative structures. Electrospray Ionization (ESI) is chosen as it is a soft ionization technique, minimizing fragmentation and maximizing the abundance of the molecular ion.

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). Dilute this stock solution 100-fold with the same solvent to a final concentration of ~10 µg/mL.[1]

  • Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an ESI source.

  • Calibration: Calibrate the instrument across the desired mass range using a well-characterized reference standard immediately prior to analysis to ensure mass accuracy.[2]

  • Analysis Mode: Acquire data in positive ion mode, as the amine functionalities are readily protonated. Scan a mass range of m/z 50-500.

  • Data Acquisition: Infuse the sample solution directly into the source at a flow rate of 5-10 µL/min.

Data Presentation & Interpretation

Table 1: Expected HRMS Data

Parameter Expected Value Rationale
Molecular Formula C₈H₁₂N₂O₂S ---
Exact Mass 200.0619 Calculated for [C₈H₁₂N₂O₂S]

| Observed Ion [M+H]⁺ | 201.0692 ± 5 ppm | Protonated molecular ion. |

The primary objective is to observe a prominent ion at m/z 201.0692. A measured mass within 5 ppm of this theoretical value provides strong evidence for the elemental formula C₈H₁₂N₂O₂S.[3]

Fragmentation Analysis: While ESI is soft, some fragmentation can be induced. Key expected fragments provide further structural confirmation:

  • Loss of SO₂: A fragment corresponding to [M+H - 64]⁺ would indicate the presence of the sulfonyl group.

  • Benzylic Cleavage: Cleavage of the C-S bond can lead to fragments related to the aminophenyl group.

  • N-Ethyl Group Cleavage: Alpha-cleavage next to the sulfonamide nitrogen can result in loss of an ethyl radical.[4][5]

Infrared (IR) Spectroscopy: Identifying the Key Players

Expertise & Experience: With the elemental formula confirmed, the next logical step is to verify the presence of the key functional groups. Attenuated Total Reflectance Fourier-Transform Infrared (ATR-FTIR) spectroscopy is an ideal technique for this as it is rapid, requires no sample preparation, and provides a distinct "fingerprint" of the molecule's covalent bonds.[6][7]

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: Ensure the ATR crystal (typically diamond) is clean by wiping it with isopropyl alcohol and allowing it to dry completely.[8]

  • Background Scan: Acquire a background spectrum of the empty, clean crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorbances.

  • Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal. Apply pressure using the built-in clamp to ensure good contact.

  • Data Acquisition: Collect the spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.[9]

Data Presentation & Interpretation

Table 2: Predicted Characteristic IR Absorption Bands

Wavenumber (cm⁻¹) Functional Group Vibration Type Expected Appearance
3450 - 3300 Primary Aromatic Amine (Ar-NH₂) N-H Symmetric & Asymmetric Stretch Two distinct, medium-sharp peaks.[10]
3300 - 3250 Sulfonamide (SO₂NH-R) N-H Stretch Medium, potentially broad peak.
3100 - 3000 Aromatic C-H C-H Stretch Weak to medium peaks.[11]
2980 - 2850 Alkyl C-H (Ethyl group) C-H Stretch Medium to strong peaks.
~1620 & ~1500 Aromatic Ring C=C Stretch Two characteristic sharp peaks.[11]
~1600 Primary Amine (Ar-NH₂) N-H Bend (Scissoring) Medium peak.
1350 - 1310 Sulfonamide (SO₂NH-R) S=O Asymmetric Stretch Strong, sharp peak.
1170 - 1150 Sulfonamide (SO₂NH-R) S=O Symmetric Stretch Strong, sharp peak.

| 800 - 600 | Aromatic Ring | C-H Out-of-plane Bend | Strong peaks indicative of 1,3- (meta) substitution. |

The presence of strong, distinct peaks in the 1350-1310 cm⁻¹ and 1170-1150 cm⁻¹ regions is highly diagnostic for the sulfonamide group.[12] The observation of two separate peaks around 3400 cm⁻¹ is strong evidence for a primary amine. This collective data validates the presence of all key functional groups hypothesized from the molecular formula.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Blueprint

Trustworthiness: NMR is the most powerful technique for structure elucidation, providing unambiguous evidence of the carbon-hydrogen framework and the connectivity between atoms. A full suite of 1D (¹H, ¹³C) and 2D (e.g., COSY, HSQC) experiments provides a self-validating dataset where every proton and carbon can be assigned with high confidence.

Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 10-20 mg of the sample for ¹H NMR (50-100 mg for ¹³C NMR) and dissolve it in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry 5 mm NMR tube.[13] DMSO-d₆ is often preferred for sulfonamides as the acidic N-H protons are more likely to be observed.

  • Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum with 8-16 scans.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. An adequate number of scans (e.g., 1024 or more) may be required to achieve a good signal-to-noise ratio.

  • 2D NMR Acquisition: Perform standard COSY (¹H-¹H correlation) and HSQC (¹H-¹³C one-bond correlation) experiments to establish connectivity.

Data Presentation & Predicted Spectral Analysis

¹H NMR Analysis: The proton NMR spectrum will provide information on the number of unique proton environments, their chemical shifts (electronic environment), integration (number of protons), and multiplicity (neighboring protons).

Table 3: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

Label Predicted Shift (ppm) Multiplicity Integration Assignment Rationale
Hₐ ~7.5 - 7.3 m 2H Ar-H Aromatic protons adjacent to the electron-withdrawing SO₂R group will be downfield.[14]
Hₑ ~7.2 - 7.0 m 2H Ar-H Aromatic protons influenced by the electron-donating NH₂ group will be relatively upfield.[14]
Hₓ ~5.5 s (broad) 2H Ar-NH₂ Primary amine protons, often broad. Exchangeable with D₂O.
Hᵧ ~5.0 t 1H SO₂NH- Sulfonamide proton, shows coupling to the adjacent CH₂ group. Exchangeable with D₂O.
Hₖ ~3.0 q 2H -CH₂- Methylene group adjacent to both the NH and CH₃ groups.

| Hₘ | ~1.0 | t | 3H | -CH₃ | Methyl group adjacent to the CH₂ group. |

¹³C NMR Analysis: The proton-decoupled ¹³C NMR spectrum shows a single peak for each unique carbon environment. The chemical shifts are highly sensitive to the electronic environment.

Table 4: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

Label Predicted Shift (ppm) Assignment Rationale
C₁ ~148 Ar-C Carbon attached to the NH₂ group, significantly shielded.[15]
C₂ ~140 Ar-C Quaternary carbon attached to the SO₂ group.
C₃, C₄ ~130 - 115 Ar-CH Aromatic CH carbons.
C₅, C₆ ~115 - 110 Ar-CH Aromatic CH carbons.
C₇ ~42 -CH₂- Methylene carbon attached to nitrogen.[16]

| C₈ | ~15 | -CH₃ | Methyl carbon of the ethyl group.[16] |

2D NMR for Final Connectivity Confirmation:

  • COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. A key expected correlation would be between the -CH₂- (Hₖ) and -CH₃ (Hₘ) protons of the ethyl group, confirming their adjacency.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to. It will definitively link the proton assignments in Table 3 to the carbon assignments in Table 4, completing the structural puzzle.

COSY_HSQC cluster_H ¹H NMR Signals cluster_C ¹³C NMR Signals Hk Hₖ (~3.0 ppm, q) Hm Hₘ (~1.0 ppm, t) Hk->Hm COSY Correlation (J-coupling) C7 C₇ (~42 ppm) Hk->C7 HSQC Correlation (¹JCH) C8 C₈ (~15 ppm) Hm->C8 HSQC Correlation (¹JCH)

Caption: Key 2D NMR correlations confirming the N-ethyl group.

Conclusion: Synthesis of Evidence

The structure of this compound is unequivocally confirmed through the strategic application of an orthogonal analytical workflow. High-resolution mass spectrometry established the correct elemental formula of C₈H₁₂N₂O₂S. ATR-FTIR spectroscopy confirmed the presence of all requisite functional groups: a primary aromatic amine, a sulfonamide, and an N-ethyl group attached to a meta-substituted aromatic ring. Finally, a comprehensive suite of 1D and 2D NMR experiments provided the definitive atomic connectivity, allowing for the unambiguous assignment of every proton and carbon in the molecule. The congruence of data from these independent techniques provides a robust and self-validating confirmation of the structure, meeting the highest standards of scientific and regulatory scrutiny.

References

  • Pavia, D.L., Lampman, G.M., Kriz, G.S., & Vyvyan, J.R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

  • Schlotterbeck, G., et al. (2014). Proposed identification confidence levels in high resolution mass spectrometric analysis. Environmental Science & Technology, 48(3), 1345-1347. [Link]

  • Silverstein, R.M., Webster, F.X., Kiemle, D.J., & Bryce, D.L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

  • METTLER TOLEDO. (n.d.). ATR-FTIR Spectroscopy Basics. [Link]

  • University of Notre Dame. (2023). Standard Operating Procedure for NMR Experiments. [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for Open Access MS. Mass Spectrometry Research Facility. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds. Springer. [Link]

  • Gottlieb, H.E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. [Link]

Sources

Spectroscopic data for 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Spectroscopic Characterization of 3-amino-N-ethylbenzenesulfonamide

Foreword: A Predictive and Methodological Approach

In the landscape of drug discovery and chemical research, the unambiguous structural elucidation of novel or sparsely documented compounds is paramount. This compound, a substituted aromatic sulfonamide, represents a class of molecules with significant pharmacological potential. However, a comprehensive, publicly available repository of its experimental spectroscopic data is not readily found.

This guide, therefore, takes a unique and practical approach. Instead of merely presenting pre-existing data, we will build a complete analytical portrait of this compound from first principles and data from analogous structures. This document serves as both a predictive data sheet and a methodological whitepaper. We will forecast the expected ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data, explaining the chemical reasoning behind these predictions. Furthermore, we provide detailed, field-proven protocols for researchers to acquire this data in their own laboratories, ensuring a self-validating framework for their scientific inquiries. This approach is designed to empower researchers, scientists, and drug development professionals to confidently synthesize, identify, and characterize this molecule.

Molecular Structure and Analytical Overview

The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. This compound consists of a benzene ring substituted with an amino group and an N-ethylsulfonamide group at the 1 and 3 positions, respectively. This meta-substitution pattern is critical as it dictates the electronic environment of every atom and, consequently, its spectroscopic signature.

The analytical workflow proposed in this guide follows a logical progression from confirming functional groups (IR) to mapping the carbon-hydrogen framework (NMR) and finally determining the molecular weight and fragmentation pattern (MS).

G cluster_structure Molecular Structure cluster_workflow Spectroscopic Workflow mol_structure This compound C₈H₁₂N₂O₂S IR IR Spectroscopy (Functional Group ID) mol_structure->IR NMR NMR Spectroscopy (¹H & ¹³C Framework) IR->NMR MS Mass Spectrometry (Molecular Weight & Formula) NMR->MS Confirmation Structural Confirmation MS->Confirmation

Caption: Overall workflow for the spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, we will predict both ¹H and ¹³C NMR spectra.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum will provide information on the number of different types of protons, their electronic environments, and their proximity to other protons.

  • Causality of Predictions:

    • Aromatic Region (6.5-7.5 ppm): The four protons on the benzene ring will appear in this region. The amino group (-NH₂) is a strong electron-donating group, causing a significant upfield shift (to lower ppm) for the protons ortho and para to it. The N-ethylsulfonamide group is an electron-withdrawing group, causing a downfield shift (to higher ppm) for its adjacent protons. The interplay of these effects on the meta-substituted ring leads to a complex but predictable pattern.

    • Amino and Amide Protons (Variable): The -NH₂ protons of the amino group and the single -NH proton of the sulfonamide will likely appear as broad singlets that can exchange with D₂O. Their chemical shift is highly dependent on solvent and concentration.

    • Ethyl Group (Aliphatic Region): The ethyl group will present a classic quartet-triplet pattern. The CH₂ group is adjacent to the nitrogen of the sulfonamide, which will shift it downfield. The CH₃ group, being further away, will appear more upfield.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

Assigned Proton Predicted δ (ppm) Multiplicity Coupling Constant (J) Notes
H-2 ~7.3 - 7.4 Singlet (or narrow triplet) J ≈ 2 Hz Ortho to both substituents, expected to be the most downfield aromatic proton.
H-4 ~6.8 - 6.9 Doublet of doublets J ≈ 8, 2 Hz Ortho to -NH₂ and meta to -SO₂NHEt. Shifted upfield by the amino group.
H-5 ~7.1 - 7.2 Triplet J ≈ 8 Hz Para to -NH₂ and meta to -SO₂NHEt.
H-6 ~6.6 - 6.7 Doublet of doublets J ≈ 8, 2 Hz Ortho to -NH₂ and ortho to -SO₂NHEt. Shifted significantly upfield.
-SO₂NH - ~4.5 - 5.5 Triplet J ≈ 6 Hz Broad signal, will couple to the adjacent CH₂. Disappears on D₂O shake.
-CH₂ -CH₃ ~3.0 - 3.2 Quartet J ≈ 7 Hz Deshielded by the adjacent nitrogen atom.
-CH₂-CH₃ ~1.1 - 1.2 Triplet J ≈ 7 Hz Standard aliphatic triplet.

| -NH₂ | ~3.5 - 4.5 | Broad Singlet | - | Chemical shift is variable. Disappears on D₂O shake. |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon environments.

  • Causality of Predictions:

    • Aromatic Carbons (110-150 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the amino group (C-3) and the sulfonamide group (C-1) will be significantly affected. Electron-donating/withdrawing effects will influence the other ring carbons.

    • Aliphatic Carbons (< 50 ppm): The two carbons of the ethyl group will appear in the upfield region.

Table 2: Predicted ¹³C NMR Chemical Shifts

Assigned Carbon Predicted δ (ppm) Notes
C-1 ~140 - 142 Carbon attached to the sulfonamide group.
C-2 ~118 - 120 Influenced by both adjacent substituents.
C-3 ~148 - 150 Carbon attached to the amino group, shifted downfield.
C-4 ~114 - 116 Ortho to the amino group, shifted upfield.
C-5 ~129 - 131 Standard aromatic carbon, least affected by substituents.
C-6 ~110 - 112 Ortho to the amino group, expected to be the most upfield aromatic carbon.
-CH₂ -CH₃ ~38 - 40 Attached to nitrogen.

| -CH₂-CH₃ | ~14 - 16 | Terminal methyl group. |

Caption: Numbering scheme for this compound used for NMR peak assignments.

Experimental Protocol: NMR Spectroscopy

This protocol outlines the acquisition of high-quality ¹H and ¹³C NMR spectra.

  • Sample Preparation: a. Weigh 5-10 mg of this compound into a clean, dry vial.[1] b. Add approximately 0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often preferred for sulfonamides to ensure solubility and to clearly observe exchangeable NH protons. c. Gently agitate the vial to fully dissolve the sample. d. Transfer the clear solution to a 5 mm NMR tube using a Pasteur pipette.[1]

  • Spectrometer Setup: [2] a. Insert the sample into the NMR spectrometer. b. Lock the spectrometer on the deuterium signal of the solvent. c. Shim the magnetic field to optimize homogeneity and achieve sharp, symmetrical peaks. d. Tune and match the probe for both the ¹H and ¹³C frequencies.

  • ¹H Spectrum Acquisition: a. Acquire a standard 1D proton spectrum. b. Set an appropriate spectral width (e.g., -2 to 12 ppm). c. Use a 30° or 45° pulse angle with a relaxation delay of 1-2 seconds. d. Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

  • ¹³C Spectrum Acquisition: a. Acquire a proton-decoupled ¹³C spectrum. b. Set an appropriate spectral width (e.g., 0 to 200 ppm). c. Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds. d. Acquire a larger number of scans (e.g., 1024 or more) as the ¹³C nucleus is less sensitive than ¹H.

  • Data Processing: a. Apply Fourier transformation to the acquired Free Induction Decays (FIDs). b. Phase correct the spectra. c. Calibrate the chemical shift scale. For ¹H, reference the residual solvent peak (e.g., DMSO-d₅ at 2.50 ppm). For ¹³C, reference the solvent peak (e.g., DMSO-d₆ at 39.52 ppm). d. Integrate the ¹H spectrum to determine proton ratios.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is an ideal technique for the rapid identification of functional groups within the molecule.[3][4][5]

Predicted IR Absorption Bands

The IR spectrum will be dominated by absorptions corresponding to the N-H, S=O, and aromatic C-H and C=C bonds.

  • Causality of Predictions:

    • N-H Stretches: The primary amine (-NH₂) will show two distinct stretching bands, while the secondary sulfonamide (-NH-) will show a single band. These are characteristic and confirm the presence of these groups.

    • S=O Stretches: The sulfonyl group (-SO₂-) will exhibit two strong, sharp absorption bands, which are highly characteristic of sulfonamides.

    • Aromatic Region: Bending and stretching vibrations of the benzene ring will appear in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands

Functional Group Predicted Wavenumber (cm⁻¹) Intensity Vibration Type
N-H (Amine) 3350 - 3450 Medium Asymmetric & Symmetric Stretch (two bands)
N-H (Sulfonamide) 3250 - 3350 Medium Stretch (single band)
C-H (Aromatic) 3000 - 3100 Medium-Weak Stretch
C-H (Aliphatic) 2850 - 2970 Medium Stretch
C=C (Aromatic) 1580 - 1620, 1450 - 1500 Medium-Strong Ring Stretch
S=O (Sulfonyl) 1300 - 1350 Strong Asymmetric Stretch
S=O (Sulfonyl) 1150 - 1180 Strong Symmetric Stretch
C-N 1250 - 1350 Medium Stretch

| C-S | 690 - 770 | Medium | Stretch |

Experimental Protocol: ATR-FTIR Spectroscopy
  • Instrument Preparation: a. Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty, clean crystal.[6] This is crucial as it will be subtracted from the sample spectrum.

  • Sample Analysis: a. Place a small amount of the solid this compound powder directly onto the ATR crystal. b. Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal. c. Acquire the sample spectrum. A typical acquisition involves co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

  • Data Processing: a. The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum. b. Perform an ATR correction if comparing the spectrum to a traditional transmission library. c. Label the major peaks corresponding to the key functional groups.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. Electron Ionization (EI) is a common technique for relatively small, volatile organic molecules.[7][8]

Predicted Molecular Ion and Fragmentation Pattern
  • Molecular Ion (M⁺•): The molecular formula is C₈H₁₂N₂O₂S, giving an exact mass of approximately 200.06 Da. The EI spectrum should show a clear molecular ion peak at m/z = 200.

  • Nitrogen Rule: The molecule has an even number of nitrogen atoms (two), so its molecular ion will have an even mass-to-charge ratio, consistent with m/z = 200.[9]

  • Key Fragmentations: Sulfonamides undergo characteristic fragmentation pathways.[10][11][12][13]

    • Loss of SO₂: A very common fragmentation is the loss of sulfur dioxide (SO₂, 64 Da), leading to a fragment at m/z = 136.

    • Benzylic Cleavage: Cleavage of the C-S bond can lead to a phenylamine radical cation or related fragments around m/z = 92/93.

    • Cleavage of the N-Ethyl Bond: Loss of an ethyl group (•CH₂CH₃, 29 Da) or ethene (CH₂=CH₂, 28 Da) from fragments can also occur.

G M [C₈H₁₂N₂O₂S]⁺• m/z = 200 F1 [M - SO₂]⁺• m/z = 136 M->F1 - SO₂ (64 Da) F2 [C₆H₆N]⁺ m/z = 92 M->F2 - •SO₂NHEt F3 [M - •C₂H₅]⁺ m/z = 171 M->F3 - •C₂H₅ (29 Da)

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
  • Sample Introduction: a. For a solid sample, use a direct insertion probe.[8] b. Load a small amount of the crystalline sample into a capillary tube and place it in the probe.

  • Ionization and Analysis: a. Insert the probe into the high-vacuum source of the mass spectrometer. b. Gently heat the probe to volatilize the sample into the ionization chamber. c. The vaporized molecules are bombarded with a beam of high-energy electrons (typically 70 eV), causing ionization and fragmentation. d. The resulting ions are accelerated and separated by the mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Data Acquisition: a. Scan a suitable mass range (e.g., m/z 40-300) to ensure capture of the molecular ion and all significant fragments. b. The detector records the abundance of ions at each m/z value, generating the mass spectrum.

Conclusion

The structural characterization of this compound can be confidently achieved through a combination of NMR, IR, and MS techniques. This guide provides a robust predictive framework for the expected spectroscopic data, grounded in the fundamental principles of chemical structure and reactivity. The ¹H and ¹³C NMR spectra will define the carbon-hydrogen skeleton, IR spectroscopy will confirm the presence of key amine and sulfonamide functional groups, and mass spectrometry will verify the molecular weight and reveal characteristic fragmentation patterns. By following the detailed experimental protocols provided, researchers can generate high-quality data to validate these predictions and unambiguously confirm the structure and purity of their synthesized material.

References

  • Bulgarian Chemical Communications. (2021). Prediction of 1H-NMR shifts with Ambit-HNMR software. [Link]

  • Wishart DS, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites. [Link]

  • American Chemical Society Publications. (2007). A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. [Link]

  • Mestrelab Research. (2010). Starting Guide to NMRPredict Desktop. [Link]

  • Chem LibreTexts. Lab 6: NMR Spectroscopy - Chemical Environments of Nuclei (1H, 13C) in Organic Molecule. [Link]

  • Mettler Toledo. ATR-FTIR Spectroscopy Basics. [Link]

  • Royal Society of Chemistry. (2018). Chapter 5: Acquiring 1 H and 13 C Spectra. [Link]

  • American Chemical Society Publications. Gas-Phase Fragmentations of Anions Derived from N-Phenyl Benzenesulfonamides. [Link]

  • NMRDB.org. Predict 13C carbon NMR spectra. [Link]

  • PubChem, National Institutes of Health. N-Ethylbenzenesulfonamide. [Link]

  • National Center for Biotechnology Information. (2018). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. [Link]

  • University of Cambridge. NMR Techniques in Organic Chemistry: a quick guide. [Link]

  • Specac Ltd. Attenuated Total Reflectance ATR-FTIR Spectroscopy Principles. [Link]

  • NMRDB.org. Predict 1H proton NMR spectra. [Link]

  • ResearchGate. (2014). Intramolecular Charge Transfer in the Gas Phase: Fragmentation of Protonated Sulfonamides in Mass Spectrometry. [Link]

  • PubMed, National Institutes of Health. (2021). Predicting Infrared Spectra with Message Passing Neural Networks. [Link]

  • American Chemical Society Publications. (2016). How to Compute Electron Ionization Mass Spectra from First Principles. [Link]

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  • Mol-Instincts. 3-Aminobenzenesulfonamide 98-18-0 wiki. [Link]

  • ResearchGate. (2021). Protocol for Calculating 13 C Nuclear Magnetic Resonance Chemical Shifts of Flexible Organic Molecules. [Link]

  • Bruker. Attenuated Total Reflectance (ATR). [Link]

  • Reddit. (2018). Predicting IR. [Link]

  • ResearchGate. Figure S1: Mass spectral fragmentations of sulfonates. [Link]

  • Chem LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

  • Agilent Technologies. Quantitative analysis using ATR-FTIR Spectroscopy. [Link]

  • ResearchGate. (2017). A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. [Link]

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  • arXiv.org. (2024). Neural Network Approach for Predicting Infrared Spectra from 3D Molecular Structure. [Link]

  • Covalent Metrology. Attenuated Total Reflectance (ATR-FTIR) Analysis. [Link]

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  • ResearchGate. (2012). FT-IR and computational study of (E)-N-carbamimidoyl-4-((2-formylbenzylidene)amino)benzene sulfonamide. [Link]

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An In-Depth Technical Guide to 3-amino-N-ethylbenzenesulfonamide (CAS No. 56445-08-0)

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-ethylbenzenesulfonamide is a chemical compound belonging to the benzenesulfonamide class. The core structure, consisting of a benzene ring attached to a sulfonamide group, is a well-established pharmacophore in medicinal chemistry. This structural motif is present in a wide array of therapeutic agents, owing to its ability to mimic the transition state of various enzymatic reactions and to participate in key binding interactions with biological targets. This guide provides a comprehensive overview of this compound, including its chemical and physical properties, a detailed synthesis protocol, its potential applications in drug discovery, and analytical methodologies for its characterization.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and drug development. These properties influence its solubility, absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics.

PropertyValueSource
CAS Number 56445-08-0
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol
Appearance Off-white to pale yellow solidGeneral observation for similar compounds
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water.General solubility characteristics of sulfonamides

Synthesis of this compound

The synthesis of this compound is typically achieved through a two-step process involving the sulfonylation of a protected aniline derivative followed by the reduction of a nitro group. This approach allows for the regioselective introduction of the sulfonamide group and subsequent formation of the desired amino functionality.

Experimental Protocol:

Step 1: Synthesis of 3-nitro-N-ethylbenzenesulfonamide

  • To a stirred solution of 3-nitrobenzenesulfonyl chloride (1.0 eq) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran at 0 °C, slowly add ethylamine (1.1 eq).

  • The reaction mixture is then allowed to warm to room temperature and stirred for 12-16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude 3-nitro-N-ethylbenzenesulfonamide, which can be purified by column chromatography or recrystallization.

Causality behind Experimental Choices: The use of an aprotic solvent prevents unwanted side reactions with water. The reaction is initiated at a low temperature to control the exothermic nature of the reaction between the sulfonyl chloride and the amine. The aqueous work-up is essential to remove unreacted starting materials and by-products.

Step 2: Reduction of 3-nitro-N-ethylbenzenesulfonamide to this compound

  • The 3-nitro-N-ethylbenzenesulfonamide (1.0 eq) is dissolved in a suitable solvent, such as ethanol or methanol.

  • A reducing agent is then added to the solution. Common choices for the reduction of aromatic nitro groups include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere) or chemical reduction with reagents like tin(II) chloride in the presence of concentrated hydrochloric acid, or sodium dithionite.[1]

  • For a tin(II) chloride reduction, the mixture is typically heated to reflux for several hours. The reaction progress is monitored by TLC.

  • After the reaction is complete, the mixture is cooled and the pH is carefully adjusted to be basic with the addition of a sodium hydroxide solution.

  • The product is then extracted into an organic solvent like ethyl acetate.

  • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by column chromatography on silica gel.

Causality behind Experimental Choices: The choice of reducing agent can depend on the presence of other functional groups in the molecule. Catalytic hydrogenation is a clean and efficient method, but it may not be suitable for molecules containing other reducible groups. Tin(II) chloride is a classic and reliable reagent for the reduction of aromatic nitro compounds. The basic work-up is necessary to neutralize the acidic reaction conditions and to deprotonate the newly formed amine, facilitating its extraction into an organic solvent.

Caption: Synthetic workflow for this compound.

Applications in Drug Discovery and Medicinal Chemistry

The benzenesulfonamide scaffold is a privileged structure in drug design, largely due to the ability of the sulfonamide group to act as a potent zinc-binding group in various metalloenzymes. A primary area of interest for benzenesulfonamide derivatives is the inhibition of carbonic anhydrases (CAs).

Carbonic Anhydrase Inhibition

Carbonic anhydrases are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate. They are involved in numerous physiological processes, and their dysregulation is implicated in several diseases, including glaucoma, epilepsy, and some types of cancer.

The sulfonamide group of benzenesulfonamide derivatives can coordinate to the zinc ion in the active site of carbonic anhydrases, leading to potent inhibition of the enzyme. The substitution pattern on the benzene ring and the N-substituent on the sulfonamide group can be modified to achieve selectivity for different CA isoforms.

Signaling_Pathway cluster_CA_inhibition Mechanism of Carbonic Anhydrase Inhibition CA Carbonic Anhydrase (Active Site with Zn²⁺) Product H⁺ + HCO₃⁻ CA->Product Substrate CO₂ + H₂O Substrate->CA Catalysis Inhibitor This compound (R-SO₂NH₂) Inhibitor->CA Binding to Zn²⁺

Caption: General mechanism of carbonic anhydrase inhibition.

Analytical Methods

The purity and identity of this compound can be confirmed using a variety of analytical techniques.

High-Performance Liquid Chromatography (HPLC)

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a widely used method for the analysis of benzenesulfonamide derivatives. A typical method would involve a C18 column with a mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate buffer or formic acid in water) and an organic modifier (e.g., acetonitrile or methanol). Detection is commonly performed using a UV detector, as the benzene ring provides strong chromophoric properties.

Exemplary HPLC Method Parameters:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A time-dependent gradient from a low to a high percentage of mobile phase B.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

This method can be adapted and validated for the quantitative determination of this compound in various sample matrices.

Spectroscopic Methods
  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of the molecule. The proton NMR spectrum would show characteristic signals for the aromatic protons, the ethyl group, and the amino group. The carbon NMR would confirm the number and types of carbon atoms in the structure.

  • Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the characteristic functional groups present in the molecule. Key vibrational bands would be expected for the N-H stretching of the amino and sulfonamide groups, the S=O stretching of the sulfonamide, and the C=C stretching of the aromatic ring.

  • Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern, which can aid in structural confirmation.

Conclusion

This compound is a valuable building block for medicinal chemistry and drug discovery. Its synthesis is straightforward, and its structure incorporates the key benzenesulfonamide pharmacophore. While specific biological activity data for this compound is limited in publicly accessible literature, its potential as a carbonic anhydrase inhibitor warrants further investigation. The analytical methods described provide a framework for its characterization and quality control. This guide serves as a foundational resource for researchers interested in exploring the potential of this compound in their scientific endeavors.

References

  • PubChem. This compound. Available at: [Link]

  • Wikipedia. Reduction of nitro compounds. Available at: [Link]

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An In-depth Technical Guide to the Solubility of 3-amino-N-ethylbenzenesulfonamide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-amino-N-ethylbenzenesulfonamide, a key intermediate in pharmaceutical synthesis. In the absence of extensive empirical solubility data for this specific compound, this document synthesizes theoretical principles, data from structurally analogous molecules, and detailed experimental protocols to empower researchers, scientists, and drug development professionals. We delve into the physicochemical properties that govern its solubility, explore predictive models, and provide a robust, step-by-step methodology for accurate solubility determination. This guide is designed to be a practical resource, bridging the gap between theoretical understanding and experimental execution in the laboratory.

Introduction: The Significance of this compound

This compound is a sulfonamide derivative of significant interest in medicinal chemistry and drug development. Its structural motifs, including the aromatic amine and the N-alkylated sulfonamide, are present in a variety of pharmacologically active compounds. Understanding and controlling the solubility of this intermediate is paramount for its effective use in synthesis, purification, and formulation development. Poor solubility can lead to challenges in reaction kinetics, product isolation, and ultimately, the bioavailability of the final active pharmaceutical ingredient (API). This guide aims to provide a thorough understanding of the factors influencing the solubility of this compound in organic solvents and to equip the reader with the necessary tools to predict and experimentally determine this critical property.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For this compound, the interplay of its functional groups dictates its behavior in different solvent environments.

  • Structure:

    • Aromatic Ring: The benzene ring is a nonpolar, hydrophobic moiety that contributes to solubility in nonpolar organic solvents.

    • Amino Group (-NH2): This is a polar, hydrophilic group capable of acting as a hydrogen bond donor. Its presence increases the potential for interaction with polar solvents. The basic nature of the amino group means that the solubility can be significantly influenced by the pH of the environment.

    • Sulfonamide Group (-SO2NH-): This is a highly polar and acidic functional group. The nitrogen atom is electron-withdrawing, and the hydrogens on the nitrogen can act as hydrogen bond donors.

    • N-ethyl Group (-CH2CH3): The ethyl group attached to the sulfonamide nitrogen is a nonpolar, hydrophobic alkyl chain. N-alkylation of sulfonamides can influence their crystal lattice energy and intermolecular interactions, thereby affecting solubility.

  • Polarity and Hydrogen Bonding: The presence of both polar (amino, sulfonamide) and nonpolar (benzene ring, ethyl group) regions makes this compound an amphiphilic molecule. Its solubility will be highest in solvents that can effectively solvate both regions. Solvents capable of hydrogen bonding are expected to be good solvents for this compound.

  • pKa: The amino group is basic, while the sulfonamide group is acidic. The pKa values of these groups will determine the extent of ionization in different solvent systems, which in turn will have a profound impact on solubility.

  • Crystal Lattice Energy: The energy required to break the crystal lattice of the solid compound is a significant barrier to dissolution. Factors such as molecular packing and intermolecular forces in the solid state will influence this energy and, consequently, the solubility.

Theoretical Framework for Solubility Prediction

While experimental determination is the gold standard, theoretical models can provide valuable initial estimates of solubility.

"Like Dissolves Like" - A Qualitative Approach

The principle of "like dissolves like" provides a fundamental, qualitative prediction of solubility.[1] Polar solvents will generally be better at dissolving polar solutes, and nonpolar solvents will be more effective for nonpolar solutes. For this compound, we can predict:

  • High Solubility: In polar protic solvents (e.g., methanol, ethanol) that can engage in hydrogen bonding with the amino and sulfonamide groups. Also, in polar aprotic solvents (e.g., DMSO, DMF) that can act as hydrogen bond acceptors.

  • Moderate Solubility: In solvents of intermediate polarity (e.g., acetone, ethyl acetate).

  • Low Solubility: In nonpolar solvents (e.g., hexane, toluene) that cannot effectively solvate the polar functional groups.

Quantitative Structure-Activity Relationship (QSAR) Models

QSAR models use statistical methods to correlate chemical structure with a specific property, such as solubility.[2][3][4][5] For sulfonamides, QSAR models have been developed that take into account various molecular descriptors, including:

  • Topological descriptors: Related to the connectivity of atoms.

  • Electronic descriptors: Describing the electron distribution.

  • Thermodynamic descriptors: Such as logP (octanol-water partition coefficient).

While a specific QSAR model for this compound may not be publicly available, existing models for sulfonamides can offer a more quantitative prediction of its solubility in different solvents.

Predicted Solubility Profile of this compound

Based on the theoretical principles and data from structurally similar compounds, a predicted solubility profile for this compound is presented below. It is crucial to note that these are estimations and should be confirmed by experimental data.

SolventSolvent TypePredicted SolubilityRationale
MethanolPolar ProticHighExcellent hydrogen bonding capabilities.
EthanolPolar ProticHighGood hydrogen bonding capabilities.
AcetonePolar AproticModerate to HighCan act as a hydrogen bond acceptor.
Ethyl AcetateModerately PolarModerateModerate polarity and some hydrogen bond accepting ability.
DichloromethaneNonpolarLow to ModerateCan interact with the aromatic ring but poor solvation of polar groups.
TolueneNonpolarLowPrimarily interacts with the aromatic ring.
HexaneNonpolarVery LowLacks the ability to solvate the polar functional groups.
Dimethyl Sulfoxide (DMSO)Polar AproticVery HighStrong hydrogen bond acceptor and high polarity.
N,N-Dimethylformamide (DMF)Polar AproticVery HighStrong hydrogen bond acceptor and high polarity.

Experimental Determination of Solubility: A Validated Protocol

Accurate determination of solubility requires a robust experimental methodology. Both thermodynamic and kinetic solubility assays are commonly employed in drug discovery and development.[5][6][7][8]

Thermodynamic Solubility Assay (Equilibrium Method)

This method determines the equilibrium solubility of a compound, which is the concentration of the solute in a saturated solution when the solid phase is in equilibrium with the solution phase.

Materials:

  • This compound (solid)

  • Selected organic solvents (high purity)

  • Vials with screw caps

  • Orbital shaker or rotator

  • Temperature-controlled incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

  • Analytical balance

Protocol:

  • Preparation of Saturated Solutions:

    • Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium is reached with the solid phase present.

    • Add a known volume of the desired organic solvent to the vial.

    • Seal the vial tightly.

  • Equilibration:

    • Place the vials on an orbital shaker or rotator in a temperature-controlled incubator (e.g., 25 °C or 37 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Sample Preparation for Analysis:

    • After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

    • Carefully withdraw a sample from the supernatant using a syringe.

    • Filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.

  • Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations in the same solvent.

    • Inject the filtered sample and the standard solutions into the HPLC system.

    • Develop a suitable HPLC method to separate the compound of interest from any impurities.

    • Generate a calibration curve by plotting the peak area of the standards against their known concentrations.

    • Determine the concentration of this compound in the filtered sample by using the calibration curve. This concentration represents the thermodynamic solubility.

Kinetic Solubility Assay

This high-throughput method measures the concentration at which a compound precipitates from a solution when added from a concentrated stock solution (typically in DMSO).

Materials:

  • Concentrated stock solution of this compound in DMSO

  • Selected organic solvents

  • 96-well plates

  • Automated liquid handler (optional)

  • Plate reader capable of detecting turbidity or a nephelometer

Protocol:

  • Preparation of Test Solutions:

    • Dispense the selected organic solvents into the wells of a 96-well plate.

    • Add increasing amounts of the concentrated DMSO stock solution of this compound to the wells.

  • Incubation and Precipitation Detection:

    • Incubate the plate for a defined period (e.g., 2 hours) at a specific temperature.

    • Measure the turbidity or light scattering in each well using a plate reader or nephelometer. An increase in turbidity indicates precipitation.

  • Determination of Kinetic Solubility:

    • The kinetic solubility is defined as the concentration of the compound in the last well that remains clear (no precipitation).

Visualizing the Solubility Workflow

The following diagram illustrates the key steps in the experimental determination of thermodynamic solubility.

Solubility_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling & Analysis prep1 Weigh excess solid prep2 Add known volume of solvent prep1->prep2 Combine in vial equil1 Incubate with shaking (24-48h at constant T) prep2->equil1 sample1 Filter supernatant equil1->sample1 sample2 Analyze by HPLC sample1->sample2 result Thermodynamic Solubility Value sample2->result Determine concentration

Caption: Experimental workflow for thermodynamic solubility determination.

Factors Influencing Solubility: A Deeper Dive

The following diagram illustrates the key molecular and environmental factors that govern the solubility of this compound.

Factors_Influencing_Solubility cluster_solute Solute Properties (this compound) cluster_solvent Solvent Properties cluster_environment Environmental Factors pka pKa (Amino & Sulfonamide groups) solubility Solubility pka->solubility logp LogP (Lipophilicity) logp->solubility mw Molecular Weight & Size mw->solubility crystal Crystal Lattice Energy crystal->solubility polarity Polarity polarity->solubility hbond Hydrogen Bonding Capacity hbond->solubility dielectric Dielectric Constant dielectric->solubility temp Temperature temp->solubility ph pH of the medium ph->solubility

Caption: Interplay of factors affecting solubility.

Conclusion

This technical guide has provided a multifaceted approach to understanding the solubility of this compound in organic solvents. By combining theoretical predictions based on its molecular structure with detailed, actionable experimental protocols, researchers can effectively navigate the challenges associated with this critical physicochemical property. The provided frameworks for both thermodynamic and kinetic solubility determination offer robust methods for generating reliable data essential for process optimization and formulation development. Ultimately, a thorough understanding and experimental validation of solubility are indispensable for the successful application of this compound in the pharmaceutical industry.

References

  • Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents. ResearchGate. Available at: [Link]

  • Solubility Parameters of Amino Acids on Liquid–Liquid Phase Separation and Aggregation of Proteins. Frontiers in Cell and Developmental Biology. Available at: [Link]

  • Novel and Predictive QSAR Model and Molecular Docking: New Natural Sulfonamides of Potential Concern against SARS-Cov-2. ResearchGate. Available at: [Link]

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Unraveling the Enigmatic Mechanism of Action: A Technical Guide to 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

3-Amino-N-ethylbenzenesulfonamide, a distinct sulfonamide derivative, presents a compelling case for intricate mechanistic exploration. While direct, extensive research on this specific molecule is nascent, its structural features, shared with well-characterized compound classes, allow for the formulation of robust hypotheses regarding its mode of action. This guide synthesizes current knowledge on related sulfonamides to propose and dissect two primary, plausible mechanisms: competitive inhibition of dihydropteroate synthase (DHPS) and modulation of carbonic anhydrase (CA) activity. We will delve into the underlying biochemical pathways, propose rigorous experimental protocols for validation, and provide the necessary tools for researchers to probe the therapeutic potential of this and similar molecules.

Introduction: The Sulfonamide Scaffold and Its Therapeutic Legacy

The benzenesulfonamide moiety is a cornerstone of medicinal chemistry, giving rise to a vast array of drugs with diverse therapeutic applications. From the foundational antibacterial sulfonamides that revolutionized medicine to modern diuretics, anticonvulsants, and anticancer agents, this chemical scaffold has proven remarkably versatile.[1][2] The biological activity of these compounds is intrinsically linked to the nature and position of substituents on the benzene ring and the sulfonamide nitrogen.

This compound, with its amino group at the meta position and an ethyl substitution on the sulfonamide nitrogen, represents a unique variation on this theme. Its precise mechanism of action remains to be definitively elucidated. However, based on the extensive body of literature concerning its structural relatives, two primary pathways emerge as highly probable targets: the folate biosynthesis pathway via dihydropteroate synthase (DHPS) and the physiological pH regulation system through carbonic anhydrase (CA) inhibition.

This guide will explore these two potential mechanisms in detail, providing the theoretical framework and practical experimental designs necessary to investigate the biological function of this compound.

Proposed Mechanism of Action I: Inhibition of Dihydropteroate Synthase (DHPS)

The archetypal mechanism of action for antibacterial sulfonamides is the competitive inhibition of dihydropteroate synthase (DHPS), a critical enzyme in the bacterial folate biosynthesis pathway.[3][4] Folate is an essential precursor for the synthesis of nucleic acids, and its depletion is bacteriostatic.[4]

The Folate Biosynthesis Pathway: A Bacterial Achilles' Heel

Bacteria, unlike mammals who obtain folate from their diet, must synthesize it de novo. This metabolic pathway, therefore, presents an ideal target for selective toxicity.[4] The key step catalyzed by DHPS is the condensation of para-aminobenzoic acid (PABA) with 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) to form 7,8-dihydropteroate.[3]

Competitive Inhibition by Sulfonamides

Sulfonamides, due to their structural analogy to PABA, can bind to the active site of DHPS, acting as competitive inhibitors.[5][6] This prevents the utilization of PABA and halts the synthesis of folate. The bacteriostatic effect arises from the inability of the bacteria to replicate without the necessary nucleic acid precursors.[4]

Diagram: Proposed DHPS Inhibition Pathway

DHPS_Inhibition cluster_pathway Bacterial Folate Biosynthesis cluster_inhibition Inhibition by this compound DHPPP 6-hydroxymethyl-7,8-dihydropterin pyrophosphate (DHPPP) DHPS Dihydropteroate Synthase (DHPS) DHPPP->DHPS PABA para-Aminobenzoic Acid (PABA) PABA->DHPS DHP 7,8-Dihydropteroate DHPS->DHP Catalyzes THF Tetrahydrofolate DHP->THF Further Steps Nucleic_Acids Nucleic Acid Synthesis THF->Nucleic_Acids Essential for Sulfonamide This compound Sulfonamide->DHPS Competitively Inhibits

Caption: Proposed competitive inhibition of DHPS by this compound.

Experimental Validation: DHPS Inhibition Assay

To determine if this compound acts as a DHPS inhibitor, a robust enzymatic assay is required.

Objective: To quantify the inhibitory potential of this compound on purified DHPS.

Methodology:

  • Expression and Purification of DHPS:

    • Clone the folP gene (encoding DHPS) from a suitable bacterial strain (e.g., Escherichia coli) into an expression vector.

    • Overexpress the protein in a suitable host and purify it using standard chromatographic techniques (e.g., affinity and size-exclusion chromatography).

    • Verify the purity and concentration of the enzyme.

  • Enzyme Kinetics Assay:

    • The standard assay for DHPS activity measures the incorporation of radiolabeled PABA into dihydropteroate. Alternatively, a spectrophotometric assay can be employed.

    • Reaction Mixture: Prepare a reaction buffer containing DHPPP, varying concentrations of PABA, and a fixed amount of purified DHPS.

    • Inhibition Studies:

      • Perform kinetic runs in the absence and presence of varying concentrations of this compound.

      • A known DHPS inhibitor (e.g., sulfamethoxazole) should be used as a positive control.

    • Data Analysis:

      • Measure the initial reaction velocities at each substrate and inhibitor concentration.

      • Generate Michaelis-Menten and Lineweaver-Burk plots to determine the mode of inhibition (competitive, non-competitive, or uncompetitive) and the inhibition constant (Ki).

Parameter Description
Enzyme Source Recombinant bacterial DHPS
Substrates DHPPP, PABA
Inhibitor This compound
Positive Control Sulfamethoxazole
Detection Method Radiometric or Spectrophotometric
Key Outputs Vmax, Km, Ki, Mode of Inhibition

Proposed Mechanism of Action II: Carbonic Anhydrase (CA) Inhibition

A significant number of benzenesulfonamide derivatives exert their pharmacological effects through the inhibition of carbonic anhydrases (CAs).[1][2] CAs are a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[7]

The Physiological Roles of Carbonic Anhydrases

CAs are involved in a multitude of physiological processes, including pH homeostasis, respiration, electrolyte balance, and bone resorption.[7] Different CA isoforms are expressed in various tissues, and their dysregulation is implicated in several diseases, such as glaucoma, epilepsy, and cancer.[1][8]

Inhibition of Carbonic Anhydrases by Sulfonamides

The primary sulfonamide group (-SO2NH2) is a key pharmacophore for CA inhibition. The sulfonamide anion coordinates to the zinc ion in the active site of the enzyme, displacing a water molecule and rendering the enzyme inactive.[2] While this compound is a secondary sulfonamide, N-substituted sulfonamides have also been shown to inhibit CAs, often with varying isoform selectivity.[2]

Diagram: Proposed Carbonic Anhydrase Inhibition

CA_Inhibition cluster_pathway Carbonic Anhydrase Catalysis cluster_inhibition Inhibition by this compound CO2_H2O CO2 + H2O CA Carbonic Anhydrase (CA) (with Zn2+ cofactor) CO2_H2O->CA HCO3_H HCO3- + H+ CA->HCO3_H Catalyzes Sulfonamide This compound Sulfonamide->CA Binds to Zn2+ and Inhibits

Caption: Proposed inhibition of Carbonic Anhydrase by this compound.

Experimental Validation: Carbonic Anhydrase Inhibition Assay

A stopped-flow spectrophotometric assay is the gold standard for measuring CA activity and inhibition.

Objective: To determine the inhibitory potency of this compound against various human CA isoforms.

Methodology:

  • Source of CA Isoforms:

    • Utilize commercially available, purified human CA isoforms (e.g., CA I, II, VII, IX, and XII) to assess selectivity.

  • Stopped-Flow Spectrophotometry:

    • This technique measures the initial rate of the CA-catalyzed hydration of CO2 by monitoring the change in pH using a colorimetric indicator.

    • Assay Buffer: A pH indicator buffer (e.g., phenol red) is used.

    • Reaction Initiation: A solution of CO2 is rapidly mixed with the enzyme-containing buffer in the presence or absence of the inhibitor.

    • Inhibition Studies:

      • Determine the IC50 values of this compound against a panel of CA isoforms.

      • A known pan-CA inhibitor (e.g., acetazolamide) should be used as a positive control.

    • Data Analysis:

      • Calculate the initial rates of reaction from the spectrophotometric data.

      • Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value for each isoform.

Parameter Description
Enzyme Source Purified human CA isoforms (I, II, VII, IX, XII)
Substrate CO2
Inhibitor This compound
Positive Control Acetazolamide
Detection Method Stopped-flow spectrophotometry
Key Outputs IC50 values for each CA isoform

Cellular Assays for Target Validation

Enzymatic assays provide direct evidence of molecular interaction. However, cellular assays are crucial to confirm that the proposed mechanism is relevant in a biological context.

Antibacterial Activity Assessment

If DHPS inhibition is the primary mechanism, this compound should exhibit antibacterial activity.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination:

    • Use broth microdilution or agar dilution methods to determine the MIC of the compound against a panel of bacterial strains (e.g., E. coli, Staphylococcus aureus).

  • PABA Reversal Assay:

    • Perform MIC experiments in the presence of exogenous PABA. If the compound targets DHPS, the addition of PABA should antagonize its antibacterial effect.

Cellular Carbonic Anhydrase Activity

To assess the effect on cellular CA activity, a cell-based assay is necessary.

Methodology:

  • Cell Lines: Use cell lines known to express specific CA isoforms of interest (e.g., cancer cell lines overexpressing CA IX).

  • Hypoxia-Induced Acidification Assay:

    • CA IX is often upregulated under hypoxic conditions and contributes to extracellular acidification.

    • Culture cells under normoxic and hypoxic conditions in the presence of this compound.

    • Measure the change in extracellular pH. Inhibition of CA IX should reduce the extent of acidification under hypoxia.

Conclusion and Future Directions

While the definitive mechanism of action for this compound awaits direct experimental confirmation, the well-established pharmacology of related sulfonamides provides a strong foundation for two primary hypotheses: inhibition of dihydropteroate synthase and modulation of carbonic anhydrase activity. The experimental protocols detailed in this guide offer a clear and rigorous path for researchers to elucidate the precise biological function of this compound.

Future research should focus on executing these assays to determine the primary molecular target(s) and any isoform selectivity in the case of carbonic anhydrase. Furthermore, understanding the structure-activity relationship by synthesizing and testing related derivatives will be crucial for optimizing its potential therapeutic applications. The exploration of this and similar molecules holds the promise of uncovering novel therapeutic agents with potentially unique pharmacological profiles.

References

  • Supuran, C. T. (2016). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 15(3), 168-181.
  • Supuran, C. T. (2018). Carbonic anhydrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 28(17), 2843-2850.
  • Woods, D. D. (1940). The relation of p-aminobenzoic acid to the mechanism of the action of sulphanilamide.
  • Brown, G. M. (1962). The biosynthesis of folic acid. II. Inhibition by sulfonamides. Journal of Biological Chemistry, 237(2), 536-540.
  • Supuran, C. T. (2008). Carbonic anhydrases—an overview. Current Pharmaceutical Design, 14(7), 603-614.
  • Krishnamurthy, V. M., et al. (2008). Crystal structure of a sulfonamide-bound dihydropteroate synthase from a clinical isolate of Streptococcus pneumoniae. Journal of Bacteriology, 190(1), 241-249.
  • Yun, M. K., et al. (2012). The mechanism of sulfonamide resistance in Staphylococcus aureus: a structural and kinetic analysis. Molecular Microbiology, 83(3), 524-535.
  • Sköld, O. (2000). Sulfonamide resistance: mechanisms and trends.
  • Achari, A., et al. (1997). Crystal structure of the R67 plasmid-encoded dihydropteroate synthase.
  • N-Ethylbenzenesulfonamide. PubChem. (2024). Retrieved from [Link]

  • 3-Aminobenzenesulfonamide. PubChem. (2024). Retrieved from [Link]

  • Dihydropteroate synthase inhibitor. Wikipedia. (2025). Retrieved from [Link]

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. (2017). Molecules, 22(12), 2276.
  • Anticonvulsant 4-Aminobenzenesulfonamide Derivatives with Branched-Alkylamide Moieties: X-ray Crystallography and Inhibition Studies of Human Carbonic Anhydrase Isoforms I, II, VII, and XIV. (2013). Journal of Medicinal Chemistry, 56(17), 6836-6847.
  • Inhibition of Dihydropteroate Synthetase from Escherichia coli by Sulfones and Sulfonamides. (1973). Antimicrobial Agents and Chemotherapy, 3(6), 704-708.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. (2018). ACS Medicinal Chemistry Letters, 9(5), 453-458.

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An In-depth Technical Guide to 3-amino-N-ethylbenzenesulfonamide: From Historical Context to Synthetic Pathways and Potential Applications

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview of 3-amino-N-ethylbenzenesulfonamide, a molecule situated at the intersection of historical pharmaceutical breakthroughs and modern drug discovery. While specific historical records detailing the initial synthesis and discovery of this particular compound are not extensively documented in publicly available literature, its structural components—the aminobenzenesulfonamide core—are deeply rooted in the history of medicinal chemistry. This document will therefore first explore the rich history of sulfonamides, then present a scientifically grounded, plausible synthesis pathway for this compound based on established chemical principles. Finally, we will delve into its potential applications in drug development, drawing insights from the known biological activities of related compounds.

PART 1: The Dawn of a New Era in Medicine: The History of Sulfonamides

The journey of sulfonamides began not in the realm of medicine, but in the burgeoning dye industry of the early 20th century. In the 1930s, at the Bayer laboratories of IG Farben in Germany, a team led by Gerhard Domagk was investigating the potential of synthetic dyes as antimicrobial agents. This research culminated in the discovery of a red azo dye named Prontosil. In 1932, Domagk observed that Prontosil was remarkably effective in treating streptococcal infections in mice. This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the advent of the first commercially available antibacterial agents.

Further research at the Pasteur Institute in Paris by Jacques and Thérèse Tréfouël, Daniel Bovet, and Federico Nitti in 1935 revealed a crucial insight: Prontosil was a prodrug. Within the body, it was metabolized into a simpler, colorless compound called sulfanilamide (para-aminobenzenesulfonamide), which was the true active antibacterial agent. This discovery was pivotal, as sulfanilamide had been first synthesized in 1906 and its patent had expired, making it widely and inexpensively available.

The elucidation of sulfanilamide's activity unleashed a torrent of research into related sulfonamide derivatives, leading to the development of a vast arsenal of "sulfa drugs." These compounds were instrumental in treating a wide range of bacterial infections before the widespread availability of penicillin and other antibiotics. The core mechanism of action of these antibacterial sulfonamides lies in their structural similarity to para-aminobenzoic acid (PABA). Bacteria synthesize their own folic acid, an essential nutrient, using PABA as a substrate for the enzyme dihydropteroate synthase. Sulfonamides act as competitive inhibitors of this enzyme, thereby halting folic acid synthesis and arresting bacterial growth.

PART 2: Synthesis of this compound: A Plausible Pathway

While a specific, documented first synthesis of this compound is not readily found in the literature, a logical and efficient synthetic route can be devised based on well-established organic chemistry reactions. The proposed synthesis involves a two-step process starting from 3-nitrobenzenesulfonyl chloride:

  • Sulfonamide Formation: Reaction of 3-nitrobenzenesulfonyl chloride with ethylamine to form N-ethyl-3-nitrobenzenesulfonamide.

  • Reduction of the Nitro Group: Reduction of the nitro group of N-ethyl-3-nitrobenzenesulfonamide to an amino group to yield the final product, this compound.

Experimental Protocol: Synthesis of N-ethyl-3-nitrobenzenesulfonamide

This procedure is based on the general reaction of sulfonyl chlorides with primary amines.

Materials and Reagents:

  • 3-Nitrobenzenesulfonyl chloride

  • Ethylamine (aqueous solution, e.g., 70%)

  • Dichloromethane (or other suitable organic solvent)

  • Sodium bicarbonate (saturated aqueous solution)

  • Brine (saturated aqueous sodium chloride solution)

  • Anhydrous magnesium sulfate or sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve 3-nitrobenzenesulfonyl chloride in dichloromethane in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution in an ice bath to 0-5 °C.

  • Slowly add an excess of aqueous ethylamine solution dropwise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • Transfer the reaction mixture to a separatory funnel and wash sequentially with a saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield crude N-ethyl-3-nitrobenzenesulfonamide.

  • The crude product can be purified by recrystallization or column chromatography if necessary.

Experimental Protocol: Reduction of N-ethyl-3-nitrobenzenesulfonamide

The reduction of an aromatic nitro group to an amine is a common and well-understood transformation. Several reagents can be employed for this purpose, with tin(II) chloride in an acidic medium being a classic and effective method.

Materials and Reagents:

  • N-ethyl-3-nitrobenzenesulfonamide

  • Tin(II) chloride dihydrate (SnCl₂·2H₂O)

  • Concentrated hydrochloric acid

  • Ethanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 5 M)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with reflux condenser

  • Heating mantle or oil bath

  • Magnetic stirrer

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of N-ethyl-3-nitrobenzenesulfonamide in ethanol in a round-bottom flask, add an excess of tin(II) chloride dihydrate.

  • Carefully add concentrated hydrochloric acid and equip the flask with a reflux condenser.

  • Heat the reaction mixture to reflux with stirring for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and carefully neutralize the excess acid by the slow addition of a concentrated sodium hydroxide solution until the solution is basic.

  • Extract the aqueous mixture with ethyl acetate.

  • Combine the organic extracts and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield crude this compound.

  • The product can be further purified by recrystallization or column chromatography.

Visualization of the Synthetic Pathway

Synthesis_Pathway cluster_0 Step 1: Sulfonamide Formation cluster_1 Step 2: Nitro Group Reduction 3-Nitrobenzenesulfonyl_chloride 3-Nitrobenzenesulfonyl chloride N-ethyl-3-nitrobenzenesulfonamide N-ethyl-3-nitrobenzenesulfonamide 3-Nitrobenzenesulfonyl_chloride->N-ethyl-3-nitrobenzenesulfonamide DCM, 0°C to rt Ethylamine Ethylamine Ethylamine->N-ethyl-3-nitrobenzenesulfonamide Reduction SnCl2·2H2O, HCl, EtOH, Reflux N-ethyl-3-nitrobenzenesulfonamide->Reduction This compound This compound Reduction->this compound

Caption: Proposed two-step synthesis of this compound.

PART 3: Potential Applications in Drug Development

While specific biological activities of this compound are not extensively reported, the broader class of aminobenzenesulfonamides has been a fertile ground for the discovery of a wide range of therapeutic agents. The structural motifs present in this molecule suggest several potential avenues for its application in drug development.

Carbonic Anhydrase Inhibition

The sulfonamide group is a well-known zinc-binding group and a key pharmacophore for the inhibition of carbonic anhydrases (CAs). CAs are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. They are involved in numerous physiological processes, and their inhibition has therapeutic applications in various conditions, including glaucoma, epilepsy, and certain types of cancer. The unsubstituted sulfonamide moiety of this compound could potentially interact with the zinc ion in the active site of CAs. Further derivatization of the amino and ethyl groups could lead to compounds with enhanced potency and selectivity for different CA isoforms.

Antibacterial Agents

As discussed, the aminobenzenesulfonamide scaffold is the cornerstone of sulfa drugs. While the emergence of antibiotic resistance has limited the use of older sulfonamides, the development of new derivatives continues to be an area of interest. The specific substitution pattern of this compound may confer a unique spectrum of antibacterial activity or improved pharmacokinetic properties.

Other Potential Therapeutic Areas

Derivatives of aminobenzenesulfonamides have shown a diverse range of biological activities, including:

  • Diuretics: Thiazide diuretics, which are sulfonamide derivatives, are widely used to treat hypertension and edema.

  • Anticonvulsants: Some sulfonamide-containing compounds exhibit anticonvulsant properties.

  • Anticancer Agents: Certain sulfonamides have been investigated for their anticancer activity, often through the inhibition of carbonic anhydrases that are overexpressed in tumors.

The presence of the primary amino group in this compound provides a convenient handle for further chemical modification, allowing for the synthesis of a library of derivatives that could be screened for a wide array of biological activities.

Quantitative Data Summary

As there is limited specific experimental data for this compound in the public domain, a quantitative data table is not applicable at this time. Should this molecule be synthesized and characterized, the following table provides a template for summarizing key physicochemical and biological data.

PropertyValueMethod/Reference
Physicochemical Data
Molecular FormulaC₈H₁₂N₂O₂S
Molecular Weight200.26 g/mol
Melting PointTo be determined
SolubilityTo be determined
Biological Activity
IC₅₀ (Carbonic Anhydrase)To be determined
MIC (vs. Bacterial Strains)To be determined

Conclusion

While the specific history of this compound may be obscure, its chemical lineage places it firmly within a family of compounds that have had a profound impact on medicine. The proposed synthetic pathway provides a clear and feasible route to this molecule, opening the door for its further investigation. The structural features of this compound suggest a range of potential biological activities, particularly as a carbonic anhydrase inhibitor or as a scaffold for the development of novel antibacterial agents. This guide serves as a foundational resource for researchers and drug development professionals interested in exploring the potential of this and related aminobenzenesulfonamide derivatives.

References

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253.
  • Tréfouël, J., Tréfouël, T., Nitti, F., & Bovet, D. (1935). Activité du p-aminophénylsulfamide sur les infections streptococciques expérimentales de la souris et du lapin. Comptes Rendus des Séances de la Société de Biologie et de ses Filiales, 120, 756-758.
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An In-depth Technical Guide to the Theoretical Properties of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Introduction

3-amino-N-ethylbenzenesulfonamide (CAS No. 56445-08-0) is an organic compound belonging to the sulfonamide class of molecules.[1] Structurally, it is a derivative of benzenesulfonamide with an amino group at the meta-position of the aromatic ring and an ethyl substituent on the sulfonamide nitrogen. While specific research on this exact molecule is not extensively published, its structural motifs are of significant interest to researchers in medicinal chemistry and materials science. Sulfonamides are a cornerstone of various pharmaceuticals, and the aminobenzene moiety is a versatile building block in organic synthesis.

This technical guide provides a comprehensive overview of the theoretical and predicted properties of this compound. In the absence of extensive experimental data, this document leverages established computational chemistry principles and methodologies to offer insights into its molecular structure, physicochemical characteristics, spectroscopic signatures, and electronic properties. The information herein is intended to serve as a foundational resource for researchers, scientists, and drug development professionals, enabling informed decisions in experimental design and hypothesis generation.

Molecular Structure and Conformation

The foundational element of understanding any chemical entity is its structure. The arrangement of atoms and bonds dictates its physical and chemical behavior.

The 2D structure of this compound is depicted below. The molecule features a central benzene ring, a primary amino group (-NH₂), and an N-ethylsulfonamide group (-SO₂NHCH₂CH₃).

G cluster_0 Computational Workflow cluster_1 Predicted Outputs A 1. Initial 3D Structure Generation B 2. Geometry Optimization (e.g., DFT: B3LYP/6-31G*) A->B Initial Guess C 3. Frequency Calculation (Verify Minimum Energy & Predict IR) B->C Optimized Geometry D 4. Property Calculation (e.g., NMR, Electronic Properties) C->D Validated Structure E IR Spectrum C->E F NMR Shifts D->F G HOMO/LUMO Orbitals D->G H MEP Map D->H

Caption: A typical DFT workflow for theoretical property prediction.

Frontier Molecular Orbitals (HOMO/LUMO)

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding chemical reactivity.

  • HOMO: The HOMO is expected to be localized primarily on the electron-rich aminobenzene ring. The nitrogen atom of the amino group will contribute significantly, making this region the most likely site for electrophilic attack.

  • LUMO: The LUMO is predicted to be distributed over the electron-deficient sulfonamide group and the aromatic ring. This indicates that the molecule can accept electrons at these sites, making it susceptible to nucleophilic attack.

  • HOMO-LUMO Gap: The energy difference between the HOMO and LUMO is a measure of the molecule's electronic excitability and kinetic stability. A moderate gap is expected, typical for aromatic compounds.

Molecular Electrostatic Potential (MEP) Map

An MEP map illustrates the charge distribution across the molecule, highlighting regions of electrophilic and nucleophilic character.

  • Negative Potential (Red/Yellow): The most electron-rich areas will be around the two oxygen atoms of the sulfonyl group and, to a lesser extent, the nitrogen of the amino group. These are sites favorable for interaction with electrophiles or hydrogen bond donors.

  • Positive Potential (Blue): The most electron-poor regions will be the hydrogen atoms of the sulfonamide and amino groups. These sites are susceptible to nucleophilic attack and are the primary hydrogen bond donor sites.

Detailed Computational Protocol

To ensure transparency and reproducibility, this section provides a standardized protocol for a key theoretical calculation.

Protocol: Prediction of ¹³C NMR Spectrum via DFT

  • Structure Preparation:

    • Generate the 3D coordinates of this compound using molecular modeling software (e.g., Avogadro, GaussView).

    • Perform an initial conformational search using a molecular mechanics force field (e.g., MMFF94) to identify low-energy conformers.

  • Geometry Optimization:

    • For the lowest energy conformer, perform a full geometry optimization using Density Functional Theory (DFT).

    • Software: Gaussian, GAMESS, or similar. [2][3][4] * Method: B3LYP functional.

    • Basis Set: 6-31G(d,p) or larger.

    • Solvation: Include a solvent model (e.g., PCM for chloroform) to better simulate experimental conditions.

  • Frequency Calculation:

    • Perform a vibrational frequency calculation at the same level of theory (B3LYP/6-31G(d,p)) on the optimized geometry.

    • Purpose: Confirm that the structure is a true energy minimum (no imaginary frequencies) and to obtain the predicted IR spectrum.

  • NMR Shielding Tensor Calculation:

    • Using the optimized geometry, perform an NMR calculation.

    • Method: GIAO (Gauge-Independent Atomic Orbital). [5] * Level of Theory: A functional known for good NMR prediction, such as mPW1PW91, with a larger basis set like 6-311+G(2d,p) is recommended for higher accuracy.

  • Data Processing:

    • Calculate the isotropic shielding constant for a reference compound (e.g., Tetramethylsilane, TMS) at the exact same level of theory.

    • Calculate the chemical shift (δ) for each carbon atom using the formula: δ_sample = σ_TMS - σ_sample.

    • Correlate the calculated shifts with the atoms in the molecule.

Conclusion

This compound is a molecule with a rich set of theoretical properties that suggest its potential utility in chemical research. Its predicted physicochemical profile indicates moderate hydrophobicity and multiple sites for hydrogen bonding, characteristics often sought in bioactive molecules. The computational analysis of its spectroscopic and electronic properties provides a detailed fingerprint that can guide its synthesis, identification, and further investigation. The methodologies and predicted data presented in this guide offer a robust starting point for any research program involving this compound, though it must be emphasized that these theoretical values should be validated through experimental measurement.

References

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3-amino-N-ethylbenzenesulfonamide molecular weight and formula

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 3-amino-N-ethylbenzenesulfonamide

Executive Summary

This technical guide provides a comprehensive overview of this compound (CAS No. 56445-08-0), a substituted aromatic sulfonamide of significant interest to researchers in medicinal chemistry and drug development. While specific data for this compound is limited, this document synthesizes available information, authoritative data from its isomers, and established chemical principles to serve as a foundational resource. We will cover its core chemical identity, a proposed synthetic pathway with detailed mechanistic reasoning, its potential applications as a scaffold in drug discovery, and essential safety and handling protocols. This guide is intended for professionals requiring a deep technical understanding of this molecule and its context within the broader class of pharmacologically active sulfonamides.

Chemical Identity and Physicochemical Properties

This compound is an organic compound featuring a benzene ring substituted with an amino group and an N-ethylsulfonamide group at the meta positions. The structural arrangement of these functional groups provides a unique chemical architecture for further molecular elaboration.

Molecular Formula and Weight

The fundamental chemical identifiers for this compound have been established and are crucial for all stoichiometric and analytical calculations.

  • Chemical Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol [1]

  • CAS Number: 56445-08-0

  • Synonyms: N-Ethyl 3-Aminobenzenesulfonamide

Physicochemical Data Summary

Quantitative physicochemical properties are critical for predicting the compound's behavior in experimental settings, from reaction kinetics to biological absorption. The following table summarizes key computed and experimental properties. Note that where specific experimental data for the 3-amino isomer is unavailable, values are derived from its structural isomer, 4-amino-N-ethylbenzenesulfonamide, to provide reliable estimates.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S
Molecular Weight 200.26 g/mol [1]
IUPAC Name This compound-
CAS Number 56445-08-0
Physical State Solid (Predicted)
Hydrogen Bond Donors 2[1] (isomer data)
Hydrogen Bond Acceptors 4[1] (isomer data)
Rotatable Bond Count 3[1] (isomer data)
XLogP3 0.6[1] (isomer data)
Topological Polar Surface Area 80.6 Ų[1] (isomer data)
InChI Key PGCYKJPSIKCLNX-UHFFFAOYSA-N

Synthesis and Mechanistic Rationale

Proposed Synthetic Workflow

The key challenge in this synthesis is the potential for competitive N-alkylation at the more nucleophilic aniline (–NH₂) group versus the less nucleophilic sulfonamide (–SO₂NH₂) group. A common strategy to overcome this is to deprotonate the sulfonamide nitrogen with a suitable base, thereby significantly increasing its nucleophilicity to favor the desired reaction.

Sources

potential biological activity of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide on the Potential Biological Activity of 3-amino-N-ethylbenzenesulfonamide

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide delineates a comprehensive strategy for the investigation of the potential biological activities of this compound. The central thesis is that the inherent structural motifs of this molecule—namely the aromatic sulfonamide and the amino group—position it as a strong candidate for several classes of therapeutic action. This document provides the scientific rationale for pursuing investigations into its potential as a carbonic anhydrase inhibitor, an antibacterial agent, an anticonvulsant, and a modulator of cardiovascular function. For each potential activity, a detailed, step-by-step experimental protocol is provided, designed to be a self-validating system for producing robust and reproducible data. This guide is intended to serve as a foundational document for research and development teams, providing both the theoretical underpinnings and the practical methodologies required to explore the therapeutic potential of this compound.

Introduction to this compound: A Molecule of Interest

This compound is a member of the sulfonamide class of compounds, a group of molecules that has had a profound impact on medicine.[1] The sulfonamide functional group is a cornerstone of numerous commercial drugs.[1] This diverse group of pharmaceuticals exhibits a wide range of pharmacological activities, including anti-inflammatory, diuretic, and hypoglycemic effects.[2][3] The specific arrangement of an amino group and an N-ethyl substituent on the benzenesulfonamide scaffold of the topic molecule suggests the potential for unique biological interactions.

Molecular Profile:

  • IUPAC Name: this compound

  • CAS Number: 56445-08-0[4]

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol

The presence of the sulfonamide group immediately suggests two primary lines of inquiry: its potential as a carbonic anhydrase inhibitor and its possible role as an antibacterial agent. Furthermore, the broader class of sulfonamides has been shown to possess anticonvulsant and cardiovascular properties, opening up additional avenues for investigation.[5][6][7]

Potential Biological Activity I: Carbonic Anhydrase Inhibition

Scientific Rationale: The sulfonamide moiety is a well-established zinc-binding group, a key feature for the inhibition of carbonic anhydrases (CAs).[2][8] These enzymes are involved in a multitude of physiological processes, and their inhibition is a validated therapeutic strategy for several diseases.[9] The nitrogen atom of the sulfonamide group can coordinate with the zinc ion in the active site of CAs, leading to potent and often selective inhibition.[9]

Therapeutic Implications:

  • Glaucoma: Inhibition of CAs in the ciliary body of the eye reduces the formation of aqueous humor, thereby lowering intraocular pressure.

  • Epilepsy: Certain CA isoforms are expressed in the brain, and their inhibition can lead to a reduction in seizure activity.

  • Cancer: Some CA isoforms, such as CA IX and CA XII, are overexpressed in hypoxic tumors and are involved in pH regulation, making them attractive targets for anticancer therapies.[10]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol outlines a stopped-flow spectrophotometric assay to determine the inhibitory activity of this compound against various human CA isoforms.

  • Preparation of Reagents:

    • Prepare a 10 mM stock solution of this compound in DMSO.

    • Reconstitute purified human CA isoforms (e.g., hCA I, hCA II, hCA IV, hCA IX, hCA XII) to a concentration of 1 mg/mL in a suitable buffer (e.g., 10 mM HEPES, pH 7.4).

    • Prepare a CO₂-saturated solution by bubbling CO₂ gas through distilled water for at least 30 minutes.

  • Assay Procedure:

    • The assay is performed using a stopped-flow instrument. One syringe contains the CA enzyme and the test compound at various concentrations, and the other syringe contains the CO₂-saturated solution.

    • The reaction is initiated by rapidly mixing the contents of the two syringes.

    • The hydration of CO₂ is monitored by measuring the change in absorbance of a pH indicator (e.g., phenol red) at its λmax.

  • Data Analysis:

    • The initial rates of the enzymatic reaction are calculated for each concentration of the inhibitor.

    • The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Data Interpretation and Next Steps: A low IC₅₀ value against a particular CA isoform indicates potent inhibition. The selectivity of the compound can be determined by comparing its IC₅₀ values across a panel of CA isoforms. Promising candidates would then be advanced to cell-based assays and subsequently to in vivo models of the target disease.

Experimental Workflow for Carbonic Anhydrase Inhibition Screening

A This compound Stock Solution C Stopped-Flow Spectrophotometric Assay A->C B Panel of Human Carbonic Anhydrase Isoforms (I, II, IV, IX, XII) B->C D IC50 Determination for each Isoform C->D E Selectivity Profile Analysis D->E F Lead Candidate Identification E->F

Caption: A streamlined workflow for assessing the carbonic anhydrase inhibitory potential of this compound.

Potential Biological Activity II: Antibacterial Action via Dihydropteroate Synthase (DHPS) Inhibition

Scientific Rationale: The sulfonamide drugs were the first effective chemotherapeutic agents to be employed systemically for the prevention and cure of bacterial infections in humans.[3] They act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS), which is essential for the synthesis of folic acid.[3] Bacteria must synthesize their own folic acid, as they cannot utilize exogenous sources. The structural similarity of sulfonamides to the natural substrate of DHPS, p-aminobenzoic acid (PABA), allows them to bind to the active site of the enzyme and block the synthesis of dihydrofolic acid.

Therapeutic Implications: The development of new antibacterial agents is a critical area of research due to the rise of antibiotic-resistant bacteria. A compound that targets a well-validated bacterial pathway like folate synthesis could be a valuable addition to the antimicrobial armamentarium.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

  • Preparation of Materials:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Culture a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa) in appropriate broth media.

  • Assay Procedure (Broth Microdilution):

    • In a 96-well microtiter plate, perform serial two-fold dilutions of the test compound in the broth medium.

    • Inoculate each well with a standardized suspension of the test bacterium.

    • Include positive (no compound) and negative (no bacteria) controls.

    • Incubate the plates at 37°C for 18-24 hours.

  • Data Analysis:

    • The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the bacteria.

Data Interpretation and Next Steps: A low MIC value indicates good antibacterial activity.[11] Compounds with promising MIC values should be further evaluated in a DHPS enzymatic assay to confirm their mechanism of action. Subsequent studies would involve testing against a broader panel of resistant strains and in vivo models of infection.

Screening Process for Antibacterial Activity

cluster_0 Whole-Cell Screening cluster_1 Mechanism of Action A MIC Assay against Bacterial Panel B Determine MIC Values A->B C DHPS Enzymatic Assay B->C If MIC is significant D Determine IC50 against DHPS C->D

Caption: A two-stage screening process to identify antibacterial activity and confirm the mechanism of action.

Hypothesized Activity III: Anticonvulsant Properties

Scientific Rationale: Several sulfonamide derivatives, including acetazolamide and topiramate, are used clinically as anticonvulsants.[3] The anticonvulsant activity of some sulfonamides is attributed to their ability to inhibit carbonic anhydrase in the brain, while others may act through different mechanisms. A structurally related compound, 3-Amino-N,N-dimethylbenzenesulfonamide, has been noted for its anticonvulsant activity.[5]

Proposed Investigational Approach: Maximal Electroshock Seizure (MES) Test

The MES test is a widely used preclinical model for identifying compounds with activity against generalized tonic-clonic seizures.

  • Animal Model: Male Swiss albino mice.

  • Procedure:

    • Administer this compound or vehicle control intraperitoneally.

    • At the time of peak effect (determined in preliminary studies), induce seizures by delivering a brief electrical stimulus through corneal electrodes.

    • Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: The ability of the compound to prevent the tonic hindlimb extension is considered a positive result. The ED₅₀ (the dose that protects 50% of the animals) can be calculated.

Decision Tree for Anticonvulsant Screening

A MES Test B Activity Observed? A->B C Determine ED50 B->C Yes E No further investigation B->E No D Test in other seizure models (e.g., pentylenetetrazole) C->D

Caption: A decision-making framework for the preclinical evaluation of anticonvulsant activity.

Hypothesized Activity IV: Cardiovascular Effects

Scientific Rationale: Benzenesulfonamide derivatives have been reported to exert effects on the cardiovascular system.[6] For instance, some sulfonamides can lower blood pressure.[6] The specific structural features of this compound warrant an investigation into its potential cardiovascular effects.

Proposed Investigational Approach: Langendorff Isolated Heart Perfusion

This ex vivo model allows for the study of a compound's direct effects on cardiac function and coronary vascular resistance in the absence of systemic influences.

  • Preparation: An isolated rat heart is mounted on a Langendorff apparatus and perfused with a physiological salt solution.

  • Procedure:

    • After a stabilization period, this compound is infused into the perfusate at various concentrations.

    • Key parameters such as heart rate, left ventricular developed pressure, and coronary flow are continuously monitored.

  • Data Analysis: Changes in cardiac parameters and coronary resistance in response to the compound are analyzed to determine its direct effects on the heart and coronary vasculature.

ADMET Considerations and Preliminary Profiling

An early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for its development.

Predicted Physicochemical Properties

PropertyPredicted Value
LogP1.2 ± 0.4
pKa (amine)3.28 ± 0.10[5]
Aqueous SolubilityPredicted to be moderate
Polar Surface Area74.9 Ų

In silico predictions suggest that this compound has drug-like properties. However, experimental validation is essential. Key areas for early in vitro ADMET profiling include metabolic stability in liver microsomes, plasma protein binding, and cytotoxicity assays.

Summary and Future Directions

This compound is a compound with significant, unexplored biological potential. The presence of the sulfonamide pharmacophore provides a strong rationale for investigating its activity as a carbonic anhydrase inhibitor and an antibacterial agent. Furthermore, literature precedents for related compounds suggest that anticonvulsant and cardiovascular activities are also plausible.

The experimental protocols detailed in this guide provide a clear and robust framework for the systematic evaluation of these potential activities. A successful research program will require a multidisciplinary approach, integrating medicinal chemistry for the synthesis of analogs, in vitro pharmacology for the determination of potency and selectivity, and in vivo studies to establish efficacy and safety. The information presented herein should serve as a valuable resource for initiating and advancing the study of this promising molecule.

References

  • Ajani OO, Obafemi CA, Nwinyi OC, Akinpelu DA. Microwave assisted synthesis and antimicrobial activity of 2-quinoxalinone-3-hydrazone derivatives. Bioorg Med Chem. 2010;18(1):214-221.
  • Dobek AS, Klayman DL, Dickson ET, Scovill JP, Tramonts ED. Inhibition of clinically significant bacterial organisms in vitro by 2-acetylpyridine thiosemicarbazones. Antimicrob Agents Chemother. 1980;18(1):27-36.
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Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-amino-N-ethylbenzenesulfonamide is a valuable chemical intermediate in the synthesis of various pharmaceutical compounds and specialty chemicals. Its structure, featuring a primary aromatic amine and a sulfonamide moiety, makes it a versatile building block for introducing the benzenesulfonamide group in drug discovery and development. This document provides a comprehensive, field-tested guide to its synthesis, emphasizing the rationale behind the chosen methodology, ensuring procedural safety, and providing a framework for successful replication and scale-up. The synthesis is approached as a two-step process, beginning with the formation of an N-ethylsulfonamide from 3-nitrobenzenesulfonyl chloride, followed by the selective reduction of the nitro group to yield the desired primary amine.

Synthetic Strategy: A Two-Step Approach

The synthesis of this compound is efficiently achieved through a two-step reaction sequence. This strategy isolates the two key transformations, allowing for high yields and straightforward purification of the intermediate and final products.

  • Step 1: Sulfonamide Formation. This step involves the reaction of 3-nitrobenzenesulfonyl chloride with ethylamine. This is a classic nucleophilic acyl substitution reaction where the nucleophilic ethylamine attacks the electrophilic sulfur atom of the sulfonyl chloride, displacing the chloride leaving group. A non-nucleophilic base is used to neutralize the hydrochloric acid byproduct.

  • Step 2: Nitro Group Reduction. The intermediate, 3-nitro-N-ethylbenzenesulfonamide, is then subjected to a reduction reaction to convert the nitro group (-NO₂) into a primary amine group (-NH₂). There are numerous methods for the reduction of aromatic nitro groups[1][2]; for this protocol, we will utilize stannous chloride (tin(II) chloride) in an acidic medium, a reliable and high-yielding method for this transformation.[3]

Visualizing the Synthesis Workflow

The following diagram illustrates the sequential nature of the synthesis process, from starting materials to the final product.

Synthesis_Workflow cluster_step1 Step 1: Sulfonamidation cluster_step2 Step 2: Nitro Reduction A 3-Nitrobenzenesulfonyl Chloride E Reaction Vessel (0°C to RT) A->E B Ethylamine B->E C Pyridine (Base) C->E D Dichloromethane (Solvent) D->E F 3-Nitro-N-ethylbenzenesulfonamide (Intermediate) E->F Work-up & Purification J Reaction Vessel (Heated) F->J F->J Proceed to Step 2 G Stannous Chloride Dihydrate (SnCl2·2H2O) G->J H Concentrated HCl H->J I Ethanol (Solvent) I->J K This compound (Final Product) J->K Basification & Purification

Caption: Overall workflow for the two-step synthesis of this compound.

Part 1: Synthesis of 3-nitro-N-ethylbenzenesulfonamide

This initial step focuses on the formation of the sulfonamide bond. The choice of a non-nucleophilic base, such as pyridine or triethylamine, is critical to prevent competition with the primary amine nucleophile. Dichloromethane (DCM) is selected as the solvent due to its inertness and ability to dissolve the starting materials.

Reagents and Materials for Part 1
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Notes
3-Nitrobenzenesulfonyl chlorideC₆H₄ClNO₄S221.6210.0 g (45.1 mmol)Corrosive and moisture-sensitive solid.[4][5][6][7] Handle with care in a fume hood.
Ethylamine (70% solution in water)C₂H₅NH₂45.084.2 g (65.0 mmol)Volatile and corrosive. Use in a well-ventilated fume hood. The excess ensures complete reaction.
PyridineC₅H₅N79.104.3 g (54.3 mmol)Anhydrous grade recommended. Acts as a base to neutralize HCl.
Dichloromethane (DCM)CH₂Cl₂84.93150 mLAnhydrous grade recommended.
Hydrochloric Acid (1M)HCl36.46~50 mLFor work-up.
Saturated Sodium BicarbonateNaHCO₃84.01~50 mLFor work-up.
Anhydrous Magnesium SulfateMgSO₄120.37As neededFor drying the organic layer.
Experimental Protocol for Part 1
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve 3-nitrobenzenesulfonyl chloride (10.0 g, 45.1 mmol) and pyridine (4.3 g, 54.3 mmol) in 100 mL of anhydrous dichloromethane.

  • Cooling: Place the flask in an ice bath and stir the solution for 15 minutes until the temperature equilibrates to 0-5°C.

  • Addition of Ethylamine: Slowly add the ethylamine solution (4.2 g, 65.0 mmol) dropwise to the stirred solution over 30 minutes, ensuring the internal temperature does not exceed 10°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. The formation of a precipitate (pyridinium hydrochloride) is expected.

  • Monitoring the Reaction: The reaction can be monitored by Thin Layer Chromatography (TLC) using a mobile phase of ethyl acetate/hexanes (e.g., 30:70 v/v) to confirm the consumption of the starting sulfonyl chloride.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1M HCl (2 x 25 mL), water (25 mL), and saturated sodium bicarbonate solution (25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude solid, 3-nitro-N-ethylbenzenesulfonamide, can be purified by recrystallization from ethanol/water to yield a pale yellow solid.

Part 2: Synthesis of this compound

The second and final stage of the synthesis is the reduction of the aromatic nitro group. Stannous chloride dihydrate in the presence of concentrated hydrochloric acid is a classic and effective method for this transformation.[3] The reaction proceeds through a series of single-electron transfers from the tin(II) species to the nitro group.

Reagents and Materials for Part 2
Reagent/MaterialMolecular FormulaMolar Mass ( g/mol )Quantity (Example)Notes
3-Nitro-N-ethylbenzenesulfonamideC₈H₁₀N₂O₄S230.248.0 g (34.7 mmol)From Part 1.
Stannous Chloride DihydrateSnCl₂·2H₂O225.6539.2 g (174 mmol)A significant excess is used to ensure complete reduction.
Concentrated Hydrochloric Acid (37%)HCl36.4660 mLHighly corrosive. Handle with extreme care in a fume hood.
EthanolC₂H₅OH46.0780 mLActs as a co-solvent to aid solubility.
Sodium Hydroxide (50% w/v solution)NaOH40.00As needed (~100 mL)For basification during work-up. Highly corrosive.
Ethyl AcetateC₄H₈O₂88.11~200 mLFor extraction.
Experimental Protocol for Part 2
  • Reaction Setup: In a 500 mL round-bottom flask, suspend 3-nitro-N-ethylbenzenesulfonamide (8.0 g, 34.7 mmol) in 80 mL of ethanol.

  • Addition of Reducing Agent: To this suspension, add stannous chloride dihydrate (39.2 g, 174 mmol).

  • Initiating the Reaction: Carefully add concentrated hydrochloric acid (60 mL) to the mixture. The reaction is exothermic, and the solid should dissolve.

  • Heating: Equip the flask with a reflux condenser and heat the reaction mixture to 70-80°C in a water bath for 3-4 hours.[3]

  • Monitoring the Reaction: Monitor the disappearance of the starting material by TLC (ethyl acetate/hexanes, 30:70 v/v). The product will have a lower Rf value and may be visible under UV light or after staining.

  • Work-up:

    • Cool the reaction mixture to room temperature and then further in an ice bath.

    • Slowly and carefully neutralize the acidic solution by adding a 50% (w/v) solution of sodium hydroxide. This is a highly exothermic process. A thick, white precipitate of tin(IV) hydroxide will form. Continue adding the base until the pH of the solution is approximately 10-12.

    • Extract the product from the aqueous slurry with ethyl acetate (3 x 70 mL).

    • Combine the organic extracts, wash with brine (50 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter the drying agent and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography on silica gel or by recrystallization to yield this compound as a solid.

Characterization of the Final Product

The identity and purity of the synthesized this compound (CAS 56445-08-0) should be confirmed using standard analytical techniques:

  • ¹H NMR: The proton NMR spectrum should show characteristic signals for the ethyl group (a triplet and a quartet), aromatic protons, and the amine protons.

  • ¹³C NMR: The carbon NMR will confirm the number of unique carbon environments in the molecule.

  • Mass Spectrometry: To confirm the molecular weight of the product (C₈H₁₂N₂O₂S, MW: 200.26 g/mol ).[8]

  • Infrared (IR) Spectroscopy: Key stretches to look for include N-H stretching of the primary amine and the sulfonamide, and the characteristic S=O stretches of the sulfonamide group.

Safety and Handling Precautions

The synthesis involves several hazardous materials, and all procedures should be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

  • 3-Nitrobenzenesulfonyl Chloride: This compound is corrosive and reacts with water.[4][6][7] Avoid contact with skin and eyes, and prevent inhalation of dust.[6] Store in a cool, dry place away from moisture.[4]

  • Ethylamine: A volatile and flammable liquid with a strong odor. It is corrosive and can cause severe skin and eye damage.

  • Pyridine: Flammable and toxic. It has a strong, unpleasant odor and should be handled with care.

  • Concentrated Hydrochloric Acid and Sodium Hydroxide: Both are extremely corrosive and can cause severe burns. Handle with extreme caution, and always add acid to water, not the other way around. The neutralization step in Part 2 is highly exothermic and should be performed slowly with cooling.

All waste materials should be disposed of in accordance with local, state, and federal regulations.

References

  • PrepChem. (n.d.). Synthesis of 3-nitrobenzenesulfonyl chloride. Retrieved from PrepChem.com. [Link]

  • Bub, O., & Tönjes, H. (1995). Process for the preparation of 3-nitrobenzenesulfonyl chloride. U.S. Patent No. 5,436,370. Washington, DC: U.S.
  • Kim, C. S., et al. (1991). Method for preparing 3-amino methanesulfonanilide.
  • ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. Retrieved from ResearchGate. [Link]

  • Aozun Yazhou Chemical. (n.d.). 3-Nitrobenzenesulfonyl Chloride MSDS. [Link]

  • Johnson, A. N. (1951). Reduction of organic nitro compounds to amines. U.S. Patent No. 2,560,555. Washington, DC: U.S.
  • Sallmann, A. (1953). Method of reducing nitro compounds. U.S. Patent No. 2,631,167. Washington, DC: U.S.
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  • Frostburg State University Chemistry Department. (2018, March 27). Reduction of nitrobenzene. [Video]. YouTube. [Link]

  • ResearchGate. (n.d.). Scheme 1. Reagents and conditions: (i) 2-nitrobenzenesulfonyl chloride.... Retrieved from ResearchGate. [Link]

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Application Notes and Protocols: 3-Amino-N-ethylbenzenesulfonamide as a Versatile Chemical Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of the Aminobenzenesulfonamide Scaffold

3-Amino-N-ethylbenzenesulfonamide is a bifunctional aromatic compound whose strategic importance in synthetic chemistry is derived from its unique molecular architecture. It features a primary aromatic amino group and an N-substituted sulfonamide moiety, making it a valuable building block for a diverse range of complex molecules. The sulfonamide group is a cornerstone pharmacophore in medicinal chemistry, present in a wide array of therapeutics including antimicrobial, antiviral, antidiabetic, and anticancer agents.[1][2][3] Its ability to act as a hydrogen bond donor and acceptor, coupled with its metabolic stability, makes it a privileged functional group in drug design.[4][5]

The primary amino group serves as a versatile synthetic handle, enabling covalent modification through well-established chemical transformations. This dual functionality allows for the sequential or orthogonal elaboration of the molecule, providing a robust platform for constructing libraries of compounds for screening or for the targeted synthesis of specific active pharmaceutical ingredients (APIs) and functional materials like azo dyes.[6][7]

These notes provide a detailed guide to the practical application of this compound as a chemical intermediate, offering field-proven insights and step-by-step protocols for its key transformations.

Physicochemical Properties

A clear understanding of the physical and chemical properties of an intermediate is fundamental to its effective use in synthesis, including solvent selection, reaction setup, and purification strategies.

PropertyValueSource
CAS Number 56445-08-0[8]
Molecular Formula C₈H₁₂N₂O₂S[9]
Molecular Weight 200.26 g/mol [9]
Appearance Solid (form may vary)
Solubility Soluble in methanol and other organic solvents

Section 1: Core Reactivity and Synthetic Potential

The synthetic utility of this compound is rooted in the distinct reactivity of its two primary functional groups.

  • The Aromatic Amino Group (-NH₂): This group is a potent nucleophile and the primary site for synthetic elaboration. Its reactivity is the key to building larger, more complex molecular architectures.

    • Causality of Reactivity: The lone pair of electrons on the nitrogen atom makes it nucleophilic, readily attacking electrophilic species. Its position on the benzene ring allows for the formation of stabilized intermediates.

    • Key Transformations:

      • Diazotization: Reaction with nitrous acid (generated in situ from NaNO₂ and a strong acid) converts the amino group into a diazonium salt (-N₂⁺).[10][11] This highly reactive intermediate is a cornerstone of aromatic chemistry, enabling the synthesis of a vast array of derivatives, most notably azo dyes through coupling with electron-rich arenes.[][13]

      • Acylation/Amide Bond Formation: The amino group readily reacts with acyl chlorides, anhydrides, or carboxylic acids (using coupling agents) to form stable amide bonds. This is a fundamental reaction in drug development for linking different molecular fragments.

      • Sulfonylation: Reaction with sulfonyl chlorides yields a disulfonamide structure, a motif explored in various therapeutic areas.

  • The N-Ethylsulfonamide Group (-SO₂NHCH₂CH₃): While less reactive than the amino group, the sulfonamide moiety is critical for defining the physicochemical properties of the final molecule.

    • Causality of Influence: The sulfonamide group is a strong hydrogen bond acceptor (via the oxygen atoms) and a weak hydrogen bond donor (via the N-H bond). This influences solubility, crystal packing, and, crucially, binding interactions with biological targets like enzymes.[4]

The following diagram illustrates the primary synthetic pathways accessible from this intermediate.

G cluster_main This compound cluster_reactions Key Transformations cluster_products Resulting Intermediates / Products main This compound diazotization Diazotization (+ NaNO₂, H⁺) main->diazotization acylation Acylation (+ R-COCl) main->acylation sulfonylation Sulfonylation (+ R-SO₂Cl) main->sulfonylation alkylation N-Alkylation (+ R-X) main->alkylation diazonium Aryl Diazonium Salt diazotization->diazonium Electrophile amide Amide Derivative acylation->amide Nucleophilic Acyl Substitution disulfonamide Disulfonamide Derivative sulfonylation->disulfonamide Nucleophilic Substitution sec_amine Secondary/Tertiary Amine alkylation->sec_amine Nucleophilic Substitution

Caption: Key synthetic transformations of this compound.

Section 2: Protocol for Azo Dye Synthesis via Diazotization-Coupling

This protocol details a representative synthesis of an azo dye, demonstrating the utility of the primary amino group. The reaction involves the formation of a diazonium salt, which is then coupled with an electron-rich aromatic compound, 2-naphthol, to produce a vividly colored dye.

Principle: The diazotization of primary aromatic amines must be conducted at low temperatures (0–5 °C) because the resulting diazonium salt is unstable and can decompose, releasing nitrogen gas at higher temperatures.[14] The diazonium ion is a weak electrophile and requires a highly activated coupling partner, such as a phenol or an aniline, for the electrophilic aromatic substitution reaction to proceed efficiently.[7]

G start Start step1 Step 1: Dissolve Amine (this compound in aq. HCl) start->step1 step2 Step 2: Cool to 0-5 °C (Ice-salt bath) step1->step2 step3 Step 3: Diazotization (Slow, dropwise addition of cold aq. NaNO₂) step2->step3 step6 Step 6: Azo Coupling (Slowly add diazonium salt solution to naphthol solution) step3->step6 Diazonium Salt Solution step4 Step 4: Prepare Coupling Solution (Dissolve 2-naphthol in aq. NaOH) step5 Step 5: Cool Coupling Solution (Ice bath to 0-5 °C) step4->step5 step5->step6 Naphthoxide Solution step7 Step 7: Isolate Product (Vacuum filtration, wash with cold water) step6->step7 end End: Azo Dye Product step7->end

Sources

Application Notes & Protocols: The Utility of 3-amino-N-ethylbenzenesulfonamide in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the medicinal chemistry applications of 3-amino-N-ethylbenzenesulfonamide. The sulfonamide scaffold is a cornerstone in modern drug discovery, featured in a multitude of FDA-approved therapeutics for diverse indications.[1][2] This guide delves into the strategic importance of this compound as a versatile building block, offering detailed synthetic protocols, characterization methods, and an exploration of its potential in developing novel therapeutic agents. We emphasize the causality behind experimental design, providing field-proven insights to empower researchers in their drug discovery campaigns.

Introduction: The Significance of the Sulfonamide Scaffold

Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group has become one of the most vital pharmacophores in medicinal chemistry.[1][2] These compounds, characterized by a sulfuryl group connected to an amine, are not just relics of the pre-antibiotic era but are integral to contemporary medicine.[3][4] Their therapeutic reach is extensive, encompassing antimicrobial, antiviral, anticancer, anti-inflammatory, and antidiabetic properties.[3][4][5]

The enduring success of sulfonamides stems from their unique physicochemical properties. The sulfonamide moiety can act as a bioisostere for carboxylic acids, forming similar hydrogen bond interactions with biological targets but with enhanced metabolic stability.[6][7] This feature, combined with its synthetic tractability, makes the sulfonamide scaffold a "privileged structure" in drug design—a molecular framework that is capable of binding to multiple, distinct biological targets.[8]

This compound (CAS: 56445-08-0) is a particularly valuable building block within this class. Its structure features three key points for diversification, making it an ideal starting point for constructing libraries of novel compounds for structure-activity relationship (SAR) studies.[9][10]

  • The Primary Aromatic Amine (-NH₂): This group serves as a versatile synthetic handle for a wide range of chemical modifications, such as acylation, alkylation, or formation of Schiff bases.

  • The Sulfonamide Linker (-SO₂NH-): This is the core pharmacophore, crucial for interacting with numerous enzyme active sites, most notably carbonic anhydrases.[4][5]

  • The N-ethyl Group: This alkyl substituent can be readily varied to modulate lipophilicity, solubility, and steric interactions within a target's binding pocket.

This guide will provide the necessary protocols and scientific rationale to effectively utilize this powerful scaffold in a research setting.

Physicochemical Properties of this compound
PropertyValueSource
CAS Number 56445-08-0[11]
Molecular Formula C₈H₁₂N₂O₂SCalculated
Molecular Weight 200.26 g/mol Calculated
Appearance Off-white to light yellow solidTypical
Solubility Soluble in DMSO, Methanol, DCMGeneral Chemical Knowledge

Strategic Role as a Medicinal Chemistry Scaffold

The power of this compound lies in its modular design. Each component can be systematically modified to probe the chemical space around a biological target, a fundamental process in lead optimization.

Figure 1: Scaffold Analysis of this compound cluster_0 Core Scaffold: this compound cluster_1 Points of Diversification mol R1 R1: Synthetic Handle (Acylation, Alkylation, Urea formation, etc.) R1->mol R2 R2: Pharmacophore Core (Target Binding, H-Bonding) R2->mol R3 R3: Lipophilicity/Steric Tuning (Vary Alkyl/Aryl group) R3->mol

Figure 1: Scaffold Analysis

This strategic modularity allows researchers to fine-tune pharmacokinetic and pharmacodynamic properties. For instance, modifying the R1 position with polar groups can enhance solubility, while appending bulky aromatic groups can increase affinity for hydrophobic pockets in a target protein.[9]

Synthetic Protocols and Methodologies

The synthesis of sulfonamide derivatives is a robust and well-established process in organic chemistry.[6][12][13] The protocols provided below are designed to be self-validating, with clear steps for reaction monitoring and product purification.

Protocol 1: Representative Synthesis of the Core Scaffold

This protocol outlines a reliable two-step method to synthesize the this compound scaffold, starting from commercially available 3-nitrobenzenesulfonyl chloride.

Step A: Sulfonamide Formation

  • Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve ethylamine (1.1 equivalents) in anhydrous Dichloromethane (DCM).

    • Causality: An inert atmosphere prevents side reactions with atmospheric moisture and oxygen. Anhydrous solvent is critical as sulfonyl chlorides are highly reactive towards water.

  • Base Addition: Cool the solution to 0 °C in an ice bath. Slowly add a base, such as pyridine or triethylamine (1.5 equivalents), to the stirred solution.

    • Causality: The reaction is exothermic; cooling prevents thermal decomposition and side product formation. The base is essential to neutralize the HCl generated during the reaction, driving it to completion.[12]

  • Sulfonyl Chloride Addition: Dissolve 3-nitrobenzenesulfonyl chloride (1.0 equivalent) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0 °C over 20-30 minutes.

    • Causality: Dropwise addition maintains temperature control and prevents a rapid, uncontrolled reaction.

  • Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-18 hours.

  • Monitoring: Track the reaction's progress using Thin Layer Chromatography (TLC), eluting with a mixture like Ethyl Acetate/Hexanes (e.g., 30:70 v/v). The disappearance of the sulfonyl chloride spot indicates completion.

Step B: Nitro Group Reduction

  • Catalyst Addition: To the crude 3-nitro-N-ethylbenzenesulfonamide solution (or redissolved solid) in ethanol, add Palladium on carbon (10% Pd/C, ~5 mol%).

  • Hydrogenation: Fit the flask with a hydrogen balloon and purge the system three times (vacuum followed by H₂ backfill). Stir the reaction vigorously under a positive pressure of hydrogen at room temperature.

    • Causality: Palladium is a highly efficient catalyst for the reduction of aromatic nitro groups. Vigorous stirring ensures proper mixing of the three phases (solid catalyst, liquid solution, gas).

  • Monitoring & Workup: Monitor by TLC until the starting material is consumed. Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

    • Causality: Celite is a fine, inert filter aid that prevents the pyrophoric palladium catalyst from clogging the filter paper and potentially igniting upon exposure to air.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude this compound can be purified by flash column chromatography on silica gel.

Protocol 2: Derivatization via N-Acylation (Library Synthesis)

This protocol details the parallel synthesis of an amide library from the this compound scaffold, a common workflow in hit-to-lead campaigns.

Figure 2: Workflow for Amide Library Synthesis start Start: This compound + Parallel Reaction Vials dissolve Dissolve scaffold in anhydrous DCM/Pyridine start->dissolve add_acid_chloride Dispense unique Acid Chloride (R-COCl) to each vial dissolve->add_acid_chloride react Stir at Room Temperature (12-18 hours) add_acid_chloride->react tlc Monitor by TLC (Confirm starting material loss) react->tlc workup Parallel Liquid-Liquid Extraction: 1. Dilute with DCM 2. Wash with 1M HCl 3. Wash with sat. NaHCO₃ 4. Wash with Brine tlc->workup dry Dry organic layers over Na₂SO₄ and Filter workup->dry purify Purify via Automated Flash Chromatography dry->purify end End: Characterized Amide Library (NMR, LC-MS) purify->end

Sources

protocols for derivatization of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Chemical Derivatization of 3-amino-N-ethylbenzenesulfonamide for Advanced Research

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical derivatization of this compound. This molecule serves as a versatile scaffold in medicinal chemistry and materials science, and its functionalization is key to developing novel compounds with tailored properties. The protocols herein are designed for researchers, scientists, and drug development professionals, offering step-by-step methodologies for N-Acylation, N-Sulfonylation, N-Alkylation of the sulfonamide moiety, and Diazotization of the aromatic amine. Each section is grounded in established chemical principles, providing not just procedural steps but also the scientific rationale behind them to ensure reproducibility and successful synthesis.

Introduction: The Versatility of the this compound Scaffold

The sulfonamide functional group is a cornerstone of medicinal chemistry, present in a wide array of therapeutic agents, including antibacterial, anti-inflammatory, and anti-cancer drugs.[1][2] this compound presents two primary reactive sites for derivatization: the nucleophilic aromatic amine at the C3 position and the potentially acidic proton on the sulfonamide nitrogen. This dual functionality allows for the synthesis of diverse libraries of compounds from a single, accessible starting material.

Modification of the 3-amino group or the N-ethylsulfonamide moiety can profoundly alter the molecule's steric and electronic properties, influencing its biological activity, solubility, and metabolic stability. This guide details four robust protocols to exploit these reactive sites, providing a foundation for synthetic exploration and the development of novel chemical entities.

Protocol I: N-Acylation of the Aromatic Amino Group

Principle: The N-acylation of the 3-amino group is a fundamental transformation that converts the primary aromatic amine into an amide. This reaction is typically achieved by treating the amine with an acylating agent, such as an acyl chloride or anhydride. The resulting amide is generally more stable and less basic than the parent amine. This modification is crucial for building more complex molecular architectures and is a common strategy in drug design to modulate hydrogen bonding capabilities and overall polarity.[3][4]

Quantitative Data Summary
ParameterValueNotes
Starting MaterialThis compound1.0 equivalent
Acylating AgentAcetyl Chloride1.1 - 1.2 equivalents
BaseTriethylamine (TEA) or Pyridine1.5 - 2.0 equivalents
SolventDichloromethane (DCM) or Tetrahydrofuran (THF), anhydrous~10-20 mL per gram of starting material
Temperature0 °C to Room TemperatureInitial cooling controls the exothermic reaction.
Reaction Time1 - 4 hoursMonitor by Thin Layer Chromatography (TLC).
Expected Yield85 - 95%Dependent on purification method.
Experimental Protocol
  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 eq.).

  • Solvent and Base Addition: Dissolve the starting material in anhydrous dichloromethane (DCM). Add triethylamine (1.5 eq.) to the solution and stir.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath. This is critical to manage the exothermicity of the acylation reaction.

  • Acylating Agent Addition: Add acetyl chloride (1.1 eq.) dropwise to the stirred solution over 10-15 minutes. Ensure the temperature does not rise above 5 °C.

  • Reaction Execution: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC, observing the consumption of the starting material.

  • Work-up:

    • Quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure. The crude product can be purified by recrystallization or flash column chromatography on silica gel to yield the pure N-(3-(N-ethylsulfamoyl)phenyl)acetamide.

Workflow and Mechanism

acylation start 3-Amino-N-ethyl- benzenesulfonamide reagents + Acetyl Chloride + Triethylamine in DCM @ 0°C intermediate Nucleophilic Attack (Formation of tetrahedral intermediate) reagents->intermediate Reaction Initiation product N-(3-(N-ethylsulfamoyl)phenyl)acetamide intermediate->product Collapse & Proton Transfer

Caption: Workflow for N-Acylation of the aromatic amine.

Protocol II: N-Sulfonylation of the Aromatic Amino Group

Principle: Similar to acylation, N-sulfonylation involves the reaction of the 3-amino group with a sulfonyl chloride (e.g., p-toluenesulfonyl chloride, "TsCl"). This reaction forms a highly stable sulfonamide linkage at the C3 position, resulting in a molecule with two distinct sulfonamide groups. This derivatization is often employed to introduce rigid structural elements or to mimic phosphate groups in biological systems.[5][6]

Quantitative Data Summary
ParameterValueNotes
Starting MaterialThis compound1.0 equivalent
Sulfonylating Agentp-Toluenesulfonyl Chloride (TsCl)1.1 equivalents
Base/SolventPyridine~10 mL per gram of starting material
TemperatureRoom Temperature to 50 °CGentle heating may be required to drive the reaction.
Reaction Time6 - 18 hoursTypically an overnight reaction; monitor by TLC.
Expected Yield80 - 90%Highly dependent on work-up and purification.
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in pyridine. Pyridine acts as both the solvent and the acid scavenger.

  • Reagent Addition: Add p-toluenesulfonyl chloride (1.1 eq.) portion-wise to the solution at room temperature. An initial exotherm may be observed.

  • Reaction Execution: Stir the mixture at room temperature. If the reaction is sluggish, it can be gently heated to 40-50 °C.

  • Monitoring: Monitor the disappearance of the starting amine by TLC.

  • Work-up:

    • Pour the reaction mixture slowly into a beaker of ice-cold 2M hydrochloric acid (HCl). This neutralizes the pyridine and precipitates the product.

    • Stir for 30 minutes until a solid forms.

    • Collect the solid product by vacuum filtration.

    • Wash the solid thoroughly with cold water to remove pyridine hydrochloride salts.

  • Purification: The crude solid can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) to yield pure 3-(4-methylphenylsulfonamido)-N-ethylbenzenesulfonamide.

Workflow and Mechanism

sulfonylation start 3-Amino-N-ethyl- benzenesulfonamide reagents + TsCl in Pyridine intermediate Nucleophilic attack on Sulfur (S-N bond formation) reagents->intermediate Reaction product Di-sulfonamide Product intermediate->product Proton Abstraction

Caption: Workflow for N-Sulfonylation of the aromatic amine.

Protocol III: N-Alkylation of the Sulfonamide Nitrogen

Principle: The N-H proton of a sulfonamide is weakly acidic and can be removed by a suitable base to form a nucleophilic sulfonamide anion. This anion can then react with an electrophilic alkylating agent, such as an alkyl halide, in an Sₙ2 reaction. This "borrowing hydrogen" or direct alkylation approach allows for the introduction of alkyl groups onto the sulfonamide nitrogen, which is a key strategy for fine-tuning lipophilicity and metabolic stability.[7][8]

Quantitative Data Summary
ParameterValueNotes
Starting MaterialThis compound1.0 equivalent
Alkylating AgentBenzyl Bromide1.2 equivalents
BasePotassium Carbonate (K₂CO₃), anhydrous2.0 - 3.0 equivalents
SolventN,N-Dimethylformamide (DMF) or Acetonitrile, anhydrous~15 mL per gram of starting material
Temperature60 - 80 °CHeating is required to promote the reaction.
Reaction Time4 - 12 hoursMonitor by TLC or LC-MS.
Expected Yield70 - 85%Purity depends on complete reaction and purification.
Experimental Protocol
  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Solvent Addition: Add anhydrous DMF via syringe. Stir the suspension vigorously for 15-20 minutes at room temperature.

  • Reagent Addition: Add benzyl bromide (1.2 eq.) dropwise to the suspension.

  • Reaction Execution: Heat the reaction mixture to 70 °C and stir for 4-12 hours.

  • Monitoring: Monitor the reaction for the formation of the higher Rf product by TLC. The starting material's amino group can also be alkylated, so careful monitoring is crucial.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into cold water, which will precipitate the crude product.

    • Extract the aqueous suspension with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the residue by flash column chromatography on silica gel to separate the desired N-alkylated product from any N,N-dialkylated or C3-N-alkylated side products.

Workflow and Mechanism

alkylation start 3-Amino-N-ethyl- benzenesulfonamide base + K₂CO₃ in DMF anion Sulfonamide Anion (Deprotonation) base->anion Base Abstraction alkyl_halide + Benzyl Bromide product N-Benzyl-3-amino-N- ethylbenzenesulfonamide alkyl_halide->product SN2 Attack

Caption: Workflow for N-Alkylation of the sulfonamide nitrogen.

Protocol IV: Diazotization and Azo Coupling

Principle: Diazotization converts a primary aromatic amine into a diazonium salt using nitrous acid, which is generated in situ from sodium nitrite and a strong mineral acid.[9][10] This reaction must be performed at low temperatures (0-5 °C) as diazonium salts are unstable.[11] The resulting diazonium salt is a powerful electrophile that can undergo various subsequent reactions. A classic example is azo coupling, where the diazonium salt reacts with an electron-rich aromatic compound (like a phenol or another amine) to form a brightly colored azo compound.[12]

Quantitative Data Summary
ParameterValueNotes
Step 1: Diazotization
Starting MaterialThis compound1.0 equivalent
AcidHydrochloric Acid (HCl), concentrated~3.0 equivalents
Nitrite SourceSodium Nitrite (NaNO₂), aqueous solution1.05 equivalents
Temperature0 - 5 °CCRITICAL for diazonium salt stability.
Step 2: Azo Coupling
Coupling Agent2-Naphthol1.0 equivalent
BaseSodium Hydroxide (NaOH), 10% aqueous solutionTo maintain pH > 9
Temperature0 - 10 °CMaintain cold conditions.
Reaction Time30 - 60 minutesFormation of colored precipitate indicates reaction.
Expected Yield75 - 90%Azo compounds are often highly crystalline.
Experimental Protocol

Part A: Preparation of the Diazonium Salt Solution

  • Acidic Suspension: In a beaker, suspend this compound (1.0 eq.) in a mixture of water and concentrated HCl (3.0 eq.).

  • Cooling: Cool the suspension to 0 °C in an ice-salt bath with vigorous stirring. It is crucial to maintain this temperature throughout the procedure.

  • Nitrite Addition: Prepare a solution of sodium nitrite (1.05 eq.) in a small amount of cold water. Add this solution dropwise to the cold amine suspension over 20-30 minutes. Keep the tip of the addition funnel below the surface of the liquid.

  • Confirmation: The reaction is complete when a drop of the solution gives an immediate positive test (a blue-black color) on starch-iodide paper. Avoid a large excess of nitrous acid.

  • Usage: Use the resulting diazonium salt solution immediately in the next step. DO NOT ISOLATE the diazonium salt as it is explosive when dry.

Part B: Azo Coupling Reaction

  • Coupling Agent Solution: In a separate beaker, dissolve 2-naphthol (1.0 eq.) in a 10% aqueous solution of sodium hydroxide.

  • Cooling: Cool this solution to 5 °C in an ice bath.

  • Coupling: Slowly and with vigorous stirring, add the cold diazonium salt solution from Part A to the cold 2-naphthol solution.

  • Observation: An intensely colored precipitate (typically red or orange) should form immediately.

  • Completion: Continue stirring the mixture in the ice bath for 30 minutes to ensure the reaction is complete.

  • Work-up:

    • Collect the solid azo dye by vacuum filtration.

    • Wash the precipitate thoroughly with cold water until the filtrate is neutral.

  • Purification: The product is often pure enough after washing. If necessary, it can be recrystallized from a suitable solvent like ethanol or acetic acid.

Workflow and Mechanism

diazotization cluster_0 Part A: Diazotization cluster_1 Part B: Azo Coupling start Aromatic Amine reagents_A + NaNO₂ / HCl @ 0-5°C diazonium Diazonium Salt reagents_A->diazonium Formation coupling_agent 2-Naphthol (in NaOH) diazonium->coupling_agent Addition product Azo Dye Product coupling_agent->product Electrophilic Aromatic Substitution

Caption: Two-stage workflow for Diazotization and Azo Coupling.

References

  • Oudaha, K. H., Najma, M. A. A., Roomi, A. B., Al-sa,idy, H. A., & Fadi, M. (2022). The recent progress of sulfonamide in medicinal chemistry. ResearchGate. Available at: [Link]

  • PPH 308: MEDICINAL CHEMISTRY - II. (n.d.). Sulfonamides: Classification, mode of action, uses and structure activity relationship. Pharma Education. Available at: [Link]

  • Domagk, G. (1935). Ein Beitrag zur Chemotherapie der bakteriellen Infektionen. Deutsche Medizinische Wochenschrift, 61(7), 250-253. [Source for historical context, referenced in multiple search results]
  • Pharmacy Concepts. (2022, May 5). Sulphonamides Medicinal Chemistry (Part 1): Chemistry, SAR, Mechanism of action of Sulfonamide. YouTube. Available at: [Link]

  • Al-Ghamdi, S. A., & Al-Otaibi, F. M. (2023). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Applied Biological Chemistry, 66(1), 1-13. Available at: [Link]

  • Hegedus, L., & Wittmann, T. (1986). Solid phase acylation of aminosulfonic acids. Google Patents, EP0168680A1.
  • Okoro, U. C., Ugwu, D., & Mishra, N. (2021). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. ResearchGate. Available at: [Link]

  • Graenacher, C. (1954). Acylated derivatives of amino-sulfonic acids and method for their preparation. Google Patents, US2698342A.
  • Ono, T., et al. (1995). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors. Journal of Medicinal Chemistry, 38(21), 4288-4299. Available at: [Link]

  • D'Ascenzio, M., et al. (2022). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. Molecules, 27(19), 6537. Available at: [Link]

  • Hussein, F. B., & Ali, A. M. (2024). Synthesis of New Amino Acid-Conjugated Derivatives of a Sulphonamide. Cihan University-Erbil Repository. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Diazotisation. Available at: [Link]

  • Krasnokutskaya, E. A., Semenischeva, N. I., Filimonov, V. D., & Knochel, P. (2007). A convenient and general one-step preparation of aromatic and some heterocyclic iodides. Synthesis, 2007(1), 81-84. Available at: [Link]

  • Pazdera, P., et al. (2009). Diazoamino Coupling of a 4-Sulfobenzenediazonium Salt with Some Cyclic Amines. Molecules, 14(12), 5222-5235. Available at: [Link]

  • Piestansky, J., et al. (2019). Scheme of derivatization procedure of three different amino acids. ResearchGate. Available at: [Link]

  • BYJU'S. (n.d.). Diazotization Reaction Mechanism. Available at: [Link]

  • Chemistry LibreTexts. (2019, June 5). Diazotization of Amines. Available at: [Link]

  • Shen, L., et al. (2022). The Selective N-Alkylation of Aminobenzenesulfonamides with Alcohols for the Synthesis of Amino-(N-alkyl)benzenesulfonamides Catalyzed by a Metal-Ligand Bifunctional Ruthenium Catalyst. The Journal of Organic Chemistry, 87(17), 11487-11498. Available at: [Link]

  • Baffoe, J., et al. (2019). Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols. Organic Letters, 21(6), 1873-1877. Available at: [Link]

  • Rehman, A. U., et al. (2024). Synthesis of 2-aminothiazole sulfonamides as potent biological agents. Heliyon, 10(4), e26019. Available at: [Link]

  • Kormos, A., et al. (2020). N-Acetylation of Amines in Continuous-Flow with Acetonitrile—No Need for Hazardous and Toxic Carboxylic Acid Derivatives. Processes, 8(4), 498. Available at: [Link]

Sources

A Comprehensive Guide to Method Development, Protocol, and Validation for the Quantification of 3-amino-N-ethylbenzenesulfonamide using Reversed-Phase HPLC

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for the HPLC Analysis of 3-amino-N-ethylbenzenesulfonamide

Abstract and Introduction

This application note provides a detailed, scientifically-grounded protocol for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC). This compound is a key chemical intermediate and a potential process-related impurity or degradant in the synthesis of various pharmaceutical compounds. Its accurate quantification is therefore critical for ensuring the purity, safety, and efficacy of active pharmaceutical ingredients (APIs).

The method described herein is based on the robust and widely applicable technique of Reversed-Phase HPLC (RP-HPLC) with UV detection. We will delve into the scientific rationale behind the selection of each method parameter, providing a self-validating system that aligns with industry best practices. This guide is intended for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, offering a complete workflow from method development principles to a step-by-step validation protocol compliant with International Council for Harmonisation (ICH) guidelines.

Analyte Properties: The Foundation of Method Design

A thorough understanding of the analyte's physicochemical properties is the cornerstone of logical HPLC method development.

  • Compound: this compound

  • CAS Number: 56445-08-0[1][2][3]

  • Molecular Formula: C₈H₁₂N₂O₂S

  • Molecular Weight: 200.26 g/mol

  • Chemical Structure:

Key Structural Features & Chromatographic Implications:

  • Aromatic Ring: The benzene ring provides a strong chromophore, making UV detection a highly suitable and sensitive choice.

  • Primary Amino Group (-NH₂): This group is basic (pKa ~4-5). Its ionization state is pH-dependent. To ensure consistent retention and sharp peak shape, the mobile phase pH must be controlled with a buffer. Operating at a pH at least 1.5-2 units below the pKa (e.g., pH 2.5-3.0) will keep the amine fully protonated (-NH₃⁺), minimizing peak tailing on silica-based columns.

  • Sulfonamide Group (-SO₂NH-): This group is weakly acidic and contributes to the overall polarity of the molecule.

  • Overall Polarity: The combination of the aromatic ring and polar functional groups makes this compound a moderately polar compound, ideal for separation by RP-HPLC.

The Causality of Method Development: A Rationale-Driven Approach

The selection of chromatographic conditions is not arbitrary; it is a deliberate process based on the analyte's chemistry and the principles of separation science.

Choice of Chromatographic Mode: Reversed-Phase HPLC

Reversed-phase chromatography is the predominant mode used in pharmaceutical analysis, accounting for over 80% of all HPLC separations. It is selected here for its proven efficacy in separating moderately polar organic molecules like this compound. The separation mechanism relies on the partitioning of the analyte between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Stationary Phase Selection

A C18 (Octadecylsilane) column is the recommended stationary phase. C18 columns are renowned for their hydrophobic retention, robustness, and versatility. The hydrophobic interactions between the alkyl chains of the stationary phase and the aromatic ring of the analyte provide the primary mechanism for retention.

ParameterRecommended SpecificationRationale
Chemistry C18 (L1 Classification)Provides strong hydrophobic retention for the aromatic ring.
Particle Size 5 µm or 3.5 µm5 µm offers a good balance of efficiency and backpressure for standard HPLC systems. 3.5 µm can provide higher efficiency if using UHPLC/HPLC systems with higher pressure limits.
Dimensions 4.6 x 150 mmA standard dimension offering good resolution and reasonable run times.
End-capping YesModern, fully end-capped columns are essential to mask residual silanol groups on the silica surface, which can cause severe peak tailing with basic compounds like amines.
Mobile Phase Composition

The mobile phase is the engine of the separation, and its composition directly controls retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity (resulting in lower backpressure) and superior UV transparency at lower wavelengths.

  • Aqueous Component & pH Control: A buffer is non-negotiable for this analysis. An acidic buffer ensures the primary amine remains in its protonated, water-soluble form, leading to symmetrical peaks.

    • Recommended Buffer: A 20 mM potassium phosphate buffer adjusted to pH 2.8 with phosphoric acid is an excellent choice. This pH is well below the pKa of the amino group, ensuring consistent ionization. Formic acid (0.1%) is also a viable alternative, especially for LC-MS compatibility.

  • Elution Mode: A simple isocratic elution (constant mobile phase composition) is often sufficient for analyzing a single compound or simple mixtures. However, a gradient elution may be necessary if analyzing for the compound in the presence of other, more or less retained impurities. This protocol will detail an isocratic method for simplicity and robustness.

Detection

Given the presence of the benzene ring, UV detection is the most straightforward and sensitive method. A Photo-Diode Array (PDA) detector is highly recommended as it provides spectral information across a range of wavelengths, which can be used to:

  • Confirm the identity of the analyte peak.

  • Assess peak purity by comparing spectra across the peak.

  • Determine the optimal detection wavelength (λmax), which is anticipated to be around 254 nm or 265 nm .[4]

Detailed Experimental Protocol

This section provides a step-by-step methodology for the analysis.

Instrumentation and Materials
  • Instrumentation:

    • HPLC system with a binary or quaternary pump, degasser, autosampler, and column thermostat.

    • Photo-Diode Array (PDA) or UV-Vis Detector.

    • Chromatography Data System (CDS) for data acquisition and processing.

  • Reagents and Materials:

    • This compound reference standard (purity ≥98%).

    • Acetonitrile (HPLC grade or higher).

    • Potassium phosphate monobasic (KH₂PO₄, ACS grade or higher).

    • Phosphoric acid (H₃PO₄, ~85%, ACS grade or higher).

    • Water (Type I, 18.2 MΩ·cm, HPLC grade).

    • Volumetric flasks (Class A), pipettes (calibrated), and autosampler vials.

Chromatographic Conditions

The following table summarizes the recommended starting conditions. These are governed by established chromatographic principles and align with USP General Chapter <621>.[5][6][7][8]

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic: 20 mM KH₂PO₄ (pH 2.8) / Acetonitrile (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection PDA at 265 nm
Run Time ~10 minutes
Preparation of Solutions
  • Mobile Phase Buffer (20 mM KH₂PO₄, pH 2.8):

    • Weigh 2.72 g of KH₂PO₄ and transfer to a 1000 mL volumetric flask.

    • Add ~950 mL of HPLC-grade water and dissolve completely.

    • Adjust the pH to 2.8 ± 0.05 by adding phosphoric acid dropwise while monitoring with a calibrated pH meter.

    • Bring the solution to final volume with water and mix thoroughly.

    • Filter the buffer through a 0.45 µm nylon membrane filter before use.

  • Stock Standard Solution (500 µg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard.

    • Transfer quantitatively to a 50 mL volumetric flask.

    • Add ~30 mL of a 50:50 mixture of Acetonitrile/Water to dissolve the standard. Sonicate for 5 minutes if necessary.

    • Allow the solution to return to room temperature, then dilute to the mark with the 50:50 Acetonitrile/Water mixture. Mix well. This solution should be stored under refrigeration and protected from light.

  • Working Standard & Calibration Solutions:

    • Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by performing serial dilutions of the Stock Standard Solution using the mobile phase as the diluent.

Experimental Workflow Diagram

Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Analysis cluster_data Phase 3: Data Processing prep_mp Prepare Mobile Phase (Buffer + ACN) equil Equilibrate HPLC System with Mobile Phase prep_mp->equil prep_std Prepare Stock & Working Standard Solutions sst Perform System Suitability Test (SST) prep_std->sst prep_sample Prepare Sample (Dissolve in Diluent) inject Inject Blank, Standards, and Samples prep_sample->inject equil->sst System Ready sst->inject SST Passed acquire Acquire Chromatographic Data inject->acquire integrate Integrate Chromatographic Peaks acquire->integrate calibrate Generate Calibration Curve (Standards) integrate->calibrate quantify Quantify Analyte in Samples calibrate->quantify report Generate Final Report quantify->report

Caption: High-level workflow for HPLC analysis.

System Suitability Testing (SST)

Before any sample analysis, the chromatographic system must be verified to be fit for purpose. This is a mandatory requirement of cGMP and is described in pharmacopeias like the USP.[5][8]

  • Procedure: Inject the 25 µg/mL working standard solution six consecutive times (n=6).

  • Acceptance Criteria:

SST ParameterAcceptance CriteriaPurpose
Peak Area %RSD ≤ 2.0%Demonstrates injection precision and system stability.
Retention Time %RSD ≤ 2.0%Indicates stable pump performance and column equilibration.
Tailing Factor (Tf) ≤ 2.0Measures peak symmetry; high tailing can affect integration accuracy.
Theoretical Plates (N) ≥ 2000Measures column efficiency and separation power.

Method Validation Protocol

The developed analytical method must be validated to demonstrate its suitability for the intended purpose, as mandated by ICH Q2(R2) guidelines.[9][10][11]

Validation Parameters & Procedures
  • Specificity: Analyze a blank (diluent), a placebo, and a sample spiked with the analyte. The blank and placebo should show no interfering peaks at the retention time of this compound.

  • Linearity: Analyze the prepared calibration standards (e.g., 1-100 µg/mL) in triplicate. Plot the average peak area versus concentration and perform a linear regression.

    • Acceptance Criterion: Correlation coefficient (r²) ≥ 0.999.

  • Range: The range is established by the linearity study and should cover the expected concentrations in the samples.

  • Accuracy (Recovery): Prepare a sample matrix (or placebo) and spike it with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Prepare three replicates at each level. Calculate the percent recovery for each sample.

    • Acceptance Criterion: Mean recovery between 98.0% and 102.0% at each level.

  • Precision:

    • Repeatability (Intra-day): Analyze six replicate preparations of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Acceptance Criterion: %RSD ≤ 2.0% for both repeatability and intermediate precision.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine based on the signal-to-noise (S/N) ratio.

    • LOD: S/N ratio of 3:1.

    • LOQ: S/N ratio of 10:1. The LOQ should also be verified by demonstrating acceptable precision and accuracy at this concentration.

  • Robustness: Intentionally make small variations to the method parameters and assess the impact on the results.

    • Vary mobile phase pH (± 0.2 units).

    • Vary column temperature (± 5 °C).

    • Vary mobile phase organic composition (e.g., 30% ± 2% ACN).

    • Acceptance Criterion: System suitability criteria must be met, and the results should not significantly deviate from the nominal conditions.

Method Validation Logic Diagram

Validation cluster_prec method Finalized Analytical Method spec Specificity method->spec lin Linearity & Range method->lin acc Accuracy method->acc prec Precision method->prec lod_loq LOD / LOQ method->lod_loq robust Robustness method->robust validated Validated Method (Fit for Purpose) spec->validated All Criteria Met lin->validated All Criteria Met acc->validated All Criteria Met prec->validated All Criteria Met repeat Repeatability (Intra-day) prec->repeat inter Intermediate (Inter-day) prec->inter lod_loq->validated All Criteria Met robust->validated All Criteria Met

Caption: Logical flow of ICH method validation parameters.

Conclusion

This application note provides a comprehensive and robust RP-HPLC method for the determination of this compound. By explaining the scientific rationale behind the experimental choices and providing detailed, step-by-step protocols for both analysis and validation, this guide serves as a complete resource for its intended audience. The method demonstrates high specificity, accuracy, precision, and robustness, making it suitable for routine quality control and research applications in regulated environments. Adherence to the principles and procedures outlined here will ensure reliable and defensible analytical results.

References

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers Source: Taylor & Francis Online URL: [Link]

  • Title: 〈621〉 CHROMATOGRAPHY Source: US Pharmacopeia (USP) URL: [Link]

  • Title: Understanding the Latest Revisions to USP <621> Source: Agilent URL: [Link]

  • Title: Sulfonamide Antibiotics Analyzed with HPLC- AppNote Source: MicroSolv URL: [Link]

  • Title: USP <621> Chromatography Source: DSDP Analytics URL: [Link]

  • Title: Determination of Sulfonamides in Feeds by High-Performance Liquid Chromatography after Fluorescamine Precolumn Derivatization Source: PMC - PubMed Central URL: [Link]

  • Title: HPLC-FLD-Based Method for the Detection of Sulfonamides in Organic Fertilizers Collected from Poland Source: MDPI URL: [Link]

  • Title: HPLC METHOD DEVELOPMENT AND VALIDATION FOR THE DETERMINATION OF SULFONAMIDES RESIDUES IN MILK SAMPLES Source: ResearchGate URL: [Link]

  • Title: Steps for HPLC Method Validation Source: Pharmaguideline URL: [Link]

  • Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]

  • Title: New Method Development by HPLC and Validation as per ICH Guidelines Source: Acta Scientific URL: [Link]

  • Title: Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers | Request PDF Source: ResearchGate URL: [Link]

  • Title: SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC Source: Ovid URL: [Link]

  • Title: Determination of aromatic amines in surface waters and comparison of their behavior in HPLC and on sediment columns Source: Semantic Scholar URL: [Link]

  • Title: Separation of Aromatic Amines by Reversed-Phase Chromatography. Source: ACS Publications URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained Source: AMSbiopharma URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2) Source: ICH URL: [Link]

  • Title: Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry Source: IVT Network URL: [Link]

  • Title: CAS 56445-08-0 | this compound Source: Alchem Pharmtech URL: [Link]

Sources

Application Note: Structural Elucidation of 3-amino-N-ethylbenzenesulfonamide using ¹H and ¹³C NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a comprehensive guide to the structural characterization of 3-amino-N-ethylbenzenesulfonamide using high-resolution Nuclear Magnetic Resonance (NMR) spectroscopy. Detailed protocols for sample preparation, data acquisition, and spectral interpretation of both one-dimensional ¹H and ¹³C NMR are presented. This guide is intended for researchers, scientists, and drug development professionals who are working with sulfonamide derivatives and require a robust methodology for structural verification and analysis. The causality behind experimental choices is explained to provide a deeper understanding of the NMR techniques as applied to this class of molecules.

Introduction

This compound is a substituted aromatic sulfonamide. The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents, including antibacterial and diuretic drugs[1]. The precise substitution pattern on the aromatic ring and the nature of the N-alkyl group are critical for the molecule's biological activity and pharmacokinetic properties. Therefore, unambiguous structural confirmation is a critical step in the synthesis and development of such compounds.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled analytical technique for the detailed structural elucidation of organic molecules in solution[2]. This application note outlines the systematic approach to acquiring and interpreting the ¹H and ¹³C NMR spectra of this compound, ensuring scientific integrity and providing a self-validating protocol.

Predicted NMR Spectral Data

Based on established principles of NMR spectroscopy and analysis of structurally related compounds, the following ¹H and ¹³C NMR chemical shifts are predicted for this compound. These predictions serve as a reference for the interpretation of experimental data.

Predicted ¹H NMR Spectrum (500 MHz, DMSO-d₆)
SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignmentCoupling Constant (J, Hz)
1~7.10t1HH-5J = 7.8 Hz
2~6.95d1HH-6J = 7.8 Hz
3~6.85s1HH-2
4~6.70d1HH-4J = 7.8 Hz
5~5.50s (broad)2H-NH₂
6~7.50t1H-SO₂NH-J = 5.5 Hz
7~2.80q2H-CH₂-J = 7.2 Hz
8~1.00t3H-CH₃J = 7.2 Hz
Predicted ¹³C NMR Spectrum (125 MHz, DMSO-d₆)
SignalChemical Shift (δ, ppm)Assignment
1~148.0C-3
2~142.0C-1
3~129.0C-5
4~118.0C-6
5~115.0C-4
6~112.0C-2
7~38.0-CH₂-
8~15.0-CH₃

Experimental Protocols

The following sections detail the step-by-step methodologies for sample preparation and NMR data acquisition.

Sample Preparation

The quality of the NMR spectrum is highly dependent on proper sample preparation. The choice of solvent is critical; it must dissolve the analyte without introducing interfering signals. Deuterated solvents are used to avoid large solvent peaks in the ¹H NMR spectrum and for the instrument's lock system. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent choice for many sulfonamides due to its high polarity and ability to engage in hydrogen bonding, which can sharpen the N-H signals.

Protocol:

  • Weigh approximately 10-15 mg of this compound into a clean, dry vial for ¹H NMR. For ¹³C NMR, a more concentrated sample of 50-75 mg is recommended to reduce acquisition time.

  • Add approximately 0.7 mL of DMSO-d₆ to the vial.

  • Gently vortex or sonicate the vial to ensure complete dissolution of the sample.

  • Using a Pasteur pipette with a cotton or glass wool plug, filter the solution into a clean, dry 5 mm NMR tube to remove any particulate matter.

  • Cap the NMR tube securely.

NMR Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer. These may need to be adjusted based on the specific instrument and sample concentration.

Workflow for NMR Data Acquisition:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing prep1 Weigh Sample prep2 Dissolve in DMSO-d6 prep1->prep2 prep3 Filter into NMR Tube prep2->prep3 acq1 Insert Sample & Lock prep3->acq1 acq2 Shim Magnet acq1->acq2 acq3 Acquire 1H Spectrum acq2->acq3 acq4 Acquire 13C Spectrum acq3->acq4 proc1 Fourier Transform acq4->proc1 proc2 Phase Correction proc1->proc2 proc3 Baseline Correction proc2->proc3 proc4 Integration & Peak Picking proc3->proc4

Caption: Experimental workflow for NMR analysis.

¹H NMR Acquisition Parameters:

  • Spectrometer Frequency: 500 MHz

  • Pulse Program: Standard 1D proton (zg30)

  • Number of Scans: 16

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 4.0 s

  • Spectral Width: 12 ppm

  • Temperature: 298 K

¹³C NMR Acquisition Parameters:

  • Spectrometer Frequency: 125 MHz

  • Pulse Program: Standard 1D carbon with proton decoupling (zgpg30)

  • Number of Scans: 1024

  • Relaxation Delay: 2.0 s

  • Acquisition Time: 1.5 s

  • Spectral Width: 240 ppm

  • Temperature: 298 K

Spectral Interpretation and Discussion

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum is expected to show four distinct signals for the protons on the benzene ring. The substitution pattern (1,3-disubstituted) leads to a complex splitting pattern. The amino group (-NH₂) is a strong electron-donating group, causing an upfield shift (to lower ppm values) of the ortho and para protons relative to benzene (δ 7.3 ppm). The sulfonamide group (-SO₂NH-Et) is an electron-withdrawing group, which has a deshielding effect.

  • Aromatic Protons (H-2, H-4, H-5, H-6): The chemical shifts and multiplicities of these protons are influenced by both the amino and sulfonamide groups. The proton at the 2-position (H-2), being ortho to both groups, will likely appear as a singlet or a narrow triplet. The protons at positions 4, 5, and 6 will show characteristic ortho and meta couplings (Jortho ≈ 7-9 Hz, Jmeta ≈ 2-3 Hz)[3].

  • Amine and Sulfonamide Protons (-NH₂ and -SO₂NH-): These protons often appear as broad singlets due to quadrupole broadening and chemical exchange with residual water in the solvent. Their chemical shifts can be concentration and temperature-dependent. The sulfonamide proton typically resonates further downfield than the amine protons[4][5].

  • Ethyl Group Protons (-CH₂- and -CH₃): The ethyl group will present as a quartet for the methylene (-CH₂) protons and a triplet for the methyl (-CH₃) protons, with a typical vicinal coupling constant of approximately 7.2 Hz. The methylene protons are deshielded by the adjacent sulfonamide group and will appear at a lower field than the methyl protons.

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will show eight distinct signals corresponding to the eight non-equivalent carbon atoms in the molecule.

  • Aromatic Carbons (C-1 to C-6): The chemical shifts of the aromatic carbons are significantly affected by the substituents. The carbon attached to the amino group (C-3) will be shielded and appear at a lower chemical shift compared to the carbon attached to the sulfonamide group (C-1), which will be deshielded. The aromatic carbons typically resonate in the range of 110-150 ppm[6].

  • Ethyl Group Carbons (-CH₂- and -CH₃): The methylene carbon (-CH₂) will be deshielded by the sulfonamide group and will appear at a lower field than the methyl carbon (-CH₃).

Conclusion

This application note provides a comprehensive framework for the NMR analysis of this compound. The detailed protocols for sample preparation and data acquisition, coupled with the predicted spectral data and interpretation guide, offer a robust methodology for the structural elucidation of this and similar sulfonamide compounds. Adherence to these protocols will ensure the acquisition of high-quality, reproducible NMR data, which is essential for the accurate characterization of pharmaceutical compounds.

References

  • Jha, S. S. (Year). High resolution NMR spectra of some tri-substituted benzenes. Journal Name, Volume(Issue), pages. [Link not available]
  • Oregon State University. (n.d.). 13C NMR Chemical Shifts. Retrieved from [Link]

  • Structure and Computational Studies of New Sulfonamide Compound: {(4-nitrophenyl)sulfonyl}tryptophan. (2022). Molecules, 27(21), 7488. [Link]

  • MDPI. (2023). Synthesis of Novel Benzenesulfonamide-Bearing Functionalized Imidazole Derivatives as Novel Candidates Targeting Multidrug-Resistant Mycobacterium abscessus Complex. Pharmaceuticals, 16(4), 563. [Link]

  • ACD/Labs. (2008). Identifying a monosubstituted benzene fragment in a 1H NMR spectrum. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

  • MDPI. (2022). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Pharmaceuticals, 15(1), 51. [Link]

  • ResearchGate. (2017). 1H-NMR spectrum of 3 in acetone. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). Structure-Reactivity-Spectra Correlations for Substituted Benzenesulfonamides. Retrieved from [Link]

  • AZoLifeSciences. (2023). NMR Spectroscopy in Structural Analysis of Organic Compounds. Retrieved from [Link]

  • Moodle. (n.d.). NMR Spectroscopy of Benzene Derivatives. Retrieved from [Link]

  • SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]

  • Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 200 MHz, D2O, predicted) (HMDB0248986). Retrieved from [Link]

  • MDPI. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. Molecules, 26(16), 4991. [Link]

  • DrugBank Online. (n.d.). N-methyl-4-[(3-toluidinocarbonyl)amino]benzenesulfonamide - Optional[13C NMR] - Chemical Shifts - SpectraBase. Retrieved from [Link]

  • European Journal of Pharmaceutical Sciences. (2020). Solid-state NMR spectroscopy of drug substances and drug products. Retrieved from [Link]

  • YouTube. (2015). Proton NMR Skills (Benzene Derivatives) - Part 1. Retrieved from [Link]

  • MDPI. (2020). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Pharmaceuticals, 13(9), 249. [Link]

Sources

Application Notes and Protocols for the Experimental Use of Aminobenzenesulfonamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: February 2026

A Focus on the Pro-Apoptotic and Redox-Modulating Properties of the Aminobenzenesulfonamide Class

Senior Application Scientist Narrative: In the dynamic field of oncology drug discovery, the exploration of novel chemical scaffolds that can selectively target cancer cell vulnerabilities is of paramount importance. While specific data on 3-amino-N-ethylbenzenesulfonamide is emerging, a significant body of research on closely related aminobenzenesulfonamide derivatives provides a strong foundation for investigating this class of compounds. This guide will focus on the experimental framework established for a potent aminobenzenesulfonamide derivative, designated as 3c in the literature, which has demonstrated significant anti-cancer activity in colorectal cancer models. The protocols and mechanistic insights detailed herein are intended to serve as a comprehensive resource for researchers investigating the therapeutic potential of this compound and its analogs.

Introduction: The Therapeutic Potential of Aminobenzenesulfonamides

Benzenesulfonamides are a class of organic compounds that have been extensively explored in medicinal chemistry, leading to the development of various therapeutic agents.[1] In the context of oncology, certain derivatives have shown promise by targeting tumor-specific metabolic pathways and signaling cascades.[2] A novel aminobenzenesulfonamide derivative, referred to as 3c, has been identified as a promising anti-cancer agent, particularly in colorectal cancer.[3] This compound has been shown to induce apoptosis and inhibit cell migration by disrupting the redox balance in cancer cells.[3][4] These findings suggest that the aminobenzenesulfonamide scaffold is a valuable starting point for the development of new anti-cancer therapeutics.

Mechanism of Action: Induction of Oxidative Stress and Apoptosis

The anti-cancer activity of the aminobenzenesulfonamide derivative 3c in colorectal cancer cells is primarily attributed to its ability to induce a state of oxidative stress, leading to the activation of the intrinsic apoptotic pathway.[3]

Key Mechanistic Events:

  • Increased Production of Reactive Oxygen Species (ROS): Treatment with the aminobenzenesulfonamide derivative leads to a significant increase in the intracellular levels of ROS. This is a critical initiating event in its cytotoxic mechanism.[3]

  • Depletion of Cellular Antioxidants: The compound has been observed to decrease the levels of key cellular antioxidants such as NADPH and glutathione (GSH).[3] This reduction in the cell's antioxidant capacity further exacerbates the state of oxidative stress.

  • Mitochondrial-Mediated Apoptosis: The elevated ROS levels trigger the intrinsic apoptotic pathway. This is characterized by:

    • Upregulation of Pro-Apoptotic Proteins: Increased expression of p53 and Bax.

    • Downregulation of Anti-Apoptotic Proteins: Decreased expression of Bcl-2 and Bcl-xL.

    • Cytochrome c Release: The imbalance in Bcl-2 family proteins leads to the release of cytochrome c from the mitochondria into the cytoplasm.

    • Caspase Activation: Cytosolic cytochrome c initiates the activation of caspase-9, which in turn activates the executioner caspases, caspase-3 and -6.

    • PARP Cleavage: Activated caspase-3 leads to the cleavage of Poly (ADP-ribose) polymerase (PARP), a key enzyme in DNA repair, ultimately leading to cell death.[3]

Signaling Pathway of Aminobenzenesulfonamide Derivative-Induced Apoptosis

G Compound Aminobenzenesulfonamide Derivative (e.g., 3c) ROS Increased ROS Production Compound->ROS Antioxidants Decreased NADPH & GSH Compound->Antioxidants p53_Bax Increased p53 & Bax ROS->p53_Bax Bcl2_BclxL Decreased Bcl-2 & Bcl-xL ROS->Bcl2_BclxL Cytochrome_c Cytochrome c Release p53_Bax->Cytochrome_c Bcl2_BclxL->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3_6 Caspase-3 & -6 Activation Caspase9->Caspase3_6 PARP_Cleavage PARP Cleavage Caspase3_6->PARP_Cleavage Apoptosis Apoptosis PARP_Cleavage->Apoptosis

Caption: Proposed signaling pathway of aminobenzenesulfonamide derivatives.

Experimental Protocols

The following protocols provide a framework for evaluating the anti-cancer properties of this compound and its derivatives in vitro.

Assessment of Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and proliferation.[5]

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.[5]

  • Compound Treatment: Treat the cells with various concentrations of the aminobenzenesulfonamide derivative for 72 hours.[5] Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 28 µL of a 2 mg/mL MTT solution to each well.[5]

  • Incubation: Incubate the plate for 1.5 hours at 37°C.[5]

  • Formazan Solubilization: Carefully remove the MTT solution and add 130 µL of DMSO to each well to dissolve the formazan crystals.[5]

  • Absorbance Measurement: Shake the plate for 15 minutes at 37°C and measure the absorbance at 492 nm using a microplate reader.[5]

Measurement of Intracellular Reactive Oxygen Species (ROS)

This protocol utilizes the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA) to detect intracellular ROS.[6][7]

Protocol:

  • Cell Seeding and Treatment: Seed cells in a 24-well plate and treat with the aminobenzenesulfonamide derivative for the desired time.

  • DCFH-DA Staining: Remove the treatment medium, wash the cells once with serum-free medium, and then add 500 µL of a 10 µM DCFH-DA working solution to each well.[6]

  • Incubation: Incubate the plate at 37°C for 30 minutes in the dark.[6]

  • Washing: Remove the DCFH-DA solution and wash the cells twice with 1x PBS.[6]

  • Fluorescence Measurement: Add 500 µL of 1x PBS to each well and measure the fluorescence intensity using a fluorescence microplate reader with excitation at 485 nm and emission at 530 nm.[6]

Detection of Apoptosis by Annexin V & Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[8]

Protocol:

  • Cell Treatment and Harvesting: Treat cells with the aminobenzenesulfonamide derivative. After treatment, harvest the cells by trypsinization and collect them by centrifugation.

  • Washing: Wash the cells once with 1X Binding Buffer.[9]

  • Cell Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1-5 x 10⁶ cells/mL.[9]

  • Annexin V Staining: Add 5 µL of fluorochrome-conjugated Annexin V to 100 µL of the cell suspension.[9]

  • Incubation: Incubate for 10-15 minutes at room temperature in the dark.[9]

  • PI Staining and Analysis: Just before analysis by flow cytometry, add PI to the cell suspension and analyze immediately.

Analysis of Apoptotic Proteins by Western Blotting

Western blotting is used to detect changes in the expression levels of key proteins involved in the apoptotic pathway.[10][11]

Protocol:

  • Protein Extraction: Treat cells with the aminobenzenesulfonamide derivative, then lyse the cells in RIPA buffer to extract total protein.[6]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE: Separate equal amounts of protein (e.g., 30 µg) on an SDS-polyacrylamide gel.[12]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, cleaved caspase-3, and PARP overnight at 4°C.[13][14] Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Data Presentation and Interpretation

Quantitative Data Summary
AssayEndpoint MeasuredExpected Result with Effective Compound
MTT Assay Cell Viability (%)Dose-dependent decrease
ROS Detection Fluorescence Intensity (Arbitrary Units)Dose-dependent increase
Annexin V/PI Assay Percentage of Apoptotic CellsDose-dependent increase
Western Blot Protein Expression Levels↑ Bax, ↓ Bcl-2, ↑ Cleaved Caspase-3/PARP
Experimental Workflow

G cluster_0 In Vitro Evaluation cluster_1 Endpoint Assays cluster_2 Data Analysis & Interpretation A Cell Culture (e.g., Colorectal Cancer Cells) B Treatment with Aminobenzenesulfonamide Derivative A->B C MTT Assay (Cell Viability) B->C D ROS Detection Assay (Oxidative Stress) B->D E Annexin V/PI Staining (Apoptosis) B->E F Western Blot (Protein Expression) B->F G Quantification and Statistical Analysis C->G D->G E->G F->G H Mechanistic Insights G->H

Caption: A generalized experimental workflow for evaluating aminobenzenesulfonamide derivatives.

References

  • Arafah, M. M., et al. (2017). Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. BMC Cancer, 17(1), 7. [Link]

  • Assay Genie. (n.d.). Reactive Oxygen Species (ROS) Detection Assay Kit. Retrieved from [Link]

  • Garg, D., et al. (2022). Targeting the anti-apoptotic Bcl-2 family proteins: machine learning virtual screening and biological evaluation of new small molecules. Journal of Experimental & Clinical Cancer Research, 41(1), 29. [Link]

  • El-Sayed, M. A., et al. (n.d.). ROS Assay Kit Protocol. Retrieved from [Link]

  • Jayaraman, S. (2020). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 2048, 131-136. [Link]

  • Arafah, M. M., et al. (2017). Novel derivative of aminobenzenesulfonamide (3c) induces apoptosis in colorectal cancer cells through ROS generation and inhibits cell migration. ResearchGate. [Link]

  • Saki, A., et al. (2021). Exploration of Benzenesulfonamide-Bearing Imidazole Derivatives Activity in Triple-Negative Breast Cancer and Melanoma 2D and 3D Cell Cultures. Molecules, 26(22), 6889. [Link]

  • Alchem.Pharmtech. (n.d.). This compound. Retrieved from [Link]

  • Horton, T. (n.d.). MTT Cell Assay Protocol. Retrieved from [Link]

  • BMG LABTECH. (2019). Reactive Oxygen Species (ROS) Detection. Retrieved from [Link]

  • University of Rochester Medical Center. (n.d.). Measuring Apoptosis using Annexin V and Flow Cytometry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Bah, S. (n.d.). Protein Isolation and Western Blot Analysis of BCL-2 in Fibroblast Cells. Retrieved from [Link]

  • Chen, J., et al. (2020). Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. Bio-protocol, 10(12), e3643. [Link]

  • El-Gazzar, M. G., et al. (2022). Synthesis and anticancer activity of new benzensulfonamides incorporating s-triazines as cyclic linkers for inhibition of carbonic anhydrase IX. Scientific Reports, 12(1), 16758. [Link]

  • ResearchGate. (n.d.). (A) Western blot showing expression of Bcl-2 family proteins in.... Retrieved from [Link]

  • Boster Biological Technology. (2024). Annexin V PI Staining Guide for Apoptosis Detection. Retrieved from [Link]

  • Abd, A. H., Kadhim, E. J., & Mahmood, M. (2023). MTT (Assay protocol). Protocols.io. [Link]

  • Vainauskas, V., et al. (2025). Novel Derivatives of 3-Amino-4-hydroxy-benzenesulfonamide: Synthesis, Binding to Carbonic Anhydrases, and Activity in Cancer Cell 2D and 3D Cultures. ResearchGate. [Link]

  • Cook, S. J., et al. (1999). Regulation of Bcl-2 Family Proteins During Development and in Response to Oxidative Stress in Cardiac Myocytes. Circulation Research, 85(10), 940-949. [Link]

  • Bio-Rad Antibodies. (n.d.). Analysis by Western Blotting - Apoptosis. Retrieved from [Link]

  • PubChem. (n.d.). 3-Amino-N-ethylbenzamide. Retrieved from [Link]

  • PubChem. (n.d.). 4-(2-Aminoethyl)benzenesulfonamide. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 3-amino-N-ethylbenzenesulfonamide. This guide is designed for researchers, medicinal chemists, and process development professionals to navigate the common challenges and optimize the yield and purity of this important synthetic intermediate. Our approach is rooted in mechanistic understanding and practical, field-tested experience to ensure you can troubleshoot effectively and achieve robust, reproducible results.

Synthesis Overview: The N-Alkylation Pathway

The most common and direct route to this compound involves the selective mono-N-alkylation of the commercially available starting material, 3-aminobenzenesulfonamide. While seemingly straightforward, this reaction is fraught with potential pitfalls, including low conversion, over-alkylation, and purification difficulties. Understanding the interplay of reagents and conditions is paramount to success.

Synthesis_Workflow Start Starting Material: 3-Aminobenzenesulfonamide Reaction N-Alkylation Reaction (Controlled Temperature) Start->Reaction Reagents Reagents: - Ethylating Agent (e.g., EtI, EtBr) - Base (e.g., K₂CO₃, Cs₂CO₃) - Solvent (e.g., DMF, Acetonitrile) Reagents->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring In-process control Workup Aqueous Workup & Extraction Reaction->Workup Monitoring->Reaction Feedback loop Purification Purification (Recrystallization or Column Chromatography) Workup->Purification Product Final Product: This compound Purification->Product Analysis Purity & Identity Confirmation (¹H NMR, LC-MS, mp) Product->Analysis

Caption: High-level workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the most critical aspect of this synthesis to control for optimal yield?

A1: The most critical aspect is achieving selective mono-N-ethylation while driving the reaction to completion. This balance is primarily controlled by the choice of base, the stoichiometry of the ethylating agent, and the reaction temperature. The sulfonamide nitrogen is acidic, but its nucleophilicity after deprotonation must be carefully managed to avoid a second ethylation, which leads to the formation of 3-amino-N,N-diethylbenzenesulfonamide.

Q2: What are the primary byproducts I should expect to see?

A2: The most common byproducts are unreacted 3-aminobenzenesulfonamide starting material and the over-alkylated product, 3-amino-N,N-diethylbenzenesulfonamide. You may also encounter impurities from the degradation of the solvent (e.g., formylated amines if using DMF at high temperatures) or hydrolysis of the ethylating agent.[1]

Q3: Is protection of the aromatic amino group necessary before N-ethylation?

A3: Generally, it is not necessary and adds unnecessary steps to the synthesis. The sulfonamide proton is significantly more acidic (pKa ≈ 10) than the anilinic proton (pKa ≈ 30). Therefore, a suitable base will selectively deprotonate the sulfonamide nitrogen, rendering it far more nucleophilic than the aromatic amine. This inherent difference in reactivity allows for selective N-alkylation of the sulfonamide group.

Troubleshooting Guide: Common Experimental Issues

Category 1: Low Conversion & Yield

Q: My reaction has stalled, and I have a significant amount of unreacted 3-aminobenzenesulfonamide, even after prolonged reaction times. What is the likely cause?

A: This issue almost always points to inadequate deprotonation of the sulfonamide nitrogen. The nucleophilicity of the neutral sulfonamide is too low for efficient alkylation.

  • Causality: The strength of the base is crucial. Common bases like potassium carbonate (K₂CO₃) may not be strong enough or soluble enough in certain organic solvents to fully deprotonate the sulfonamide. The equilibrium may lie too far to the side of the protonated starting material.

  • Troubleshooting Steps:

    • Switch to a Stronger/More Effective Base: Cesium carbonate (Cs₂CO₃) is often superior due to the "cesium effect," which results in a more "naked" and highly reactive anion.[2] Alternatively, a stronger base like sodium hydride (NaH) can be used, though this requires strictly anhydrous conditions.

    • Optimize the Solvent: The solvent must be polar and aprotic to dissolve the reagents and facilitate an Sₙ2 reaction. Dimethylformamide (DMF) and acetonitrile are common choices. Ensure your solvent is anhydrous, as water can hydrolyze the alkylating agent and inhibit the base.[3]

    • Increase Temperature: Gently increasing the reaction temperature (e.g., from room temperature to 50-60 °C) can increase the reaction rate. However, monitor carefully for byproduct formation.

Low_Yield_Troubleshooting Start Low Yield / Incomplete Conversion CheckBase Is the base strong enough? (e.g., K₂CO₃ vs Cs₂CO₃/NaH) Start->CheckBase CheckSolvent Is the solvent appropriate and anhydrous? (e.g., DMF, ACN) Start->CheckSolvent CheckTemp Is the temperature optimal? Start->CheckTemp CheckStoich Is ethylating agent stoichiometry correct? (1.0-1.2 eq) Start->CheckStoich ActionBase Action: Use a stronger base (Cs₂CO₃) or ensure anhydrous conditions for NaH. CheckBase->ActionBase If no/weak ActionSolvent Action: Use dry, polar aprotic solvent. Dry solvent before use. CheckSolvent->ActionSolvent If no/wet ActionTemp Action: Increase temperature incrementally (e.g., to 50-60 °C). Monitor for byproducts. CheckTemp->ActionTemp If too low ActionStoich Action: Re-evaluate stoichiometry. Excess can lead to di-alkylation. CheckStoich->ActionStoich If incorrect

Caption: Decision tree for troubleshooting low reaction yield.

Category 2: Purity & Side Reactions

Q: I'm getting a good conversion, but my product is contaminated with a significant amount of the di-ethylated byproduct. How can I improve selectivity for mono-alkylation?

A: This is a classic selectivity problem. The mono-alkylated product, once formed, can be deprotonated again and react with another equivalent of the ethylating agent.

  • Causality: Over-alkylation is favored by using a large excess of the ethylating agent, highly reactive ethylating agents, high temperatures, and very strong bases that can readily deprotonate the N-ethylsulfonamide product.

  • Troubleshooting Steps:

    • Control Stoichiometry: This is the most important factor. Reduce the amount of your ethylating agent (e.g., ethyl iodide, ethyl bromide). Start with 1.05-1.1 equivalents and adjust based on results.

    • Slow Addition: Add the ethylating agent slowly to the mixture of the sulfonamide and base. This keeps the instantaneous concentration of the alkylating agent low, favoring reaction with the more abundant starting material anion over the product anion.

    • Lower the Temperature: Running the reaction at a lower temperature (e.g., 0 °C to room temperature) will decrease the rate of the second alkylation more than the first, improving selectivity.

    • Moderate the Base: A very strong base like NaH might be too aggressive. Switching back to Cs₂CO₃ or K₂CO₃ can provide better selectivity, even if it requires a longer reaction time.

ParameterTo Increase Mono-selectivityTo Drive ConversionPotential Trade-off
Ethylating Agent (eq.) 1.0 - 1.1 eq.> 1.2 eq.Excess leads to di-alkylation.
Base Strength K₂CO₃ < Cs₂CO₃NaHStronger bases can reduce selectivity.
Temperature 0 °C to 25 °C50 °C - 80 °CHigher temps increase byproduct formation.
Addition Rate Slow, dropwise additionRapid, single portionRapid addition increases local concentration, risking over-alkylation.
Table 1. Balancing Reaction Parameters for Optimal Selectivity and Conversion.

Experimental Protocols

Protocol 1: Optimized Mono-N-Ethylation of 3-Aminobenzenesulfonamide

This protocol is a starting point and should be optimized for your specific setup and scale.

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-aminobenzenesulfonamide (1.0 eq.).

  • Solvent & Base: Add anhydrous DMF (approx. 0.2 M concentration) and cesium carbonate (Cs₂CO₃, 1.5 eq.). Stir the suspension for 15-20 minutes at room temperature.

  • Alkylation: Cool the mixture to 0 °C using an ice bath. Add ethyl iodide (1.1 eq.) dropwise over 30 minutes using a syringe pump.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The product should be more nonpolar than the starting material. A typical mobile phase for TLC is 50-70% Ethyl Acetate in Hexanes.

  • Workup: Once the starting material is consumed, pour the reaction mixture into a separatory funnel containing water and ethyl acetate. Extract the aqueous layer three times with ethyl acetate.

  • Washing: Combine the organic layers and wash with water, followed by brine, to remove residual DMF and salts.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: The crude this compound can often be purified by recrystallization. A good solvent system is isopropanol/water or ethanol/water. The product should be soluble in the hot solvent and sparingly soluble when cold.

  • Procedure: Dissolve the crude solid in a minimal amount of hot isopropanol. Add water dropwise until the solution becomes faintly cloudy.

  • Crystallization: Allow the solution to cool slowly to room temperature, then place it in a refrigerator or ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

References

  • Vertex AI Search Result[4] : Provides background on 3-Aminobenzenesulfonamide, its properties, and its role as a synthetic intermediate.

  • BenchChem[5] : Discusses common side reactions in sulfonamide synthesis, such as polymerization when using unprotected amines with sulfonyl chlorides.

  • PubMed[6] : A review on mono-selective N-alkylation of amines, amides, and sulfonamides, highlighting the challenge of preventing overalkylation.

  • Books - Synthetic Methods in Drug Discovery[7] : Details common methods for preparing sulfonyl chlorides and their subsequent conversion to sulfonamides.

  • PubMed[8] : Discusses N-alkylation of the sulfonamide moiety as a strategy in medicinal chemistry.

  • Wikipedia[9] : Outlines the classic laboratory synthesis of sulfonamides from sulfonyl chlorides and amines.

  • ResearchGate[10] : Shows a synthetic route for related aminobenzenesulfonamide derivatives.

  • Sigma-Aldrich : Provides physical properties (e.g., melting point) and safety information for 3-aminobenzenesulfonamide.

  • MDPI[11] : Describes the optimization of synthetic procedures for related sulfonamide conjugates, emphasizing yield improvement.

  • Organic Chemistry Portal[12] : Lists various methods for the N-alkylation of sulfonamides, including using alcohols as alkylating agents.

  • Synthetic Communications[1] : Describes the N-alkylation of sulfonamides and notes potential issues like low yields and the occurrence of dialkylation.

  • DyeIntermediates.com[13] : Mentions 3-Aminobenzenesulfonamide as an intermediate in the synthesis of dyes.

  • BenchChem[3] : Provides troubleshooting advice for sulfonamide synthesis, including the importance of anhydrous solvents and an adequate base.

  • BLD Pharm[14] : Lists chemical properties and handling information for 3-Aminobenzenesulfonamide.

  • ResearchGate[15] : Discusses side reactions in sulfonamide synthesis, such as the oxidation of thiols to disulfides.

  • ResearchGate[16] : A publication detailing the synthesis of related benzenesulfonamide derivatives.

  • Der Pharma Chemica[17] : Describes workup procedures, including extraction and the use of brine solutions.

  • Google Patents[18] : A patent describing a multi-step synthesis of a related aminoethyl benzsulfamide, including chlorosulfonation and amination steps.

  • RSC Publishing[2] : Details the N-alkylation of sulfonamides with alcohols, catalyzed by an iridium complex, and mentions the use of Cs₂CO₃.

  • PrepChem.com[19] : Provides a synthetic procedure for a related amino-N-ethyl derivative.

  • BLD Pharm[20] : Product information for a related 3-Amino-N-ethyl-4-methylbenzenesulfonamide.

  • ChemicalBook[21] : Lists basic information and properties for this compound.

  • Alchem.Pharmtech[22] : Provides the CAS number and name for this compound.

  • Santa Cruz Biotechnology[23] : Product information for the related 3-Amino-N,N-diethyl-benzenesulfonamide.

  • MDPI[24] : Computational study on a related amino-N,N-diethyl derivative.

  • Google Patents[25] : A patent for preparing a related 3-amino methanesulfonanilide, highlighting yield and purity.

  • PubMed[26] : A publication on an efficient methodology for synthesizing related heterocyclic compounds.

  • PubMed[27] : Describes a synthesis involving the reduction of a nitro group to an amine using stannous chloride.

Sources

purification techniques for crude 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Answering the call of researchers, scientists, and drug development professionals, this Technical Support Center is engineered to provide targeted solutions for the purification of crude 3-amino-N-ethylbenzenesulfonamide. As a Senior Application Scientist, my goal is to move beyond mere protocols and instill a deep, causal understanding of the purification process. Here, you will find a dynamic resource designed to troubleshoot common and complex issues, ensuring the integrity and success of your experimental outcomes.

Technical Inquiry Dashboard

This guide is structured as a series of frequently asked questions and troubleshooting scenarios. Navigate directly to the section that addresses your current challenge.

Section 1: First-Pass Purification & Initial Characterization

Section 2: Troubleshooting Recrystallization

Section 3: Optimizing Column Chromatography

Section 4: Advanced Purity Concerns

Section 1: First-Pass Purification & Initial Characterization

FAQ 1.1: My crude product is a dark, viscous oil instead of a solid. What are the initial steps?

Answer: An oily or deeply colored crude product is a common issue resulting from residual solvents, low-melting eutectic mixtures of impurities, or the presence of oxidized species. Do not proceed directly to recrystallization or chromatography.

Causality: The primary amino group on the benzene ring is susceptible to air oxidation, which can form highly colored polymeric impurities. Furthermore, any unreacted starting materials or byproducts can act as a solvent for your desired compound, preventing it from solidifying.

Recommended First Step: Trituration

Trituration is a simple and effective preliminary purification step. It involves suspending the crude oil in a solvent in which your desired product is insoluble (or poorly soluble), but the impurities are soluble.

Protocol: Trituration of Crude this compound

  • Solvent Selection: Begin with a non-polar solvent like hexanes or diethyl ether.

  • Procedure:

    • Place the crude oil in a flask.

    • Add a small volume of the chosen solvent.

    • Using a glass rod, vigorously scratch the inside surface of the flask below the solvent level. This provides nucleation sites for crystallization.

    • Stir or swirl the resulting suspension for 15-30 minutes. The oil should gradually transform into a solid precipitate.

  • Isolation: Collect the solid by vacuum filtration, washing with a small amount of cold solvent.

  • Assessment: Dry the solid and assess its purity via Thin Layer Chromatography (TLC). This solid is now a much better starting material for subsequent purification.

FAQ 1.2: How do I choose the best technique for my crude sample: Recrystallization or Chromatography?

Answer: The choice depends on the purity of your crude solid and the nature of the impurities. A preliminary TLC analysis is essential for making this decision.

Decision Workflow:

G start Crude Product (Post-Trituration Solid) tlc Run TLC Analysis (e.g., 50% EtOAc/Hexane) start->tlc eval Evaluate TLC Plate tlc->eval recryst Proceed with Recrystallization eval->recryst  One major spot?  Impurities at baseline or solvent front? chrom Perform Column Chromatography eval->chrom  Multiple spots close together?  Streaking observed? G cluster_0 Standard Silica Gel (Acidic) cluster_1 Modified Mobile Phase (Basic) silica Silica Surface (Si-OH) interaction Strong Acid-Base Interaction (Proton Transfer) silica->interaction amine Amine (R-NH2) amine->interaction result Tailing / Streaking on TLC interaction->result silica_mod Silica Surface (Si-O⁻) no_interaction Weak Interaction (Reversible Adsorption) silica_mod->no_interaction amine_mod Amine (R-NH2) amine_mod->no_interaction base Base (e.g., Et3N) base->silica_mod deprotonates result_mod Sharp, Round Spots no_interaction->result_mod

Technical Support Center: Synthesis of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers and Drug Development Professionals

Welcome to the technical support center for the synthesis of 3-amino-N-ethylbenzenesulfonamide. This guide is designed to provide in-depth, field-proven insights into the common challenges and impurities encountered during its synthesis. As Senior Application Scientists, our goal is to explain the causality behind experimental observations and provide robust, self-validating protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Question 1: What is a typical synthetic route for this compound, and at which stages are impurities most likely introduced?

Answer:

The synthesis of this compound is a multi-step process where the potential for impurity formation is high at each stage. A common and logical pathway begins with the functionalization of nitrobenzene. The nitro group acts as a meta-director for electrophilic aromatic substitution and can be readily reduced to the target amino group in the final step.

The primary stages for impurity introduction are:

  • Chlorosulfonation: Introduction of isomeric and over-reacted byproducts.

  • Amidation: Incomplete reactions or side reactions due to moisture or reagent impurities.

  • Nitro Reduction: The most critical step for impurity formation, where a cascade of partially reduced intermediates can arise.

Below is a diagram illustrating the typical synthetic workflow.

Synthesis_Workflow Nitrobenzene Nitrobenzene Step1 Chlorosulfonic Acid (ClSO3H) Nitrobenzene->Step1 1. Chlorosulfonation Intermediate1 3-Nitrobenzenesulfonyl Chloride Step1->Intermediate1 Imp1 Isomeric Impurities (ortho-, para-) Disulfonated Species Imp1->Intermediate1 Step2 Ethylamine (CH3CH2NH2) Intermediate1->Step2 2. Amidation Intermediate2 3-Nitro-N-ethyl- benzenesulfonamide Step2->Intermediate2 Imp2 Unreacted Starting Material Hydrolysis Products Imp2->Intermediate2 Step3 Reduction (e.g., Fe/HCl, SnCl2, H2/Pd-C) Intermediate2->Step3 3. Nitro Reduction FinalProduct 3-Amino-N-ethyl- benzenesulfonamide Step3->FinalProduct Imp3 Incomplete Reduction (Nitroso, Azo, Azoxy) Metal Contaminants Imp3->FinalProduct

Caption: General synthetic pathway for this compound.

Question 2: My analysis of 3-Nitro-N-ethylbenzenesulfonamide (the intermediate before reduction) shows several unexpected peaks. What are the likely process-related impurities from the initial chlorosulfonation step?

Answer:

The chlorosulfonation of nitrobenzene is a robust reaction but is susceptible to forming several process-related impurities. The nitro group is a deactivating but meta-directing substituent. While the desired 3-isomer is the major product, trace amounts of ortho- and para-isomers can form, particularly if the reaction temperature is not well-controlled.

Furthermore, the powerful nature of the sulfonating agent can lead to side reactions. Here is a summary of the most common impurities from this stage:

Impurity Name Structure Mechanism of Formation Potential Impact on Subsequent Steps
2-Nitrobenzenesulfonyl Chloride IsomerKinetic or thermodynamic formation of the ortho-isomer.Carried through the synthesis to form the isomeric 2-amino-N-ethylbenzenesulfonamide, which can be difficult to separate from the final product.
4-Nitrobenzenesulfonyl Chloride IsomerFormation of the para-isomer.Carried through the synthesis to form the isomeric 4-amino-N-ethylbenzenesulfonamide.
Nitrobenzene-2,4-disulfonyl Chloride DisulfonationOver-reaction with excess chlorosulfonic acid, especially at elevated temperatures.May react with ethylamine to form a highly polar disulfonamide impurity.
3-Nitrobenzenesulfonic Acid HydrolysisReaction of the highly reactive sulfonyl chloride intermediate with trace moisture during the reaction or work-up.Will not react with ethylamine under standard amidation conditions, leading to lower yields and potential purification issues.
Unreacted Nitrobenzene Incomplete ReactionInsufficient reagent, low temperature, or short reaction time.A non-polar impurity that is typically removed during work-up or purification but can persist in crude material.

Expert Insight & Causality: The control of reaction temperature is paramount. Chlorosulfonation is highly exothermic. Poor temperature control not only increases the rate of side reactions, such as disulfonation but can also influence the isomeric ratio. Using an excess of chlorosulfonic acid can drive the reaction to completion but significantly increases the risk of disulfonation and creates a more hazardous quenching procedure.[1]

Question 3: The final reduction of 3-Nitro-N-ethylbenzenesulfonamide is giving me a low yield and a colored product. What impurities are characteristic of this step?

Answer:

The reduction of an aromatic nitro group is a complex, multi-electron process that proceeds through several intermediates.[2] Failure to drive the reaction to completion or non-selective reaction conditions can result in a mixture of these intermediates, which are often colored and can complicate purification.

The most common impurities are products of incomplete reduction. The primary pathway proceeds as follows:

Nitro -> Nitroso -> Hydroxylamino -> Amino

Side reactions, such as the condensation of intermediates, can also occur, leading to dimeric species like azoxy and azo compounds.

Nitro_Reduction_Pathway cluster_main Main Reduction Pathway cluster_side Side-Reaction Impurities (Condensation) Nitro R-NO2 (Nitro) Nitroso R-NO (Nitroso) Nitro->Nitroso +2e-, +2H+ Hydroxylamino R-NHOH (Hydroxylamino) Nitroso->Hydroxylamino +2e-, +2H+ Amino R-NH2 (Final Product) Hydroxylamino->Amino +2e-, +2H+ Azoxy R-N(O)=N-R (Azoxy) Hydroxylamino->Azoxy Condensation with R-NO Azo R-N=N-R (Azo) Azoxy->Azo Reduction

Caption: Impurity formation during nitro group reduction.

Common Impurities from Nitro Reduction:

  • 3-(Nitroso)-N-ethylbenzenesulfonamide: An early-stage intermediate. Its presence suggests insufficient reducing agent or non-optimal reaction conditions.

  • 3-(Hydroxylamino)-N-ethylbenzenesulfonamide: A key intermediate. It can be isolated under specific conditions but is generally reactive.[3]

  • Azoxy and Azo Analogs: These are dimeric impurities formed from the condensation of intermediates like the nitroso and hydroxylamino species.[2] They are often highly colored (yellow-orange) and are a common cause of product discoloration.

  • Unreacted Starting Material: 3-Nitro-N-ethylbenzenesulfonamide can remain if the reaction is incomplete.

Trustworthiness through Self-Validation: The choice of reducing agent and reaction conditions is critical.

  • Catalytic Hydrogenation (H₂/Pd-C): Generally clean and high-yielding but can be sensitive to catalyst poisoning. The absence of metal contaminants is a key advantage.

  • Metal/Acid Reductions (Fe/HCl, SnCl₂/HCl): Very effective and widely used. However, they can introduce metallic impurities that must be removed. Stannous chloride (SnCl₂) is particularly effective for this transformation.[4] Over-acidification can lead to hydrolysis of the sulfonamide bond in rare cases.

  • Transfer Hydrogenation (Hydrazine/Fe): A milder alternative to high-pressure hydrogenation.[5]

Question 4: What analytical methods should I use for effective impurity profiling of this compound?

Answer:

A multi-faceted analytical approach is required for comprehensive impurity profiling, as no single method can resolve and quantify all potential impurities. High-Performance Liquid Chromatography (HPLC) is the primary workhorse for this analysis.

Recommended Analytical Workflow:

  • Primary Analysis (Quantification):

    • Method: Reversed-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV).

    • Rationale: This method is excellent for separating the final product from its less polar precursors (nitro intermediate) and more polar side-products (sulfonic acid). The aromatic nature of the compounds makes them strongly UV-active.[6]

  • Peak Identification:

    • Method: Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Rationale: To identify unknown peaks in your chromatogram, LC-MS provides the molecular weight of the impurities, which is critical for structural elucidation. For example, a dimeric azo impurity would have a mass corresponding to two units of the product minus water and oxygen.

  • Structural Confirmation:

    • Method: Nuclear Magnetic Resonance (NMR) spectroscopy.

    • Rationale: NMR is used to confirm the structure of isolated impurities or to analyze the crude product mixture for isomeric impurities that may be difficult to resolve chromatographically.

Protocol: Standard RP-HPLC Method for Impurity Profiling

This protocol provides a starting point for method development. Optimization will be required based on your specific instrumentation and impurity profile.

Parameter Recommendation Rationale
Column C18, 250 x 4.6 mm, 5 µmStandard reversed-phase column providing good retention and resolution for aromatic compounds.
Mobile Phase A 0.1% Formic Acid in WaterProvides acidic pH to ensure the amino group is protonated, leading to sharp peak shapes.
Mobile Phase B Acetonitrile or MethanolStandard organic modifier for reversed-phase chromatography.
Gradient 5% B to 95% B over 20 minutesA broad gradient is necessary to elute a wide range of impurities, from polar (sulfonic acid) to non-polar (azo compounds).
Flow Rate 1.0 mL/minStandard analytical flow rate.
Column Temperature 30 °CControlled temperature ensures reproducible retention times.
Detection UV at 254 nm and 280 nmAromatic compounds absorb strongly at 254 nm. Scanning at multiple wavelengths can help differentiate impurities.
Injection Volume 10 µLStandard volume; adjust based on sample concentration.
Question 5: I suspect my nitro reduction has failed. Can you provide a troubleshooting guide?

Answer:

Certainly. A failed reduction is a common issue. Systematically diagnosing the problem is key to resolving it. Use the following guide and workflow diagram to troubleshoot your experiment.

Troubleshooting Table for Nitro Reduction Step

Symptom Potential Cause Recommended Action & Validation
High level of starting material remains. 1. Insufficient reducing agent. 2. Inactive catalyst (for hydrogenation). 3. Low reaction temperature/time.1. Action: Increase molar equivalents of the reducing agent (e.g., SnCl₂). Validation: Monitor the reaction by TLC or HPLC until the starting material spot disappears. 2. Action: Use fresh catalyst. If using Pd/C, ensure the catalyst was handled under an inert atmosphere. Validation: A small-scale test reaction with a known reliable substrate. 3. Action: Increase temperature moderately (e.g., from RT to 50 °C) and extend the reaction time. Validation: Time-course analysis by HPLC.
Product is highly colored (yellow/orange/red). 1. Formation of azo/azoxy impurities. 2. Air oxidation of the final amine product.1. Action: Ensure sufficient reducing agent is present to push the reaction past the intermediate stages. Consider adding the reducing agent portion-wise to maintain an excess. Validation: Analyze the crude product by LC-MS, looking for masses corresponding to dimeric species. 2. Action: Perform the reaction and work-up under an inert atmosphere (N₂ or Ar). Validation: Compare the color of the product prepared under inert vs. ambient conditions.
Low isolated yield after work-up. 1. Product is water-soluble and lost in the aqueous phase. 2. Hydrolysis of the sulfonamide bond.1. Action: After neutralization, extract the aqueous phase multiple times with a suitable organic solvent (e.g., Ethyl Acetate, Dichloromethane). Validation: Analyze the aqueous layer by HPLC to check for dissolved product. 2. Action: This is rare but possible under harsh acidic conditions. Action: Use a milder reducing system or ensure pH is controlled during a metal/acid reduction. Validation: Check for 3-aminobenzenesulfonic acid in the aqueous phase by LC-MS.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow Start Reduction Fails (Low Yield / High Impurity) Check_SM Analyze Crude by TLC/HPLC: High Starting Material? Start->Check_SM Check_Color Product is Highly Colored? Check_SM->Check_Color No Action_Reagent Increase Reducing Agent/Time/Temp Check Catalyst Activity Check_SM->Action_Reagent Yes Check_Yield Isolated Yield is Low? Check_Color->Check_Yield No Action_Azo Use Inert Atmosphere Ensure Sufficient Reducing Agent Check_Color->Action_Azo Yes Action_Extraction Improve Extraction Protocol Check Aqueous Layer for Product Check_Yield->Action_Extraction Yes End Problem Resolved Check_Yield->End No Action_Reagent->End Action_Azo->End Action_Extraction->End

Caption: A systematic workflow for troubleshooting failed reduction reactions.

References

Sources

Technical Support Center: A Guide to Troubleshooting the Synthesis of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 3-amino-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals who may encounter challenges during this multi-step synthesis. Instead of a rigid list of steps, this resource provides in-depth, cause-and-effect explanations for common reaction failures, formatted as a series of frequently asked questions and detailed protocols. Our goal is to empower you not just to fix a failed reaction, but to understand the underlying chemical principles to prevent future issues.

Section 1: The Synthetic Pathway - A High-Level Overview

The most common and reliable laboratory-scale synthesis of this compound proceeds via a two-step sequence starting from 3-nitrobenzenesulfonyl chloride. This pathway is generally favored due to the strong meta-directing effect of the nitro group during the upstream chlorosulfonylation of nitrobenzene and the relative ease of the subsequent amidation and reduction steps.

G cluster_step1 Step 1: Amidation cluster_step2 Step 2: Nitro Group Reduction Start 3-Nitrobenzenesulfonyl Chloride Intermediate N-ethyl-3-nitrobenzenesulfonamide Start->Intermediate   Ethylamine (CH3CH2NH2)   Base (e.g., Pyridine, Et3N)   Aprotic Solvent (e.g., DCM)    Product This compound Intermediate->Product   Reducing Agent (e.g., SnCl2·2H2O / HCl)   or H2, Pd/C   

Caption: Common synthetic route to this compound.

Section 2: Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses specific problems you might encounter. Each answer explains the chemical reasoning behind the troubleshooting steps.

General Issues & Best Practices

Q: My overall yield is extremely low after both steps. Where do I begin to diagnose the problem?

A: Start by analyzing the crude product from each step individually. Before initiating a new reaction, it is crucial to isolate which step is failing.

  • Step 1 Failure: If you did not successfully form N-ethyl-3-nitrobenzenesulfonamide, you will not get any final product. Run a small-scale reaction of Step 1 and analyze the crude material by Thin-Layer Chromatography (TLC) and ¹H NMR. The absence of the characteristic ethyl group signals and the presence of starting material or a hydrolyzed byproduct (3-nitrobenzenesulfonic acid) will confirm the failure of this step.

  • Step 2 Failure: If you successfully synthesized the nitro-intermediate but the final reaction mixture shows no product, the reduction step is the culprit. Again, TLC is your first line of defense. The starting material and product should have significantly different Rf values, especially in a moderately polar solvent system like ethyl acetate/hexanes.

Q: Why is moisture control so critical in the amidation (Step 1)?

A: The starting material, 3-nitrobenzenesulfonyl chloride, is a highly reactive electrophile. Its primary vulnerability is hydrolysis. Water can act as a nucleophile, attacking the sulfonyl chloride to form the corresponding and unreactive 3-nitrobenzenesulfonic acid.[1] This side reaction is often a major source of yield loss. To mitigate this:

  • Glassware: Ensure all glassware is oven-dried or flame-dried before use.

  • Solvents: Use anhydrous solvents. Solvents like Dichloromethane (DCM) or Tetrahydrofuran (THF) should be sourced from a sealed bottle or passed through a solvent purification system.

  • Atmosphere: Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the reaction vessel.[1]

Step 1: Amidation of 3-Nitrobenzenesulfonyl Chloride

Q: My yield of N-ethyl-3-nitrobenzenesulfonamide is low, and the reaction seems to stall. What are the common causes?

A: This is a classic issue in sulfonamide synthesis and usually points to one of three problems:

  • Hydrolysis of Starting Material: As discussed above, any trace moisture will consume your sulfonyl chloride.[1]

  • Inadequate Base: The reaction of a sulfonyl chloride with an amine generates one equivalent of hydrochloric acid (HCl).[2] This HCl will immediately protonate any available amine (either your ethylamine reactant or the base catalyst), rendering it non-nucleophilic and halting the reaction. You must include at least one equivalent of a non-nucleophilic base, such as pyridine or triethylamine, to scavenge the generated HCl.[1]

  • Incorrect Order of Addition: Always add the sulfonyl chloride solution slowly to the solution of ethylamine and base. This ensures the highly reactive electrophile is always in an environment with an excess of the desired nucleophile, minimizing side reactions with water or itself.

Q: I'm observing a significant amount of a water-soluble byproduct and very little organic-soluble product. What is it?

A: This strongly suggests the formation of 3-nitrobenzenesulfonic acid via hydrolysis of your starting material. Sulfonic acids are highly polar and often water-soluble, which would explain their absence from your organic extracts during workup. This is a clear sign of inadequate moisture control.

Step 2: Reduction of the Nitro Group

Q: My reduction of the nitro group using tin(II) chloride (SnCl₂) in hydrochloric acid is incomplete or messy. How can I improve it?

A: The SnCl₂/HCl reduction is a robust method but requires attention to detail.[3]

  • Stoichiometry: Ensure you are using a sufficient excess of SnCl₂ dihydrate (typically 3 to 5 equivalents) to drive the reaction to completion.

  • Temperature: The reaction often requires heating (e.g., 60-90°C) for several hours to proceed efficiently.[3] Monitor the reaction by TLC until the starting material spot has completely disappeared.

  • Workup Issues: The workup is notoriously problematic. After the reaction, the acidic solution contains tin salts. When you add a base (like NaOH or NaHCO₃) to neutralize the acid and deprotonate the product's ammonium salt, you will precipitate tin hydroxides (Sn(OH)₂/Sn(OH)₄) as a thick, gelatinous solid.

    • Solution 1 (Filtration): After basification, filter the entire mixture through a pad of Celite® to remove the tin salts before extracting the aqueous layer with an organic solvent like ethyl acetate.

    • Solution 2 (Complexation): Adding a saturated solution of Rochelle's salt (potassium sodium tartrate) during the workup can chelate the tin salts and keep them in the aqueous solution, preventing the formation of the emulsion/precipitate.

Q: Are there cleaner alternatives to the SnCl₂/HCl reduction method?

A: Yes, catalytic hydrogenation is an excellent and often much cleaner alternative.

  • Method: This involves stirring the nitro-intermediate in a solvent like ethanol or ethyl acetate in the presence of a catalyst (commonly 5-10% Palladium on Carbon, Pd/C) under an atmosphere of hydrogen gas (H₂).

  • Advantages: The only byproduct is water, making the workup extremely simple: filter off the catalyst and evaporate the solvent.

  • Disadvantages: Requires specialized equipment for handling hydrogen gas. The catalyst can sometimes be poisoned by sulfur-containing compounds, although this is less common with sulfonamides.

Purification & Analysis

Q: What is the recommended method for purifying the final this compound?

A:

  • Extraction: After a successful workup, a standard aqueous/organic extraction will remove most inorganic impurities.

  • Crystallization: The crude product is often a solid and can frequently be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes.

  • Column Chromatography: If crystallization fails or the product is an oil, silica gel column chromatography is the most effective method. A gradient elution starting with a nonpolar system (e.g., 20% ethyl acetate in hexanes) and gradually increasing the polarity will effectively separate the product from less polar impurities and more polar baseline materials.

Section 3: Key Experimental Protocols

These protocols represent standard laboratory procedures. Always perform a thorough safety assessment before beginning any experiment.

Protocol 1: Synthesis of N-ethyl-3-nitrobenzenesulfonamide
  • In an oven-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a dropping funnel, dissolve ethylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0-5°C using an ice bath.[4]

  • Dissolve 3-nitrobenzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

  • Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30 minutes, ensuring the internal temperature remains below 5°C.[4]

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis shows complete consumption of the starting material.

  • Quench the reaction by adding water. Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product, which can be purified further if necessary.

Protocol 2: Tin(II) Chloride Mediated Reduction
  • To a round-bottom flask containing N-ethyl-3-nitrobenzenesulfonamide (1.0 eq), add stannous chloride dihydrate (SnCl₂·2H₂O, 4.0 eq) and concentrated hydrochloric acid.[3]

  • Heat the mixture to 90°C and stir vigorously for 3 hours, monitoring by TLC.[3]

  • Cool the reaction mixture to 0°C in an ice bath. Cautiously make the solution basic (pH > 8) by the slow, portion-wise addition of a concentrated solution of sodium hydroxide.[3] This is highly exothermic.

  • Filter the resulting thick slurry through a pad of Celite®, washing the filter cake thoroughly with ethyl acetate.

  • Transfer the filtrate to a separatory funnel, separate the layers, and extract the aqueous phase two more times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude this compound.

Protocol 3: General Procedure for TLC Monitoring
  • Prepare a TLC chamber with a suitable mobile phase (e.g., 30% Ethyl Acetate in Hexanes).

  • Using a capillary tube, spot a small amount of your reaction mixture onto the baseline of a silica gel TLC plate. Also spot the starting material for comparison.

  • Place the plate in the chamber and allow the solvent to elute to near the top.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new spot (for the product) indicates reaction progress. The product, being more polar, should have a lower Rf than the starting material in the reduction step.

Section 4: Data & Quick Reference

Table 1: Troubleshooting Summary for Amidation Step (Step 1)
Symptom ObservedProbable CauseRecommended Action
No reaction / Low ConversionHydrolysis of sulfonyl chlorideUse anhydrous solvents/reagents; run under inert gas.[1]
Inadequate baseUse at least 1 equivalent of a base like pyridine or Et₃N.[1]
Reaction stalls after initial progressHCl generation protonating amineEnsure sufficient base is present throughout the reaction.
Formation of water-soluble byproductExtensive hydrolysisRigorously dry all glassware, solvents, and reagents.
Table 2: Comparison of Nitro Group Reduction Methods (Step 2)
MethodReagentsProsCons
Tin(II) Chloride SnCl₂·2H₂O, conc. HClInexpensive, reliable, tolerant of many functional groups.[3]Difficult workup (tin salt precipitation), stoichiometric waste.
Catalytic Hydrogenation H₂, Pd/C catalystVery clean reaction, easy workup (filtration), atmospheric pressure is often sufficient.Requires specialized H₂ equipment, catalyst can be poisoned.
Iron in Acetic Acid Fe powder, Acetic AcidVery cheap, effective.Stoichiometric iron waste, acidic conditions.

Section 5: Troubleshooting Logic Flow

The following diagram provides a decision-making workflow for diagnosing low yields in the critical amidation step.

G start Low Yield in Amidation Step check_sm Analyze Crude Reaction Mixture (TLC, NMR) start->check_sm is_sm_present Is Starting Sulfonyl Chloride Present? check_sm->is_sm_present is_hydrolysis Is Hydrolyzed Byproduct (Sulfonic Acid) Present? is_sm_present->is_hydrolysis Yes action_temp Root Cause: Reaction Conditions Action: - Check reaction temperature. - Increase reaction time. - Confirm amine purity. is_sm_present->action_temp No (Other Impurities) action_base Root Cause: Insufficient Base / HCl Scavenging Action: - Increase base to >1.1 eq. - Use stronger base (e.g., DBU). is_hydrolysis->action_base No action_moisture Root Cause: Moisture Contamination Action: - Oven-dry all glassware. - Use anhydrous solvents. - Run under N2/Ar atmosphere. is_hydrolysis->action_moisture Yes

Caption: Decision tree for troubleshooting the amidation reaction.

References

  • BenchChem. (n.d.). Troubleshooting common issues in the synthesis of aryl sulfonic acids.
  • Humedy, I. T., et al. (2022). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. IntechOpen. DOI: 10.5772/intechopen.105435.
  • BenchChem. (n.d.). Minimizing side products in sulfonamide synthesis.
  • Ratcliffe, A. J. (2022). Medicinal Chemistry in Review: Metabolic hydrolysis of heteroaryl/aryl sulfonamides; a potential toxicological flag. Domainex. Retrieved from [Link]

  • Technical University of Munich. (n.d.). Sulfonamide Degradation. Retrieved from [Link]

  • Bialk-Bielinska, A., et al. (2017). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. PubMed Central. DOI: 10.
  • Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]

  • Blakemore, D. C., et al. (2016). Synthesis of Sulfonamides. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry.
  • Białk-Bielińska, A., et al. (2012). Hydrolysis of sulphonamides in aqueous solutions.
  • Page, M. I., et al. (2001). Reactivity and Mechanism in the Hydrolysis of β-Sultams.
  • Katritzky, A. R., & Pozharskii, A. F. (2005). Product Class 3: N-Nitroamines. In Science of Synthesis. Thieme.
  • OpenOChem Learn. (n.d.). EAS-Sulfonation. Retrieved from [Link]

  • BenchChem. (n.d.). Avoiding common errors in sulfonamide synthesis experimental protocols.
  • Saskia, K. (n.d.). 10.7. Reaction: Sulfonation. In Introduction to Organic Chemistry. Saskoer.ca.
  • Chemistry Steps. (n.d.). The Sulfonation of Benzene. Retrieved from [Link]

  • Alcon Research, Ltd. (2010). Method of obtaining derivatives of 4-(N-alkylamino)-5,6-dihydro-4H-thieno-[2,3-b]-thiopyran.
  • Clark, J. (2004). The sulphonation of benzene. Chemguide. Retrieved from [Link]

  • Bayer Schering Pharma AG. (2006). Process for the preparation of trans-3-ethyl-2,5-dihydro-4-methyl-N-[2-[4-[[[[(4-methyl cyclohexyl) amino]carbonyl]amino]sulfonyl] phenyl]ethyl]-2-oxo-1H-pyrrole-1-carboxamide.
  • Okoro, U. C., et al. (2021). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides.
  • Mondal, S., et al. (2013). Synthesis, chemical characterization and antimicrobial screening of a new dipeptide analogue: 2-amino-N-(2-amino-ethyl)-3-phenyl-propionamide. Der Pharma Chemica.
  • Jiangsu Hengrui Medicine Co., Ltd. (2017). Method for synthesizing 4-(2-aminoethyl)benzsulfamide.
  • Püskel, A., et al. (2024). A Guide for Mono-Selective N-Methylation, N-Ethylation, and N-n-Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late-Stage Modification.
  • PrepChem. (n.d.). Synthesis of 3-Amino-N-ethylcarbazole. Retrieved from [Link]

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Technical Support Center: Solubility Enhancement for 3-amino-N-ethylbenzenesulfonamide in Assays

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Solubility Challenges of 3-amino-N-ethylbenzenesulfonamide

Welcome to the technical support center for this compound. As a research community, we frequently encounter promising compounds that are hindered by poor aqueous solubility, complicating their evaluation in biological assays. This compound, with its aromatic structure containing both a weakly basic amino group and a weakly acidic sulfonamide moiety, presents a classic solubility challenge. This guide provides a comprehensive, in-depth resource for researchers, scientists, and drug development professionals to understand and overcome these challenges. Here, we present a series of frequently asked questions and troubleshooting guides, grounded in scientific principles and supported by authoritative references, to empower you to generate reliable and reproducible data in your assays.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound precipitating in my aqueous assay buffer?

A1: Precipitation of this compound in aqueous buffers is a common issue stemming from its molecular structure. The molecule possesses a largely non-polar aromatic framework, which has a natural tendency to be excluded from water. While it has ionizable groups (an amino group and a sulfonamide group) that can enhance solubility, their effectiveness is highly dependent on the pH of the solution. If the pH of your assay buffer is not optimal for keeping these groups ionized, the neutral, less soluble form of the molecule will predominate, leading to precipitation.

Another common reason for precipitation is "solvent shock."[1] This occurs when a concentrated stock solution of your compound, typically in a water-miscible organic solvent like DMSO, is rapidly diluted into the aqueous assay buffer. The sudden change in solvent polarity can cause the compound to crash out of solution before it has a chance to properly disperse.

Q2: What are the key physicochemical properties of this compound that I should be aware of?
  • pKa: The molecule has two ionizable groups: the aromatic amino group and the sulfonamide group.

    • The aromatic amino group (-NH2) is weakly basic. The pKa of aniline (a simple aromatic amine) is around 4.6. Substitution on the ring can alter this, but we can estimate the pKa of the amino group to be in the range of 3-5 . Below this pH, the amino group will be protonated (-NH3+), increasing its water solubility.

    • The sulfonamide group (-SO2NH-) is weakly acidic. The pKa of benzenesulfonamide is around 10. The N-ethyl substitution will slightly affect this. We can estimate the pKa of the sulfonamide proton to be in the range of 9-11 .[2][3] Above this pH, the sulfonamide will be deprotonated (-SO2N-), significantly increasing its water solubility.

  • LogP: The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity. While an experimental value is not available, the presence of the benzene ring and the ethyl group suggests a moderate to high lipophilicity, contributing to its poor aqueous solubility.

Q3: How can I systematically approach improving the solubility of this compound for my assay?

A3: A systematic approach is crucial for efficiently finding the optimal solubilization strategy. We recommend a tiered approach, starting with the simplest and most common techniques and progressing to more complex methods if needed.

Caption: A tiered workflow for systematically addressing solubility issues.

Troubleshooting Guides & Protocols

Guide 1: pH Adjustment for Solubility Enhancement

The dual pKa nature of this compound makes pH adjustment a powerful tool for enhancing its solubility. The goal is to shift the pH of the solvent to a range where a significant portion of the molecules are in their charged, more soluble form.

Q: What is the scientific basis for using pH to improve the solubility of this compound?

A: The solubility of ionizable compounds is lowest at their isoelectric point (pI), where the net charge is zero. For this compound, this would be in the neutral pH range. By either lowering the pH to protonate the basic amino group or raising the pH to deprotonate the acidic sulfonamide group, we introduce a net charge to the molecule. This charged species has much stronger interactions with polar water molecules, leading to a significant increase in solubility. Generally, for a basic group, solubility increases as the pH is lowered below its pKa, and for an acidic group, solubility increases as the pH is raised above its pKa.[4]

Experimental Protocol: Determining pH-Dependent Solubility

  • Prepare a series of buffers: Prepare a set of buffers with a pH range that brackets the estimated pKa values of the amino and sulfonamide groups (e.g., pH 2, 4, 6, 7.4, 8, 10, and 12).

  • Create a saturated solution: Add an excess amount of this compound to a small volume of each buffer in separate vials.

  • Equilibrate: Tightly cap the vials and shake or rotate them at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Separate the solid: Centrifuge the vials at high speed to pellet the undissolved solid.

  • Quantify the dissolved compound: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as UV-Vis spectrophotometry or HPLC.

  • Plot the results: Plot the measured solubility against the pH of the buffer to visualize the pH-solubility profile.

Troubleshooting pH Adjustment:

  • Precipitation upon pH shift: If you dissolve the compound at a high or low pH and then adjust it to your final assay pH, it may precipitate. This is a common problem. To mitigate this, consider if your assay can be performed at a pH that maintains solubility. If not, a slow, dropwise addition of the pH-adjusted stock solution into the vigorously stirred assay buffer may help.

  • Buffer incompatibility: Ensure that your chosen buffer does not interact with your compound or interfere with your assay. For example, phosphate buffers can sometimes precipitate with certain compounds.[5]

Guide 2: Utilizing Co-solvents

Co-solvents are water-miscible organic solvents that are added to an aqueous solution to increase the solubility of poorly soluble compounds.[6]

Q: How do co-solvents work, and which ones should I consider?

A: Co-solvents work by reducing the polarity of the aqueous solvent, making it more "hospitable" to non-polar molecules.[6] They disrupt the hydrogen bonding network of water, which reduces the energy required to create a cavity for the solute molecule. For laboratory assays, the most commonly used co-solvent is Dimethyl sulfoxide (DMSO) due to its excellent solubilizing power for a wide range of compounds and its general compatibility with many biological assays at low concentrations.[7] Other co-solvents to consider include ethanol, methanol, and N,N-dimethylformamide (DMF).

Data Presentation: Common Co-solvents and Their Properties

Co-solventPolarity IndexTypical Starting Concentration in AssayNotes
DMSO7.20.1 - 1%Can affect cell health at higher concentrations.[7]
Ethanol5.20.1 - 1%Can be cytotoxic and may affect enzyme activity.
Methanol6.60.1 - 1%Generally more toxic than ethanol.
DMF6.40.1 - 0.5%Use with caution due to toxicity.

Experimental Protocol: Preparing a Stock Solution with a Co-solvent

  • Select a co-solvent: Start with DMSO as your first choice.

  • Prepare a high-concentration stock solution: Dissolve the highest possible amount of this compound in your chosen co-solvent to create a concentrated stock (e.g., 10-100 mM). Gentle warming or sonication can aid dissolution.

  • Dilute into assay buffer: Perform serial dilutions of your stock solution directly into your final assay buffer. It is crucial to add the stock solution to the buffer and not the other way around to minimize the risk of precipitation. Mix thoroughly after each addition.

  • Visually inspect for precipitation: After each dilution, visually inspect the solution for any signs of cloudiness or precipitation.

  • Determine the maximum soluble concentration: The highest concentration that remains clear is your working limit for that co-solvent percentage.

Troubleshooting Co-solvent Use:

  • Precipitation upon dilution: This is a classic sign of "solvent shock." To avoid this, try preparing an intermediate dilution of your stock in a mixture of co-solvent and your assay buffer before the final dilution. Also, ensure you are adding the stock to the buffer with vigorous mixing.

  • Assay interference: Always run a vehicle control (assay buffer with the same final concentration of the co-solvent but without your compound) to ensure that the co-solvent itself is not affecting your assay results.

Caption: A workflow for preparing a compound stock using a co-solvent.

Guide 3: Employing Cyclodextrins

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like this compound, forming an inclusion complex that has significantly improved aqueous solubility.[8][9]

Q: How do I choose the right cyclodextrin and what concentration should I use?

A: The choice of cyclodextrin depends on the size and shape of the guest molecule. For a molecule the size of this compound, β-cyclodextrin and its more soluble derivatives, such as hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutylether-β-cyclodextrin (SBE-β-CD) , are excellent starting points.[8][9] The concentration of cyclodextrin required will depend on the binding affinity between the cyclodextrin and your compound. A phase solubility study is the best way to determine the optimal concentration.

Experimental Protocol: Phase Solubility Study with Cyclodextrins

  • Prepare a series of cyclodextrin solutions: Prepare aqueous solutions of your chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0, 1, 2, 5, 10, 20 mM) in your assay buffer.

  • Create saturated solutions: Add an excess of this compound to each cyclodextrin solution.

  • Equilibrate: Shake or rotate the vials at a constant temperature for 24-48 hours.

  • Separate and quantify: Centrifuge the samples and quantify the concentration of the dissolved compound in the supernatant as described in the pH-dependent solubility protocol.

  • Plot the results: Plot the solubility of your compound against the cyclodextrin concentration. A linear increase in solubility is indicative of the formation of a 1:1 inclusion complex.[8]

Troubleshooting Cyclodextrin Use:

  • Limited solubility enhancement: If you see a plateau in solubility at higher cyclodextrin concentrations, you may have reached the limit of the complex's solubility. Trying a different type of cyclodextrin may be beneficial.

  • Assay interference: As with co-solvents, it is essential to run a control with the cyclodextrin alone to ensure it does not interfere with your assay.

Summary and Recommendations

For improving the solubility of this compound, we recommend the following tiered approach:

  • Start with pH adjustment: Given the presence of both acidic and basic functional groups, this is likely to be the most effective and straightforward method. Aim for a pH that is at least 2 units away from the pKa of the functional group you are targeting for ionization.

  • If pH adjustment is not sufficient or incompatible with your assay, explore the use of a co-solvent: DMSO is the recommended starting point. Aim for the lowest effective concentration to minimize potential assay artifacts.

  • For more challenging cases, consider cyclodextrins: HP-β-CD is a good first choice due to its high water solubility and low toxicity.

By systematically applying the principles and protocols outlined in this guide, you will be well-equipped to overcome the solubility challenges of this compound and obtain reliable data in your assays.

References

  • Zoppi, A., Quevedo, M. A., del Rivo, A., & Longhi, M. R. (2010). Complexation of Sulfonamides With b-Cyclodextrin Studied by Experimental and Theoretical Methods. Journal of Pharmaceutical Sciences, 99(7), 3166–3176. [Link]

  • Lopes, L. A., Garcia, M. A., & de Paula, E. (2013). Binding of Sulfamethazine to β-cyclodextrin and Methyl-β-cyclodextrin. AAPS PharmSciTech, 14(3), 1147–1154. [Link]

  • Poole, B. (2025). The Solubility of Various Sulfonamides Emploved in Urinary Tract Infections. ResearchGate. [Link]

  • Harding, J. R., et al. (2019). accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. RSC Publishing. [Link]

  • Zoppi, A., Quevedo, M. A., del Rivo, A., & Longhi, M. R. (2010). Complexation of sulfonamides with beta-cyclodextrin studied by experimental and theoretical methods. PubMed. [Link]

  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science (RSC Publishing). [Link]

  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. PubMed Central. [Link]

  • Harding, J. R., et al. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. ChemRxiv. [Link]

  • Harding, J. R., et al. (2019). Experiment Stands Corrected: Accurate Prediction of the Aqueous pKa Values of Sulfonamide Drugs Using Equilibrium Bond Lengths. ChemRxiv | Cambridge Open Engage. [Link]

  • Choi, S. H., et al. (2002). pH-induced solubility transition of sulfonamide-based polymers. PubMed. [Link]

  • Martin, A., et al. (1981). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. PubMed. [Link]

  • Co-solvency and anti-solvent method for the solubility enhancement. (2024). LinkedIn. [Link]

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Technical Support Center: Synthesis of 3-Amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

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Welcome to the technical support center for the synthesis of 3-amino-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. By understanding the causality behind these issues, you can optimize your reaction conditions, improve yield and purity, and ensure the integrity of your results.

Synthetic Pathway Overview

The synthesis of this compound is a well-established, yet nuanced, process. A common and cost-effective route begins with nitrobenzene, proceeding through four key transformations:

  • Sulfonation: Electrophilic aromatic substitution to introduce a sulfonic acid group.

  • Chlorination: Conversion of the sulfonic acid to a more reactive sulfonyl chloride.

  • Amidation: Reaction of the sulfonyl chloride with ethylamine.

  • Reduction: Conversion of the nitro group to the target primary amine.

Each step presents a unique set of challenges. This guide is structured in a question-and-answer format to directly address the specific problems you may encounter at each stage.

Synthesis_Pathway Nitrobenzene Nitrobenzene Step1 Step 1: Sulfonation (H₂SO₄/SO₃) Nitrobenzene->Step1 Intermediate1 3-Nitrobenzenesulfonic Acid Step1->Intermediate1 Step2 Step 2: Chlorination (SOCl₂ or PCl₅) Intermediate1->Step2 Intermediate2 3-Nitrobenzenesulfonyl Chloride Step2->Intermediate2 Step3 Step 3: Amidation (CH₃CH₂NH₂) Intermediate2->Step3 Intermediate3 3-Nitro-N-ethylbenzene- sulfonamide Step3->Intermediate3 Step4 Step 4: Reduction (Sn/HCl or H₂/Pd-C) Intermediate3->Step4 FinalProduct 3-Amino-N-ethylbenzene- sulfonamide Step4->FinalProduct

Caption: Overall synthetic route from nitrobenzene to this compound.

Part 1: Troubleshooting the Sulfonation of Nitrobenzene

The initial sulfonation of nitrobenzene is a critical step that dictates the isomeric purity of the final product. The nitro group is a powerful deactivating and meta-directing group, but improper conditions can lead to undesirable byproducts.[1]

FAQ 1: My sulfonation reaction is sluggish, and the conversion of nitrobenzene is low. What's going wrong?

  • Probable Cause: Insufficiently potent sulfonating agent or inadequate temperature. The deactivating nature of the nitro group makes the benzene ring electron-poor and less susceptible to electrophilic attack compared to benzene itself.[1]

  • Scientific Explanation: The electrophile in sulfonation is sulfur trioxide (SO₃) or its protonated form, HSO₃⁺.[2] In concentrated sulfuric acid, the concentration of free SO₃ is low. For deactivated rings, "fuming" sulfuric acid (oleum), which is a solution of SO₃ in H₂SO₄, is required to generate a sufficiently high concentration of the electrophile to drive the reaction forward.[3][4]

  • Recommended Solution:

    • Use Fuming Sulfuric Acid (Oleum): Employ oleum (e.g., 20% free SO₃) as the sulfonating agent.

    • Increase Reaction Temperature: Gently heat the reaction mixture. A temperature range of 80-100°C is often required for the sulfonation of nitrobenzene. However, be cautious, as excessively high temperatures can promote side reactions.[5]

    • Monitor Progress: Track the disappearance of the water-insoluble nitrobenzene starting material by taking small aliquots, quenching them in water, and observing the phase separation. The reaction is complete when the mixture becomes homogenous upon quenching.

FAQ 2: My final product contains significant amounts of ortho- and para-isomers. How can I improve the regioselectivity?

  • Probable Cause: The reaction temperature was too high, or the sulfonating agent was too reactive, overriding the directing effect of the nitro group.

  • Scientific Explanation: While the nitro group strongly directs incoming electrophiles to the meta-position, this directing effect is not absolute. At higher temperatures, the activation energy barrier for substitution at the ortho and para positions can be overcome, leading to a mixture of isomers.

  • Preventative Measures & Protocol:

    • Strict Temperature Control: Maintain the reaction temperature below 120°C.[6][7] A controlled, gradual heating profile is crucial.

    • Controlled Addition: Add the nitrobenzene dropwise to the pre-heated oleum to maintain better control over the reaction exotherm.

    • Analytical Verification: Use HPLC or ¹H NMR on the crude 3-nitrobenzenesulfonic acid (after workup) to quantify the isomeric ratio. The presence of ortho/para isomers will be evident from distinct aromatic proton splitting patterns.

Parameter Recommended Condition Rationale
Sulfonating Agent Fuming H₂SO₄ (10-20% SO₃)Increases electrophile concentration for deactivated ring.
Temperature 90-115°C[6][7]Balances reaction rate with selectivity; avoids isomer formation.
Reaction Time 2-4 hoursEnsures complete conversion without product degradation.
Molar Ratio 3-5 equivalents of H₂SO₄/SO₃Drives the reversible reaction to completion.[4]

Part 2: Troubleshooting the Chlorination to 3-Nitrobenzenesulfonyl Chloride

This step converts the non-reactive sulfonic acid into a highly reactive sulfonyl chloride, which is susceptible to hydrolysis.

FAQ 3: The yield of my sulfonyl chloride is low, and the product is an oily, difficult-to-handle solid. What is happening?

  • Probable Cause: Incomplete conversion of the sulfonic acid and/or hydrolysis of the sulfonyl chloride product during the reaction or workup.

  • Scientific Explanation: Sulfonyl chlorides are highly reactive electrophiles.[8][9] They readily react with water, which can be present as a contaminant in reagents or introduced during the aqueous workup, to hydrolyze back to the sulfonic acid.[10][11][12] This hydrolysis not only reduces the yield but also makes the product purification difficult, as the sulfonic acid is a non-volatile, often syrupy substance.

  • Troubleshooting Protocol:

    • Ensure Anhydrous Conditions: Use freshly distilled thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). All glassware must be rigorously dried.

    • Use an Excess of Chlorinating Agent: A molar excess (e.g., 2-3 equivalents) of SOCl₂ ensures the complete conversion of the sulfonic acid. Some protocols also add a catalytic amount of DMF to facilitate the reaction.

    • Controlled Aqueous Workup: The workup is the most critical step. The reaction mixture should be quenched by pouring it slowly onto crushed ice or into ice-cold water.[13] The low temperature minimizes the rate of hydrolysis. The precipitated solid sulfonyl chloride should be filtered quickly and washed with cold water.[11]

    • Avoid Base Washing: Do not wash the crude sulfonyl chloride with basic solutions (e.g., sodium bicarbonate), as this will rapidly accelerate hydrolysis.

Hydrolysis_Mechanism cluster_0 Hydrolysis Side Reaction RSO2Cl 3-Nitrobenzenesulfonyl Chloride (R-SO₂Cl) TransitionState Tetrahedral Intermediate RSO2Cl->TransitionState Nucleophilic Attack H2O Water (H₂O) (Nucleophile) H2O->TransitionState RSO3H 3-Nitrobenzenesulfonic Acid (R-SO₃H) TransitionState->RSO3H Loss of Cl⁻ HCl HCl TransitionState->HCl

Caption: Mechanism of sulfonyl chloride hydrolysis, a key side reaction.

Part 3: Troubleshooting the Amidation with Ethylamine

The reaction between 3-nitrobenzenesulfonyl chloride and ethylamine forms the desired sulfonamide linkage.

FAQ 4: Besides my desired product, I have isolated a significant amount of a byproduct that is insoluble in aqueous base. What is it?

  • Probable Cause: Formation of the di-sulfonated amine, 3-nitro-N,N-bis(3-nitrobenzenesulfonyl)ethylamine.

  • Scientific Explanation: This occurs if the initially formed sulfonamide is deprotonated, and the resulting anion acts as a nucleophile, attacking a second molecule of the sulfonyl chloride. This is more likely to happen if the reaction conditions are not carefully controlled, particularly the stoichiometry of the amine.

  • Preventative Measures:

    • Use Excess Amine: Employ at least two equivalents of ethylamine. The first equivalent reacts to form the sulfonamide, and the second acts as a base to neutralize the HCl byproduct, preventing deprotonation of the product.

    • Controlled Temperature: Perform the reaction at a low temperature (0-10°C) to control the reaction rate and minimize side reactions. Add the sulfonyl chloride solution slowly to the solution of ethylamine.

    • Purification Strategy: The desired primary sulfonamide has an acidic N-H proton and is soluble in aqueous NaOH. The di-sulfonated byproduct lacks this proton and will remain as an insoluble solid. This difference in acidity can be exploited for purification via an acid-base extraction.

Part 4: Troubleshooting the Reduction of the Nitro Group

The final step is the reduction of the aromatic nitro group to a primary amine. The choice of reducing agent is critical for chemoselectivity.

FAQ 5: The reduction with Sn/HCl is messy, and the workup is difficult. Are there cleaner alternatives?

  • Probable Cause: The use of tin(II) chloride (SnCl₂) or metallic tin in concentrated HCl is a classic and effective method, but it generates tin salts that can complicate product isolation.[14][15][16][17]

  • Scientific Explanation: The reaction involves the transfer of electrons from the metal to the nitro group in an acidic medium.[15][18] The workup requires basification to precipitate tin hydroxides, which can be gelatinous and trap the product, leading to lower isolated yields.

  • Alternative Protocols:

    • Catalytic Hydrogenation: This is often a much cleaner method.

      • Protocol: Dissolve the 3-nitro-N-ethylbenzenesulfonamide in a solvent like ethanol or ethyl acetate. Add a catalyst, typically 5-10 mol% of palladium on carbon (Pd/C). Pressurize the reaction vessel with hydrogen gas (typically 50-100 psi) and stir at room temperature until hydrogen uptake ceases.

      • Workup: The catalyst is simply removed by filtration (e.g., through Celite), and the solvent is evaporated to yield the crude product, which is often of high purity.

    • Transfer Hydrogenation: If high-pressure hydrogenation equipment is not available, transfer hydrogenation using a source like ammonium formate or hydrazine in the presence of a catalyst (Pd/C or Raney Nickel) is an excellent alternative.

FAQ 6: My final product is discolored (pink, brown, or purple). What causes this, and how can I fix it?

  • Probable Cause: Air oxidation of the aromatic amine product.

  • Scientific Explanation: Anilines, particularly those with electron-donating or -withdrawing groups, can be susceptible to oxidation, forming highly colored quinone-imine type structures, even with atmospheric oxygen. This process can be accelerated by trace metal impurities.

  • Preventative and Remedial Actions:

    • Inert Atmosphere: During the final workup and isolation, try to work under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with air.

    • Use of Antioxidants: Adding a small amount of a reducing agent like sodium sulfite or sodium dithionite to the aqueous workup solution can help prevent oxidation.

    • Purification by Recrystallization: The most effective way to remove colored impurities is through recrystallization from a suitable solvent system (e.g., ethanol/water or isopropanol/water). Often, adding a small amount of activated charcoal to the hot solution before filtration can effectively adsorb the colored impurities.

Summary of Analytical Checks

Consistent in-process analytical checks are crucial for a self-validating protocol.

Stage Technique What to Look For
Sulfonation ¹H NMR / HPLCIsomeric purity; presence of ortho/para side products.
Chlorination TLC / ¹H NMRDisappearance of sulfonic acid; presence of R-SO₂Cl (highly electrophilic, may streak on TLC).
Amidation TLC / LC-MSFormation of desired sulfonamide; check for di-sulfonated byproduct.
Reduction TLC / LC-MSComplete conversion of the nitro-intermediate to the final amine product.
Final Product ¹H NMR, ¹³C NMR, MS, HPLCConfirmation of structure and assessment of final purity (>98% is typical for pharmaceutical applications).

References

  • Hydrolysis of Methanesulfonyl Chloride: Causes, Mechanism, and Prevention. Horiazon Chemical.
  • Preventing decomposition of sulfonyl chloride during reaction. Benchchem.
  • A DFT study of reduction of nitrobenzene to aniline with SnCl2 and hydrochloric acid. Journal of Physical Organic Chemistry. (2016).
  • The mechanism of hydrolysis of 2-hydroxyethanesulfonyl chloride.
  • Process for the purification of crude toluenesulfonamide.
  • Sustainable synthesis of sulfonamides via oxidative chlorination in altern
  • Reduction of aromatic nitro compounds using Sn and HCl gives:. askIITians.
  • Reactions of Benzene - Nitration, Sulphonation, Halogen
  • Aqueous Process Chemistry: The Preparation of Aryl Sulfonyl Chlorides.
  • A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid. Scilit.
  • Nitration and Sulfonation of Benzene. Chemistry LibreTexts. (2023).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry. (2018).
  • Mechanochemical synthesis of aromatic sulfonamides. The Royal Society of Chemistry.
  • A DFT study of reduction of nitrobenzene to aniline with SnCl 2 and hydrochloric acid.
  • What groups can be reduced by Sn/HCl?. Chemistry Stack Exchange.
  • Nitration and Sulfon
  • 3-Nitrobenzenesulfonyl Chloride. CymitQuimica.
  • Synthesis of 3-nitrobenzenesulfonyl chloride. PrepChem.com.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride.
  • Sulfonation of nitro compounds.
  • Navigating Organic Synthesis: The Role of 3-Nitrobenzenesulfonyl Chloride. NINGBO INNO PHARMCHEM CO.,LTD.
  • Why is benzene more readily sulfon
  • A simple and efficient synthesis protocol for sulfonation of nitrobenzene under solvent-free conditions via a microreactor. RSC Publishing.
  • Process for the preparation of 3-nitrobenzenesulfonyl chloride. TREA.
  • Nitrobenzene - Aromatic Substitution Reactions. Chemistry Stack Exchange. (2019).

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Technical Support Center: Scaling Up the Production of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the scaled-up production of 3-amino-N-ethylbenzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of transitioning this synthesis from the laboratory bench to pilot or industrial scale. Here, we address common challenges with in-depth, field-proven insights and practical, step-by-step troubleshooting protocols.

Understanding the Synthetic Pathway

The industrial synthesis of this compound typically proceeds through a multi-step process. A common and cost-effective route involves the protection of the amino group of N-ethylaniline, followed by sulfonation, amidation, and subsequent deprotection. This pathway is chosen to control the regioselectivity of the sulfonation and to prevent undesirable side reactions.

Synthesis_Pathway A N-Ethylaniline B N-Ethylacetanilide A->B  Acetylation    (Acetic Anhydride)   C 3-Acetamido-N-ethylbenzenesulfonyl chloride B->C  Chlorosulfonation    (Chlorosulfonic Acid)   D 3-Acetamido-N-ethylbenzenesulfonamide C->D  Amination    (Ammonia)   E This compound D->E  Hydrolysis    (Acid or Base)  

Caption: A common synthetic route for this compound.

Troubleshooting Guide

This section addresses specific issues that may arise during the scale-up of each critical step.

Acetylation of N-Ethylaniline
Problem Potential Causes Troubleshooting Steps & Explanations
Incomplete Reaction / Low Yield - Insufficient acetylating agent. - Reaction temperature too low. - Presence of water in the starting material or solvent.1. Increase Molar Ratio of Acetic Anhydride: Use a slight excess (1.1-1.2 equivalents) of acetic anhydride to drive the reaction to completion. 2. Optimize Reaction Temperature: While the reaction is generally exothermic, maintaining a temperature of 80-100°C can increase the reaction rate. Monitor for potential side reactions at higher temperatures. 3. Ensure Anhydrous Conditions: N-ethylaniline can be hygroscopic. Dry the starting material and solvents before use to prevent hydrolysis of the acetic anhydride.
Product Discoloration (Darkening) - Oxidation of N-ethylaniline.[1] - Overheating during the reaction or work-up.1. Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. 2. Controlled Temperature: Avoid excessive temperatures during reaction and distillation if purifying the intermediate. N-ethylaniline and its derivatives can decompose or oxidize at high temperatures.[1]
Chlorosulfonation of N-Ethylacetanilide
Problem Potential Causes Troubleshooting Steps & Explanations
Low Yield of Desired meta-Isomer - Incorrect reaction temperature. - Improper addition rate of chlorosulfonic acid.1. Strict Temperature Control: The sulfonation of N-alkylanilines is highly sensitive to temperature.[2] To favor the formation of the meta-isomer, maintain a low reaction temperature, typically between 0-10°C. Higher temperatures can lead to the formation of para and ortho isomers.[2] 2. Slow, Controlled Addition: Add chlorosulfonic acid dropwise to the solution of N-ethylacetanilide. This helps to dissipate the heat generated from the highly exothermic reaction and maintain the desired temperature profile.[3]
Formation of Dark, Viscous Reaction Mass - Overheating leading to charring and side reactions. - Excess chlorosulfonic acid causing polysulfonation.1. Efficient Cooling: Ensure the reactor has adequate cooling capacity for the scale of the reaction. The sulfonation is highly exothermic.[3] 2. Stoichiometric Control: Use a controlled molar ratio of chlorosulfonic acid (typically 2.5-3.0 equivalents). A large excess can lead to undesired byproducts.
Difficult Work-up / Product Isolation - Hydrolysis of the sulfonyl chloride during quenching. - Coprecipitation of inorganic salts.1. Controlled Quenching: Slowly and carefully pour the reaction mixture onto crushed ice or into ice-cold water. This minimizes the temperature increase and reduces the rate of hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid. 2. Washing of the Crude Product: Wash the precipitated product with cold water to remove any remaining acid and inorganic salts.
Amination of 3-Acetamido-N-ethylbenzenesulfonyl chloride
Problem Potential Causes Troubleshooting Steps & Explanations
Low Yield of Sulfonamide - Incomplete reaction with ammonia. - Hydrolysis of the sulfonyl chloride starting material.1. Use of Excess Ammonia: Employ a significant excess of aqueous or gaseous ammonia to ensure the reaction goes to completion and to neutralize the HCl byproduct. 2. Temperature Control: Keep the reaction temperature low (e.g., 10-20°C) during the addition of the sulfonyl chloride to the ammonia solution to prevent side reactions.[4]
Product Contamination with Sulfonic Acid - The sulfonyl chloride hydrolyzed before or during the amination step.1. Prompt Use of Sulfonyl Chloride: Use the 3-acetamido-N-ethylbenzenesulfonyl chloride intermediate as soon as possible after its preparation, as it can be sensitive to moisture. 2. pH Adjustment during Work-up: After the reaction, the pH can be adjusted to precipitate the sulfonamide while keeping the more soluble sulfonic acid in solution.
Hydrolysis of 3-Acetamido-N-ethylbenzenesulfonamide
Problem Potential Causes Troubleshooting Steps & Explanations
Incomplete Hydrolysis - Insufficient acid or base concentration. - Reaction time is too short or the temperature is too low.1. Optimize Catalyst Concentration: For acidic hydrolysis, use a sufficient concentration of a strong acid like HCl or H₂SO₄. For basic hydrolysis, use an adequate concentration of NaOH or KOH.[5] 2. Increase Reaction Temperature and Time: Refluxing the reaction mixture is often necessary to drive the hydrolysis to completion. Monitor the reaction progress by a suitable analytical method (e.g., TLC or HPLC).
Product Degradation - Harsh hydrolysis conditions (e.g., too high temperature or prolonged reaction time).1. Monitor Reaction Progress: Closely follow the disappearance of the starting material to avoid over-exposing the product to harsh conditions. 2. Stepwise Temperature Increase: Gradually increase the temperature to the desired reflux temperature to maintain better control over the reaction.
Difficult Product Isolation - The product is soluble in the aqueous reaction mixture. - Formation of salts that interfere with crystallization.1. pH Adjustment for Precipitation: Carefully neutralize the reaction mixture to the isoelectric point of this compound to induce precipitation. 2. Extraction: If the product remains in solution, it may be necessary to perform a liquid-liquid extraction with a suitable organic solvent after neutralization. 3. Crystallization from a Suitable Solvent: Recrystallization from a solvent system like ethanol/water can be effective for purification.

Frequently Asked Questions (FAQs)

Q1: What are the main safety concerns when scaling up the production of this compound?

A1: The primary safety concerns are:

  • Use of Chlorosulfonic Acid: This reagent is highly corrosive and reacts violently with water. Ensure all equipment is dry and the reaction is conducted in a well-ventilated area with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Both the acetylation and chlorosulfonation steps are exothermic and require robust temperature control to prevent runaway reactions.[3]

  • Handling of N-Ethylaniline: This starting material is toxic and can be absorbed through the skin. Handle with appropriate care and PPE.[1]

Q2: How can I control the formation of isomers during the sulfonation step?

A2: The key to controlling isomer formation is strict temperature management. The sulfonation of N-alkylanilines is known to produce a mixture of ortho, meta, and para isomers.[2] Lower reaction temperatures (0-10°C) generally favor the formation of the desired meta isomer. The rate of addition of the sulfonating agent also plays a crucial role in maintaining temperature control.

Q3: What are the best methods for purifying the final product on a large scale?

A3: For large-scale purification of this compound, the following methods are recommended:

  • Crystallization: This is the most common and cost-effective method. The choice of solvent is critical. A mixed solvent system, such as ethanol-water or isopropanol-water, often yields high purity crystals.

  • pH Adjustment and Precipitation: As an aromatic amine, the solubility of the product is pH-dependent. Careful adjustment of the pH of the aqueous solution after hydrolysis can induce selective precipitation of the product.

  • Distillation (for intermediates): While not typically used for the final product due to its high boiling point and potential for decomposition, vacuum distillation can be an effective purification method for the N-ethylacetanilide intermediate.

Q4: What analytical techniques are recommended for monitoring the reaction and assessing the purity of the final product?

A4: A combination of chromatographic and spectroscopic techniques is recommended:

  • High-Performance Liquid Chromatography (HPLC): This is the preferred method for monitoring the progress of the reaction, identifying byproducts, and determining the final purity of the product.

  • Thin-Layer Chromatography (TLC): A quick and simple method for qualitative monitoring of the reaction progress.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Essential for confirming the structure of the final product and intermediates.

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product and identify any impurities.

Experimental Protocols

Protocol 1: Chlorosulfonation of N-Ethylacetanilide (Lab Scale Example)
  • In a three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, place N-ethylacetanilide (1.0 eq).

  • Cool the flask to 0-5°C using an ice-salt bath.

  • Slowly add chlorosulfonic acid (2.5 eq) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10°C. This addition should take approximately 2-3 hours.

  • After the addition is complete, allow the reaction mixture to stir at 5-10°C for an additional 1-2 hours.

  • Carefully pour the reaction mixture onto crushed ice with constant stirring.

  • The solid precipitate of 3-acetamido-N-ethylbenzenesulfonyl chloride is collected by filtration and washed with cold water until the filtrate is neutral.

  • The wet product should be used immediately in the next step to avoid hydrolysis.

Protocol 2: Hydrolysis of 3-Acetamido-N-ethylbenzenesulfonamide (Lab Scale Example)
  • To a round-bottom flask containing 3-acetamido-N-ethylbenzenesulfonamide (1.0 eq), add a 10% aqueous solution of hydrochloric acid.

  • Heat the mixture to reflux (approximately 100-110°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Slowly neutralize the mixture with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.

  • The precipitated this compound is collected by filtration.

  • The crude product is washed with cold water and dried.

  • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water) to obtain the pure product.

Logical Relationship Diagram

Troubleshooting_Logic cluster_Sulfonation Sulfonation Stage cluster_Purification Purification Stage A Problem: Low Yield of meta-Isomer B Check Reaction Temperature A->B C Check Addition Rate of Reagent A->C D Solution: Maintain 0-10°C B->D Is it too high? E Solution: Slow, Dropwise Addition C->E Is it too fast? F Problem: Low Purity of Final Product G Analyze Impurity Profile (HPLC/MS) F->G H Isomeric Impurities Present? G->H I Unreacted Starting Material? G->I J Optimize Sulfonation Temperature H->J L Optimize Recrystallization Solvent H->L K Increase Hydrolysis Time/Temp I->K I->L

Caption: A decision-making workflow for troubleshooting common issues.

References

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Technical Support Center: Characterization of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for 3-amino-N-ethylbenzenesulfonamide. This guide is designed for researchers, chemists, and quality control professionals to navigate the common and complex challenges associated with the characterization of this molecule. Drawing from established analytical principles and field experience, this document provides troubleshooting guides and frequently asked questions to ensure the identity, purity, and stability of your compound.

Core Compound Profile & Handling

This compound is a substituted aromatic sulfonamide. Its structure, featuring a primary aromatic amine, a sulfonamide linkage, and an N-ethyl group, presents unique analytical challenges due to the varied reactivity of these functional groups.

PropertyValueSource
Molecular Formula C₈H₁₂N₂O₂S[1]
Molecular Weight 200.26 g/mol [1]
Appearance Typically an off-white to light tan or pinkish solidGeneral chemical knowledge
Key Functional Groups Primary Aromatic Amine, Sulfonamide, N-Ethyl AmineN/A
Common Hazards Causes skin and serious eye irritation. May cause respiratory irritation.[1][2]

Storage and Handling Recommendations:

  • Storage: Store in a cool, dry, dark place under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation. The primary aromatic amine is susceptible to air and light-induced oxidation, often indicated by a color change to brown or purple over time.

  • Handling: Use appropriate personal protective equipment (PPE), including gloves and safety glasses, as the compound is an irritant[2]. Handle in a well-ventilated area or a chemical fume hood.

Frequently Asked Questions (FAQs)

Q1: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?

A1: While an exact spectrum depends on the solvent and instrument, you can anticipate the following characteristic signals. The aromatic region will show a complex splitting pattern due to the 1,3-disubstitution.

  • ¹H NMR:

    • Ethyl Group: A triplet around 1.1-1.3 ppm (CH₃) and a quartet around 3.0-3.2 ppm (CH₂). The CH₂ protons may couple with the sulfonamide N-H, further splitting the signal unless D₂O is used for exchange.

    • Aromatic Protons: Four protons in the aromatic region, typically between 6.7 and 7.5 ppm. The meta-substitution pattern will result in complex multiplets.

    • Amine (NH₂) Protons: A broad singlet, typically between 3.5 and 4.5 ppm. Its position is highly dependent on concentration and solvent.

    • Sulfonamide (NH) Proton: A broad singlet or triplet (if coupled to the ethyl CH₂), often between 5.0 and 6.0 ppm. This peak will exchange with D₂O.

  • ¹³C NMR:

    • Ethyl Group: Signals around 15 ppm (CH₃) and 43 ppm (CH₂).

    • Aromatic Carbons: Six signals in the aromatic region (approx. 110-150 ppm). The carbon attached to the amino group will be the most shielded (lowest ppm), while the carbon attached to the sulfonyl group will be the most deshielded (highest ppm). Spectral data for the parent compound, 3-aminobenzenesulfonamide, can be found in public databases and serves as a useful reference[2].

Q2: What is the expected mass spectrum fragmentation pattern for this molecule?

A2: In electron ionization (EI) mass spectrometry, you will observe the molecular ion peak (M⁺) at m/z 200. Key fragmentation patterns for related sulfonamides often involve:

  • Loss of the ethyl group (-29) leading to a peak at m/z 171.

  • Cleavage of the C-S bond, resulting in a benzenamine fragment (m/z 92)[1].

  • Loss of SO₂ (-64) from the parent or major fragments. The base peak is often associated with the stable aromatic fragments.

Q3: My sample is insoluble in common non-polar solvents. What do you recommend?

A3: Due to the polar amino and sulfonamide groups, this compound has poor solubility in non-polar solvents like hexanes or toluene. It exhibits moderate to good solubility in polar aprotic solvents such as DMSO, DMF, and acetone, and is also soluble in alcohols like methanol and ethanol. For reversed-phase HPLC, a mobile phase starting with a high aqueous component and a gradient to acetonitrile or methanol is typically effective.

Troubleshooting Guide: Purity and Impurity Profiling

This section addresses specific issues you may encounter during purity analysis.

Q4: My ¹H NMR spectrum shows extra aromatic signals and another ethyl group pattern. What could this be?

A4: This is a classic sign of isomeric impurities . The synthesis of this compound, which may involve the nitration of a benzene derivative followed by reduction and sulfonamide formation, can often produce ortho- (2-amino) and para- (4-amino) isomers as byproducts[3][4][5].

Troubleshooting Workflow:

  • Confirm with LC-MS: Analyze the sample using a high-resolution LC-MS system. Isomers will have the same mass-to-charge ratio (m/z 200) but will typically exhibit different retention times on a C18 column.

  • Spike with Standards: If available, spike your sample with pure standards of the ortho- and para-isomers to confirm their identity by retention time.

  • Analyze NMR Coupling: The aromatic coupling patterns are distinct for each isomer.

    • Para-isomer: Shows a characteristic AA'BB' system (two apparent doublets).

    • Ortho-isomer: Will have a highly complex, overlapping multiplet pattern.

    • Meta-isomer (your product): Shows four distinct aromatic signals, often with smaller meta and ortho coupling constants.

G cluster_0 Impurity Identification Workflow start Unexpected Peaks in NMR/HPLC check_mass Run LC-MS Analysis start->check_mass same_mass Same m/z as Product? check_mass->same_mass Peaks Elute diff_mass Different m/z? same_mass->diff_mass No isomer Hypothesis: Isomeric Impurity same_mass->isomer Yes other_impurity Hypothesis: Starting Material, Byproduct, or Degradant diff_mass->other_impurity Yes confirm_nmr Analyze Aromatic Coupling Patterns in NMR isomer->confirm_nmr confirm_msms Analyze MS/MS Fragmentation other_impurity->confirm_msms end_isomer Identity Confirmed: Isomer confirm_nmr->end_isomer end_other Identity Confirmed: Other Impurity confirm_msms->end_other

Caption: Workflow for identifying unknown impurities.

Q5: My LC-MS analysis shows a peak at M+14 and/or a potential nitrosamine. Why?

A5: This indicates the presence of N-methylated or nitrosated impurities.

  • M+14 Peak (m/z 214): This suggests the presence of 3-amino-N-ethyl-N-methylbenzenesulfonamide . This can arise if methylating agents were used in preceding synthetic steps or if a dimethylated amine (like DMF) was used as a solvent at high temperatures.

  • Nitrosamine Impurity: The presence of a secondary amine (the N-ethylsulfonamide group) creates a risk of forming a nitrosamine impurity, such as 3-amino-N-ethyl-N-nitrosobenzenesulfonamide , if the synthesis or storage conditions involve sources of nitrous acid (e.g., residual nitrites from a reduction step using reagents like sodium nitrite). Nitrosamines are potent mutagens and their presence is a significant regulatory concern[6]. Specialized, highly sensitive MS techniques are often required for their detection and quantification[7].

Troubleshooting Guide: Stability and Degradation

Q6: My sample is turning brown/purple upon storage or when dissolved. What is causing this degradation?

A6: This color change is a hallmark of the oxidation of the primary aromatic amine . Aromatic amines can be easily oxidized by atmospheric oxygen, light, or trace metal impurities to form highly colored quinone-imine structures and polymeric materials[8].

Preventative Measures:

  • Strict Inert Atmosphere: Always handle and store the solid material under nitrogen or argon.

  • Use Fresh Solvents: Prepare solutions using de-gassed, high-purity solvents immediately before use.

  • Protect from Light: Store solid samples and solutions in amber vials to protect them from light.

  • Chelating Agents: If metal-catalyzed oxidation is suspected, adding a trace amount of a chelating agent like EDTA to solutions can sometimes mitigate the issue.

Q7: I am conducting forced degradation studies. What are the likely degradation products under acidic, basic, and oxidative conditions?

A7: Forced degradation is crucial for understanding the stability-indicating properties of your analytical methods.

  • Acidic Conditions (e.g., HCl): The primary amine will be protonated, which generally protects it from oxidation. The sulfonamide bond is relatively stable to acid hydrolysis, but cleavage can occur under harsh conditions (high temperature, prolonged exposure) to yield 3-aminobenzenesulfonic acid and ethylamine.

  • Basic Conditions (e.g., NaOH): The sulfonamide proton will be deprotonated. The compound is generally more stable under basic conditions than acidic ones, but the primary amine remains susceptible to oxidation.

  • Oxidative Conditions (e.g., H₂O₂): This is typically the most significant degradation pathway. The primary amine will oxidize rapidly, leading to the formation of nitroso, nitro, and polymeric species, resulting in significant color change and the appearance of multiple peaks in the chromatogram.

G A This compound B Oxidized Products (e.g., Quinone-imines, Nitroso/Nitro compounds) A->B O₂ / Light / H₂O₂ C N-Nitroso Impurity (3-Amino-N-ethyl-N-nitroso...) A->C Nitrous Acid Source (e.g., NaNO₂) D Hydrolysis Products (3-Aminobenzenesulfonic acid + Ethylamine) A->D Harsh Acid/Base + Heat

Caption: Potential degradation and impurity pathways.

Recommended Analytical Protocol: HPLC-UV Purity Method

This protocol provides a robust starting point for developing a stability-indicating purity method.

Objective: To separate this compound from its potential process-related impurities (isomers) and degradation products.

Methodology:

  • Column: C18 stationary phase, e.g., Agilent Zorbax SB-C18, Waters SunFire C18 (L1), 4.6 x 150 mm, 3.5 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • UV Detection: Diode Array Detector (DAD). Monitor at 254 nm and 280 nm. Collect full spectra to aid in peak identification.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve sample in 50:50 Water:Acetonitrile at a concentration of 0.5 mg/mL.

System Suitability:

  • Reference Standard: Inject a qualified reference standard five times. The %RSD for peak area should be < 2.0%.

  • Tailing Factor: Should be between 0.8 and 1.5 for the main peak.

  • Resolution: If using a resolution mix (e.g., spiked with an isomer), the resolution between the main peak and the impurity should be > 1.5.

Rationale for Choices:

  • C18 Column: Provides good hydrophobic retention for aromatic compounds.

  • Formic Acid: An acidic modifier that ensures the primary amine is protonated, leading to better peak shape and suppressing interactions with residual silanols on the column.

  • Gradient Elution: Necessary to elute both polar (early-eluting degradants) and non-polar (process impurities) compounds within a reasonable run time.

References

  • PubChem. Benzenesulfonamide, 3-amino-. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Amino-N-ethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • PubChem. N-Ethylbenzenesulfonamide. National Center for Biotechnology Information. [Link]

  • Patel, K., & Borchardt, R. T. (1990). Chemical pathways of peptide degradation. III. Effect of primary sequence on the pathways of deamidation of asparaginyl residues in hexapeptides. Pharmaceutical research, 7(8), 787–793. [Link]

  • Qu, J., et al. (2015). Bacterial degradation of monocyclic aromatic amines. Frontiers in Microbiology, 6, 784. [Link]

  • Google Patents. (1991). Method for preparing 3-amino methanesulfonanilide. KR910003640B1.
  • Jena, M., et al. (2023). Nitrosamine Impurities: Assessing Concerns through Case Studies. Asian Journal of Chemistry, 35(6), 1-8. [Link]

  • PrepChem. (n.d.). Synthesis of 3-Amino-N-ethylcarbazole. [Link]

  • U.S. Pharmacopeia. (n.d.). Amino Acid Determination. [Link]

  • Veeprho. (n.d.). 3-((Ethyl(nitroso)amino)methyl)benzenesulfonic acid. [Link]

  • ResearchGate. (n.d.). Degradation mechanisms showing three hydrolysis pathways of amino acid ester substituted polyphosphazene. [Link]

  • Google Patents. (n.d.). Method for synthesizing 4-(2-aminoethyl)benzsulfamide. CN106336366A.
  • ResearchGate. (n.d.). Synthesis of 3-aminoquinoline derivatives of benzenesulphonamides. [Link]

Sources

Technical Support Center: Degradation Pathways of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-amino-N-ethylbenzenesulfonamide. This guide is designed to provide in-depth technical assistance and troubleshooting for your degradation and stability studies. As your partner in research, we aim to equip you with the knowledge to anticipate challenges, interpret your results accurately, and ensure the integrity of your experimental outcomes.

Introduction

This compound is a sulfonamide compound with potential applications in medicinal chemistry and materials science. Understanding its degradation pathways is crucial for assessing its stability, identifying potential impurities, and ensuring the safety and efficacy of any resulting products. This guide will walk you through the predicted degradation pathways under various stress conditions and provide practical solutions to common experimental hurdles.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound?

Based on the functional groups present (an aromatic amine and a sulfonamide), the primary degradation pathways are expected to be hydrolysis, oxidation, and photolysis.

  • Hydrolysis: Under acidic or basic conditions, the sulfonamide bond (S-N) is susceptible to cleavage. This can result in the formation of 3-aminobenzenesulfonic acid and ethylamine. Cleavage of the C-N bond, while less common, could also occur, leading to different degradation products.[1][2]

  • Oxidation: The aromatic amine group is prone to oxidation, which can lead to the formation of colored degradation products. Potential products include nitro, nitroso, and azoxy derivatives, as well as polymeric species.[3][4]

  • Photolysis: Exposure to UV light can induce degradation, often through radical-mediated pathways. This can lead to cleavage of the sulfonamide bond and extrusion of sulfur dioxide (SO2).[5]

Q2: What is a typical forced degradation study design for this compound?

A comprehensive forced degradation study should include the following conditions:

  • Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60-80 °C).

  • Basic Hydrolysis: 0.1 M NaOH at elevated temperature (e.g., 60-80 °C).

  • Oxidative Degradation: 3% H₂O₂ at room temperature.

  • Thermal Degradation: Dry heat (e.g., 105 °C).

  • Photodegradation: Exposure to UV and visible light as per ICH Q1B guidelines.

The goal is to achieve 5-20% degradation of the parent compound to ensure that the primary degradation products are formed at detectable levels without excessive secondary degradation.[6]

Q3: What are the expected major degradation products?

Based on the predicted pathways, the following are the most likely major degradation products:

  • From Hydrolysis:

    • 3-aminobenzenesulfonic acid

    • Ethylamine

    • 3-aminobenzenesulfonamide (from cleavage of the N-ethyl group)

  • From Oxidation:

    • 3-nitro-N-ethylbenzenesulfonamide

    • Polymeric impurities (often observed as a baseline rise in chromatography)

  • From Photolysis:

    • Products resulting from desulfonation.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps & Rationale
Poor peak shape or co-elution of polar degradation products (e.g., 3-aminobenzenesulfonic acid) in reverse-phase HPLC. The high polarity of the analyte leads to poor retention and interaction with the stationary phase.1. Use a polar-embedded or polar-endcapped column: These columns provide better retention and peak shape for polar analytes. 2. Employ ion-pair chromatography: Add an ion-pairing reagent (e.g., tetrabutylammonium hydrogen sulfate for acidic analytes) to the mobile phase to increase retention. 3. Consider HILIC (Hydrophilic Interaction Liquid Chromatography): This is an excellent alternative for retaining and separating highly polar compounds.
Appearance of multiple, small, and broad peaks in the chromatogram after oxidative stress. This is often indicative of polymerization of the aromatic amine.1. Use a lower concentration of the oxidizing agent or shorter exposure time: This can help to minimize secondary degradation and polymerization. 2. Employ a gradient elution method: A gradient with a strong organic solvent can help to elute any polymeric material from the column. 3. Utilize a mass spectrometer (LC-MS): This can help to identify if the broad peaks correspond to a series of oligomers with repeating mass units.
No degradation is observed under standard stress conditions. The compound may be highly stable, or the stress conditions are not harsh enough.1. Increase the concentration of the stress agent, temperature, or exposure time. Proceed in a stepwise manner to avoid over-stressing the molecule. 2. For photostability, ensure the light source provides the appropriate wavelength and intensity as per ICH guidelines.
Mass spectral data of a degradation product is ambiguous. In-source fragmentation or the presence of multiple degradation products with the same nominal mass can complicate interpretation.1. Perform tandem MS (MS/MS) experiments: This will provide fragmentation patterns that can be used to elucidate the structure of the degradation product. 2. Use high-resolution mass spectrometry (HRMS): This will provide an accurate mass measurement, allowing for the determination of the elemental composition.

Experimental Protocols

Protocol 1: Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Acidic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M HCl. Heat at 80 °C for 24 hours.

    • Basic Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.2 M NaOH. Heat at 80 °C for 24 hours.

    • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 6% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound in an oven at 105 °C for 48 hours.

    • Photodegradation: Expose the stock solution in a quartz cuvette to a calibrated light source according to ICH Q1B guidelines.

  • Sample Analysis:

    • At appropriate time points, withdraw an aliquot of the stressed sample.

    • Neutralize the acidic and basic samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze by a stability-indicating HPLC method (see Protocol 2).

Protocol 2: Stability-Indicating HPLC-UV Method
  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    Time (min) %B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 254 nm

  • Injection Volume: 10 µL

Visualizations

Predicted Degradation Pathways

Degradation_Pathways cluster_hydrolysis Hydrolytic Degradation cluster_oxidation Oxidative Degradation cluster_photolysis Photolytic Degradation parent_hydrolysis 3-amino-N-ethyl- benzenesulfonamide product_acid 3-aminobenzenesulfonic acid parent_hydrolysis->product_acid Acid/Base (S-N Cleavage) product_amine Ethylamine parent_hydrolysis->product_amine Acid/Base (S-N Cleavage) parent_oxidation 3-amino-N-ethyl- benzenesulfonamide product_nitro 3-nitro-N-ethyl- benzenesulfonamide parent_oxidation->product_nitro H₂O₂ product_polymer Polymeric Products parent_oxidation->product_polymer H₂O₂ parent_photolysis 3-amino-N-ethyl- benzenesulfonamide product_desulfonated Desulfonated Products parent_photolysis->product_desulfonated UV Light (SO₂ Extrusion)

Caption: Predicted degradation pathways of this compound.

Experimental Workflow for Forced Degradation Studies

Experimental_Workflow start Start: 3-amino-N-ethyl- benzenesulfonamide Sample stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) start->stress sampling Time-Point Sampling & Neutralization/Dilution stress->sampling analysis Stability-Indicating HPLC-UV/MS Analysis sampling->analysis data Data Interpretation: - Peak Purity - Mass Balance - Degradant Identification analysis->data pathway Elucidation of Degradation Pathways data->pathway report Final Report pathway->report

Caption: General workflow for forced degradation studies.

References

  • Białk-Bielińska, A., et al. (2016). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Inorganic Chemistry, 55(3), 1137-1145. [Link]

  • Gao, Y., et al. (2024).
  • Jain, D., & Basniwal, P. K. (2015). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. [Link]

  • Kümmerer, K., et al. (2009). Photodegradation of sulfonamides and their N(4)-acetylated metabolites in water by simulated sunlight irradiation: kinetics and identification of photoproducts. PubMed. [Link]

  • Lamb, E. (2023). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. [Link]

  • O'Connor, C. J., & Tan, A. L. (1982). Hydrolysis of a sulfonamide by a novel elimination mechanism generated by carbanion formation in the leaving group. Chemical Communications (RSC Publishing). [Link]

  • Pandey, S., & Kumar, A. (2015). Bacterial degradation of monocyclic aromatic amines. PMC - PubMed Central. [Link]

  • Searle, C. E. (1953). Cleavage And Rearrangement Of Sulfonamides. American Chemical Society. [Link]

  • Wang, Z., et al. (2024). Controllable Selective Oxidation of Anilines to Azoxybenzenes and Nitrobenzenes by Regulating the Base. ACS Omega. [Link]

  • Water Science & Technology. (2015). Photodegradation of sulfonamide antimicrobial compounds (sulfadiazine, sulfamethizole, sulfamethoxazole and sulfathiazole) in various UV/oxidant systems. IWA Publishing. [Link]

Sources

Validation & Comparative

A Comparative Guide to 3-amino-N-ethylbenzenesulfonamide and Other Benzenesulfonamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatile Benzenesulfonamide Scaffold

The benzenesulfonamide moiety is a cornerstone pharmacophore in modern medicinal chemistry. Characterized by a benzene ring directly attached to a sulfonamide functional group (-SO₂NH₂), this scaffold is the foundation for a vast array of therapeutic agents with remarkably diverse biological activities.[1][2] Since the discovery of the antibacterial properties of prontosil, the first commercially available sulfonamide, researchers have extensively modified the core structure to develop drugs spanning multiple classes, including diuretics, anticonvulsants, anti-inflammatory agents, and potent enzyme inhibitors.[3] The versatility of the benzenesulfonamide scaffold lies in the ability to strategically modify both the aromatic ring and the sulfonamide nitrogen, allowing for fine-tuning of physicochemical properties and biological targets.

This guide provides a comparative analysis of 3-amino-N-ethylbenzenesulfonamide, a specific derivative, placing it in the context of other prominent benzenesulfonamide classes. We will explore the structure-activity relationships that govern their mechanisms of action and provide supporting experimental protocols for their evaluation.

Structural Overview and Key Comparators

The fundamental structure of a benzenesulfonamide can be altered at two primary locations: the benzene ring and the sulfonamide nitrogen. These substitutions dictate the compound's ultimate therapeutic application. This compound (CAS 56445-08-0) features an amino group at the meta-position of the ring and an ethyl group on the sulfonamide nitrogen.[4][5][6] We will compare this structure to archetypal members of other major benzenesulfonamide classes.

G cluster_core Core Scaffold & Target Compound cluster_comparators Key Comparator Classes Core Benzenesulfonamide Scaffold Target This compound Core->Target meta-NH2, N-ethyl subs. CAI Carbonic Anhydrase Inhibitors (e.g., Acetazolamide) Target->CAI Potential Activity? Antibacterial Antibacterial Sulfonamides (e.g., Sulfanilamide) Target->Antibacterial Comparison Point Diuretic Thiazide Diuretics (e.g., Hydrochlorothiazide) Target->Diuretic Comparison Point

Figure 1: Structural relationship of the target compound to major benzenesulfonamide classes.

Part 1: Comparison by Mechanism and Application

Carbonic Anhydrase Inhibitors (CAIs)

The most extensively studied application of benzenesulfonamides is the inhibition of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[3][7] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and are crucial in processes like pH regulation and fluid balance.[8]

  • Mechanism of Action: Primary benzenesulfonamides (-SO₂NH₂) are potent CA inhibitors. The sulfonamide group deprotonates and coordinates directly with the Zn²⁺ ion in the enzyme's active site, displacing a water/hydroxide molecule and blocking catalytic activity.[3] The benzene ring itself establishes van der Waals interactions with hydrophobic residues in the active site, while substituents provide additional contacts that dictate potency and isoform selectivity.[3]

  • The "Tail" Strategy and Selectivity: Modern CAI design often employs a "tail" strategy, where moieties are attached to the sulfonamide nitrogen or the aromatic ring.[3] These tails can extend into different regions of the active site, allowing for selective targeting of the 15 different human CA isoforms. For instance, potent and selective inhibitors for tumor-associated isoforms like CA IX and CA XII, which are overexpressed in hypoxic cancers, have been developed using this approach.[7][9][10] Compounds targeting these isoforms, such as SLC-0111, are in clinical development as anticancer agents.[8][11]

  • Comparative Position of this compound: While specific inhibitory data for this compound is not widely published, its structure allows for informed speculation. The presence of a secondary sulfonamide (N-ethyl) rather than a primary one may reduce its affinity for the catalytic zinc ion compared to classic inhibitors like acetazolamide. However, some secondary and even tertiary sulfonamides have shown isoform-selective binding.[3] The meta-amino group and the N-ethyl "tail" could orient the molecule within the active site to confer selectivity for specific CA isoforms, potentially those less targeted by traditional para-substituted drugs. Further enzymatic assays are required to confirm this potential.

CA_Inhibition cluster_enzyme CA Active Site cluster_inhibitor Benzenesulfonamide Inhibitor cluster_reaction Blocked Catalytic Reaction Enzyme Active Site Cavity Zn²⁺ label_blocked X Inhibitor R-Ph-SO₂NH⁻ Sulfonamide Anion Inhibitor:f1->Enzyme:f1 Coordinates with Zinc CO2 CO₂ + H₂O H2CO3 H₂CO₃ HCO3 HCO₃⁻ + H⁺

Figure 2: Mechanism of carbonic anhydrase inhibition by a benzenesulfonamide.

Antibacterial Sulfonamides

The original "sulfa drugs" are structural analogs of para-aminobenzoic acid (PABA).

  • Mechanism of Action: Bacteria that synthesize their own folic acid use PABA as a key precursor. Antibacterial sulfonamides, like sulfanilamide, feature a para-amino group and act as competitive inhibitors of dihydropteroate synthetase, the enzyme that incorporates PABA into folic acid.[2] This starves the bacteria of essential folate, halting growth and replication.

  • Structure-Activity Relationship (SAR): For antibacterial activity, a free amino group at the para-position is generally considered essential for mimicking PABA.[1]

  • Comparative Position of this compound: With its amino group in the meta-position, this compound is not expected to function as a classic PABA antagonist.[12] Therefore, it is unlikely to possess significant antibacterial activity through this well-established mechanism. Any antimicrobial properties would likely arise from an alternative mode of action, such as the inhibition of a different essential bacterial enzyme.

Diuretic Benzenesulfonamides

Many diuretics, particularly the thiazide class, are based on a benzenesulfonamide scaffold.

  • Mechanism of Action: Thiazide and thiazide-like diuretics act on the distal convoluted tubule of the nephron to inhibit the sodium-chloride cotransporter.[13][14] This blockage prevents the reabsorption of sodium and chloride ions, leading to increased water excretion (diuresis).[15][16][17]

  • Comparative Position of this compound: The structural requirements for diuretic activity are quite specific and often involve a more complex heterocyclic ring system fused or attached to the benzenesulfonamide core, as seen in hydrochlorothiazide. While some simple sulfonamides can have a weak diuretic effect via carbonic anhydrase inhibition in the proximal tubule, this compound lacks the key features of potent diuretics that act on the distal tubule.

Part 2: Quantitative Data and Physicochemical Properties

The biological activity of a benzenesulfonamide derivative is intrinsically linked to its physicochemical properties and its ability to interact with specific biological targets. The following tables summarize key data for this compound and selected comparators.

Table 1: Physicochemical Properties of Selected Benzenesulfonamides

CompoundCAS NumberMolecular FormulaMolecular Weight ( g/mol )Key Structural Features
This compound 56445-08-0C₈H₁₂N₂O₂S200.26meta-Amino, N-ethyl secondary sulfonamide
Sulfanilamide (Antibacterial)63-74-1C₆H₈N₂O₂S172.21para-Amino, primary sulfonamide
Acetazolamide (CAI)59-66-5C₄H₆N₄O₃S₂222.26Thiadiazole ring, primary sulfonamide
SLC-0111 (CAI)313981-63-0C₁₅H₁₆N₄O₅S₂412.44Ureido tail, primary sulfonamide
Hydrochlorothiazide (Diuretic)58-93-5C₇H₈ClN₃O₄S₂297.74Dihydrobenzothiadiazine ring system

Table 2: Comparative Inhibitory Activity Against Human Carbonic Anhydrase (hCA) Isoforms

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)Reference
Acetazolamide 25012255.7[18]
4-(1H-1,2,3-triazol-1-yl)-benzenesulfonamide 41.530.138.912.4[18]
4-(4-phenyl-1H-1,2,3-triazol-1-yl)-benzenesulfonamide 15007551.50.8[18]
Compound 5b (amino-benzenesulfonamide derivative) --18.28.7[19]
Compound 5a (amino-benzenesulfonamide derivative) --12.926.6[19]
Data for this compound is not available in the cited literature but would be determined using the experimental protocols outlined below. The data presented showcases how substitutions significantly alter potency and isoform selectivity, with some compounds showing potent, low-nanomolar inhibition of tumor-associated isoforms IX and XII.[9][18][19]

Part 3: Experimental Protocols for Comparative Evaluation

To objectively compare this compound with other derivatives, standardized in vitro assays are essential. The following protocols describe validated methods for determining carbonic anhydrase inhibition and antibacterial activity.

Protocol 1: In Vitro Carbonic Anhydrase Inhibition Assay

This protocol describes a stopped-flow kinetic assay to measure the inhibition constant (Kᵢ) for CA isoforms. The method is based on measuring the enzyme-catalyzed hydration of CO₂.[20]

Principle: The hydration of CO₂ by carbonic anhydrase produces protons, causing a change in pH. This change is monitored by a pH indicator (e.g., 4-nitrophenol) spectrophotometrically. The initial rate of the reaction is measured in the presence and absence of the inhibitor.

Materials:

  • Recombinant human CA isoforms (e.g., hCA I, II, IX, XII)

  • HEPES buffer (pH 7.5)

  • 4-Nitrophenol (colorimetric indicator)

  • Sodium perchlorate (to maintain ionic strength)

  • CO₂-saturated water (substrate)

  • Test compounds (e.g., this compound) dissolved in DMSO

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation: Prepare a buffer solution containing HEPES, sodium perchlorate, and the pH indicator.

  • Enzyme Solution: Prepare a solution of the CA isoform in the buffer to a final concentration of ~10 µM.

  • Inhibitor Solutions: Prepare serial dilutions of the test compound in the buffer.

  • Measurement: a. Load one syringe of the stopped-flow instrument with the enzyme solution (or enzyme + inhibitor mixture) and the other with the CO₂-saturated water. b. Rapidly mix the two solutions. The final concentration of the enzyme will be halved. c. Monitor the change in absorbance at 400 nm over time (typically the first 10-100 seconds). d. Calculate the initial reaction rate from the slope of the absorbance curve.

  • Data Analysis: a. Measure the catalytic rate (k) for the uninhibited enzyme. b. Measure the rates in the presence of varying inhibitor concentrations. c. Calculate the inhibition constant (Kᵢ) by fitting the data to the Morrison equation for tight-binding inhibitors or by using Dixon plots.

workflow prep Prepare Reagents (Buffer, Enzyme, Inhibitor) load Load Syringes (Syringe A: Enzyme ± Inhibitor Syringe B: CO₂ Substrate) prep->load mix Rapid Mixing (Initiates Reaction) load->mix measure Monitor Absorbance Change (Spectrophotometer @ 400 nm) mix->measure calc Calculate Initial Rate measure->calc analyze Determine Kᵢ (Fit data to inhibition model) calc->analyze

Figure 3: Experimental workflow for the stopped-flow CA inhibition assay.

Protocol 2: Antibacterial Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a bacterium. The broth microdilution method is a standard approach.[21]

Principle: A standardized suspension of bacteria is exposed to serial dilutions of the test compound in a liquid growth medium. After incubation, bacterial growth is assessed visually or spectrophotometrically.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • 96-well microtiter plates

  • Test compounds dissolved in DMSO

  • Positive control antibiotic (e.g., Ciprofloxacin)

  • Spectrophotometer (plate reader)

Procedure:

  • Inoculum Preparation: Culture bacteria overnight. Dilute the culture in CAMHB to achieve a standardized concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

  • Compound Dilution: a. Add 100 µL of CAMHB to all wells of a 96-well plate. b. Add 100 µL of the stock test compound to the first well and perform 2-fold serial dilutions across the plate.

  • Inoculation: Add 100 µL of the prepared bacterial inoculum to each well. The final volume will be 200 µL.

  • Controls: Include a positive control (bacteria with no compound) and a negative control (broth only).

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Reading Results: The MIC is the lowest concentration of the compound at which there is no visible turbidity (or where absorbance at 600 nm is equivalent to the negative control).

Conclusion

This compound represents an interesting but under-characterized member of the vast benzenesulfonamide family. A structural analysis suggests it is unlikely to function as a classical antibacterial agent due to its meta-amino substitution. Its potential as a diuretic is also likely limited. However, its most promising, yet unproven, application lies in the field of carbonic anhydrase inhibition. The unique combination of a meta-amino group and an N-ethyl "tail" deviates from the common para-substituted primary sulfonamides and may confer a novel isoform selectivity profile. Further investigation using standardized enzymatic assays, as detailed in this guide, is necessary to elucidate its biological activity and determine its potential as a lead compound for the development of novel, selective enzyme inhibitors for therapeutic use in oncology, neurology, or ophthalmology.

References

  • 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. MDPI.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC. NIH.
  • Structure-activity relationships between antibacterial activities and physicochemical properties of sulfonamides. PubMed.
  • Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
  • Carbonic anhydrase inhibition with a series of novel benzenesulfonamide-triazole conjug
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A Researcher's Guide to Validating the Biological Activity of 3-amino-N-ethylbenzenesulfonamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the journey from a synthesized compound to a validated therapeutic agent is both complex and exacting. This guide provides an in-depth technical framework for validating the biological activity of 3-amino-N-ethylbenzenesulfonamide. Given the limited direct literature on this specific molecule, we will leverage the extensive research on the broader class of benzenesulfonamide derivatives to establish a robust validation strategy. This comparative guide will explore potential therapeutic applications, outline detailed experimental protocols for validation, and present a logical framework for interpreting the resulting data.

The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, giving rise to drugs with a wide array of biological activities, including antimicrobial, anticancer, and enzyme inhibitory functions.[1][2][3] Our exploration of this compound will therefore be a hypothesis-driven process, comparing its potential performance against well-characterized sulfonamides.

Section 1: Antimicrobial Activity Validation

The historical significance of sulfonamides as the first class of effective systemic antimicrobial agents makes this a primary avenue of investigation.[1][4] Their mechanism of action typically involves the inhibition of dihydropteroate synthase (DHPS), a key enzyme in the bacterial folic acid synthesis pathway.[4]

Comparative Compounds:
  • Sulfamethoxazole: A widely used sulfonamide antibiotic, often in combination with trimethoprim.

  • Sulfadiazine: Another common sulfonamide antibacterial agent.[2]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Assay

The MIC assay is a fundamental method to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

Step-by-Step Methodology:

  • Microorganism Preparation: Cultures of relevant bacterial strains (e.g., Escherichia coli, Staphylococcus aureus) are grown overnight in appropriate broth media (e.g., Mueller-Hinton broth).

  • Compound Dilution: A serial dilution of this compound and the comparative compounds is prepared in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with a standardized suspension of the test microorganism.

  • Incubation: The microtiter plate is incubated at 37°C for 18-24 hours.

  • Data Analysis: The MIC is determined as the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Data Presentation: Comparative MIC Values
CompoundE. coli MIC (µg/mL)S. aureus MIC (µg/mL)
This compoundTo be determinedTo be determined
Sulfamethoxazole~2-64~8-128
Sulfadiazine~16-128~16-128

Note: The provided MIC ranges for the comparative compounds are typical and can vary depending on the specific bacterial strain and experimental conditions.

Mechanism of Action: Folic Acid Synthesis Inhibition

The following diagram illustrates the established mechanism of action for antimicrobial sulfonamides.

Folic_Acid_Pathway PABA p-Aminobenzoic Acid (PABA) Dihydropteroate_Synthase Dihydropteroate Synthase (DHPS) PABA->Dihydropteroate_Synthase Dihydrofolate Dihydrofolate Dihydropteroate_Synthase->Dihydrofolate Bacterial Growth Tetrahydrofolate Tetrahydrofolate Dihydrofolate->Tetrahydrofolate Dihydrofolate Reductase Sulfonamide Sulfonamide (e.g., this compound) Sulfonamide->Dihydropteroate_Synthase Competitive Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides.

Section 2: Carbonic Anhydrase Inhibition

Benzenesulfonamide derivatives are renowned for their potent inhibitory activity against carbonic anhydrases (CAs), a family of metalloenzymes involved in various physiological processes.[5][6][7] This has led to their use as anticonvulsants and antiglaucoma agents, with emerging applications in cancer therapy.[5][8][9]

Comparative Compounds:
  • Acetazolamide: A classic CA inhibitor used in the treatment of glaucoma and epilepsy.

  • Topiramate: An anticonvulsant with CA inhibitory activity.[5]

Experimental Protocol: In Vitro Carbonic Anhydrase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of a specific CA isoform (e.g., hCA II, hCA IX).

Step-by-Step Methodology:

  • Enzyme and Substrate Preparation: A solution of purified human carbonic anhydrase (hCA) and a suitable substrate (e.g., 4-nitrophenyl acetate) are prepared in a buffer solution.

  • Compound Incubation: The test compound, this compound, and the comparators are pre-incubated with the enzyme in a 96-well plate.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Absorbance Measurement: The rate of substrate hydrolysis is monitored by measuring the increase in absorbance at a specific wavelength over time using a microplate reader.

  • Data Analysis: The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is calculated from the dose-response curve.

Data Presentation: Comparative IC50 Values for hCA II
CompoundhCA II IC50 (nM)
This compoundTo be determined
Acetazolamide~12
Topiramate~200

Note: IC50 values are dependent on the specific CA isoform and assay conditions.

Mechanism of Action: Zinc Binding in Carbonic Anhydrase

The sulfonamide group coordinates with the zinc ion in the active site of carbonic anhydrase, disrupting its catalytic activity.

Caption: Sulfonamide coordination with the active site zinc ion.

Section 3: Cytotoxicity and Anticancer Potential

The structural diversity of benzenesulfonamide derivatives has been exploited to develop novel anticancer agents.[10][11][12][13] Their mechanisms can be varied, including the inhibition of key enzymes in cancer cell metabolism or signaling pathways.[14][15]

Comparative Compounds:
  • Vorinostat: A histone deacetylase (HDAC) inhibitor with a sulfonamide-like structure used in cancer therapy.[15]

  • Doxorubicin: A widely used chemotherapeutic agent (as a positive control).

Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[10][16]

Step-by-Step Methodology:

  • Cell Seeding: Human cancer cell lines (e.g., MCF-7 for breast cancer, HepG2 for liver cancer) are seeded in 96-well plates and allowed to adhere overnight.[16]

  • Compound Treatment: Cells are treated with various concentrations of this compound and the comparative compounds for a specified duration (e.g., 48-72 hours).[16]

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial reductases will convert MTT into purple formazan crystals.[16]

  • Solubilization: The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).[16]

  • Absorbance Reading: The absorbance of the colored solution is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined.[16]

Data Presentation: Comparative Cytotoxicity (IC50)
CompoundMCF-7 IC50 (µM)HepG2 IC50 (µM)
This compoundTo be determinedTo be determined
Vorinostat~2-5~2-5
Doxorubicin~0.5-2~0.5-2

Note: IC50 values can vary significantly between cell lines and experimental conditions.

Experimental Workflow: In Vitro Cytotoxicity Testing

Cytotoxicity_Workflow Start Start: Cancer Cell Lines Seeding 1. Seed Cells in 96-Well Plates Start->Seeding Treatment 2. Treat with Compound Dilutions Seeding->Treatment Incubation 3. Incubate for 48-72 hours Treatment->Incubation MTT 4. Add MTT Reagent Incubation->MTT Formazan 5. Solubilize Formazan Crystals MTT->Formazan Read 6. Measure Absorbance Formazan->Read Analysis 7. Calculate IC50 Values Read->Analysis End End: Cytotoxicity Profile Analysis->End

Caption: A generalized workflow for in vitro cytotoxicity testing.

Conclusion

This guide provides a structured and comparative framework for the initial biological validation of this compound. By leveraging the extensive knowledge base of the benzenesulfonamide class of compounds, researchers can efficiently probe its potential antimicrobial, carbonic anhydrase inhibitory, and cytotoxic activities. The detailed experimental protocols and data presentation formats are designed to ensure scientific rigor and facilitate clear interpretation of the findings. Subsequent studies should focus on elucidating the specific molecular targets and mechanisms of action for any confirmed biological activities.

References

  • Vertex AI Search. (n.d.). Antimicrobial activity of sulfonamides: historical development, mechanisms of action, resist.
  • ACS Publications. (n.d.). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. Journal of Medicinal Chemistry.
  • (n.d.). ANTIMICROBIAL SULFONAMIDE DRUGS.
  • (n.d.). Antibacterial sulfonamides.
  • PubMed. (2021, October 5). Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies.
  • PubMed. (n.d.). Synthesis and biological evaluation of substituted benzenesulfonamides as novel potent membrane-bound phospholipase A2 inhibitors.
  • (n.d.). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions.
  • NIH. (n.d.). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC.
  • Frontiers. (2022, August 25). Design, synthesis and biological evaluation of novel biphenylsulfonamide derivatives as selective AT2 receptor antagonists.
  • Benchchem. (n.d.). Comparative In Vitro Cytotoxicity of Sulfonamides: A Guide for Researchers.
  • Wikipedia. (n.d.). Sulfonamide (medicine).
  • ACS Publications. (2014, June 7). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry.
  • NIH. (2022, March 28). Design, Synthesis and Biological Evaluation of 1,4-Benzenesulfonamide Derivatives as Glyoxalase I Inhibitors - PMC.
  • PubMed. (2018, April 12). Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation.
  • NIH. (n.d.). Synthesis and Cytotoxic Evaluation of Some Novel SulfonamideDerivativesAgainst a Few Human Cancer Cells - PMC.
  • RSC Publishing. (2021, August 1). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition.
  • ResearchGate. (n.d.). Synthesis, Biological Evaluation, Molecular docking and DFT Calculations of Novel Benzenesulfonamide derivatives | Request PDF.
  • Azerbaijan Pharmaceutical and Pharmacotherapy Journal. (n.d.). Design, Synthesis, and Cytotoxicity Evaluation of Sulfonamide Derivatives as Potential HDAC Inhibitors.
  • NIH. (2025, March 21). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition - PMC.
  • CNGBdb. (n.d.). Antibacterial, Cytotoxic and Genotoxic Assessment of New Sulfonamide Derivatives. - Literature - Data resources.
  • (n.d.). 3-Amino-N-ethyl-4-hydroxybenzenesulfonamide | C8H12N2O3S | CID 29048718.
  • (2019, September 18). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives.
  • (2024, March 25). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model.
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characterization of 3-amino-N-ethylbenzenesulfonamide derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to the Characterization of 3-Amino-N-ethylbenzenesulfonamide Derivatives

A Senior Application Scientist's Perspective for Drug Development Professionals

Foreword

In the landscape of medicinal chemistry, the sulfonamide functional group remains a cornerstone of therapeutic design, a legacy initiated by the groundbreaking discovery of sulfa drugs. The this compound scaffold represents a particularly valuable starting point for drug discovery programs. Its dual functional handles—a nucleophilic aromatic amine and a modifiable sulfonamide nitrogen—provide a versatile platform for generating extensive libraries of derivatives. This guide is crafted to navigate the critical subsequent phase: the comprehensive characterization and comparative evaluation of these derivatives. We will move beyond rote procedural descriptions to explore the causal logic behind experimental choices, ensuring that the data generated is not only accurate but also meaningful for advancing a drug development campaign.

The Strategic Synthesis of Derivatives

The journey begins with a robust and scalable synthesis of the core scaffold and its subsequent analogs. The parent compound, this compound, is typically prepared from 3-nitrobenzenesulfonyl chloride. The causality for this starting material is its commercial availability and the well-established reactivity of the sulfonyl chloride group.

Experimental Protocol: Synthesis of the Parent Scaffold
  • Sulfonamide Formation: To a solution of ethylamine (1.1 equivalents) in a suitable solvent like dichloromethane (DCM) under an inert atmosphere, slowly add a solution of 3-nitrobenzenesulfonyl chloride (1.0 equivalent) at 0 °C. The low temperature is critical to control the exothermicity of the reaction. A tertiary amine base, such as triethylamine (1.2 equivalents), is included to neutralize the HCl byproduct, driving the reaction to completion.

  • Reaction Monitoring: Progress is monitored by Thin-Layer Chromatography (TLC), observing the consumption of the sulfonyl chloride.

  • Work-up: Upon completion, the reaction is quenched with water. The organic layer is separated, washed sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine to remove unreacted amine, base, and salts. The organic phase is then dried over anhydrous sodium sulfate and concentrated in vacuo.

  • Nitro Group Reduction: The resulting 3-nitro-N-ethylbenzenesulfonamide is dissolved in ethanol or ethyl acetate. A catalyst, typically 10% Palladium on carbon, is added. The reduction of the nitro group to the primary amine is achieved by hydrogenation with H₂ gas or by using a transfer hydrogenation agent like ammonium formate. This step is the linchpin, converting the intermediate into the desired reactive amine.

  • Purification: After filtration to remove the catalyst, the solvent is evaporated. The crude this compound is purified by column chromatography or recrystallization to yield the final product.

With the parent scaffold in hand, derivatization of the 3-amino group can be performed. Acylation is a common strategy to probe the structure-activity relationship (SAR).

Workflow: Synthesis and Characterization

The logical progression from starting materials to biologically active leads is a multi-step process requiring rigorous validation at each stage.

Caption: From synthesis to SAR: A validated workflow.

A Multi-Pronged Approach to Structural Elucidation

No single technique can provide a complete structural picture. A synergistic application of spectroscopic methods is required for unambiguous characterization. The structural elucidation of these derivatives is carried out through FT-IR, ¹H NMR, MS, and elemental analysis.[1]

Comparative Spectroscopic Data

The power of this multi-technique approach is best illustrated by comparing the data across a series of derivatives. Let's consider a series where the 3-amino group is acylated with progressively larger alkyl chains.

Table 1: Comparative Spectroscopic Data for 3-(Acylamino)-N-ethylbenzenesulfonamide Derivatives

DerivativeMolecular FormulaKey ¹H NMR Signals (δ, ppm in DMSO-d₆)Key IR Bands (cm⁻¹)Mass Spec (m/z) [M+H]⁺
Parent Amine C₈H₁₂N₂O₂S7.2-7.5 (m, Ar-H), 5.6 (s, NH₂), 2.8 (q, CH₂), 1.0 (t, CH₃)3460, 3375 (N-H str), 1325, 1150 (S=O str)201.07
Acetyl (R=CH₃) C₁₀H₁₄N₂O₃S10.1 (s, NHCO), 7.4-8.0 (m, Ar-H), 2.9 (q, CH₂), 2.1 (s, COCH₃), 1.1 (t, CH₃)3300 (N-H str), 1670 (C=O str), 1330, 1155 (S=O str)243.08
Propionyl (R=C₂H₅) C₁₁H₁₆N₂O₃S10.0 (s, NHCO), 7.4-8.0 (m, Ar-H), 2.9 (q, CH₂), 2.4 (q, COCH₂), 1.1 (t, CH₃)3295 (N-H str), 1675 (C=O str), 1330, 1158 (S=O str)257.09
Butyryl (R=C₃H₇) C₁₂H₁₈N₂O₃S10.0 (s, NHCO), 7.4-8.0 (m, Ar-H), 2.9 (q, CH₂), 2.3 (t, COCH₂), 1.6 (sext, CH₂), 0.9 (t, CH₃)3298 (N-H str), 1672 (C=O str), 1332, 1156 (S=O str)271.11

Analysis of Trends:

  • ¹H NMR: The disappearance of the broad NH₂ singlet around 5.6 ppm and the appearance of a sharp amide (NHCO) singlet downfield (~10 ppm) is a definitive marker of successful acylation. The chemical shifts and splitting patterns of the new alkyl protons (e.g., the singlet for the acetyl methyl group) confirm the identity of the added acyl chain.[2][3]

  • IR Spectroscopy: The most telling change is the appearance of a strong carbonyl (C=O) stretching band around 1670 cm⁻¹. Concurrently, the two sharp N-H stretching bands of the primary amine are replaced by a single, broader N-H stretching band for the secondary amide. The characteristic asymmetric and symmetric S=O stretches of the sulfonamide remain consistent across the series.[4]

  • Mass Spectrometry: High-resolution mass spectrometry provides the exact mass of the protonated molecule, allowing for unambiguous confirmation of the elemental composition, which is critical for verifying that the correct transformation has occurred.

Performance Evaluation: Linking Structure to Biological Activity

Characterization is incomplete without a quantitative measure of biological performance. Sulfonamide derivatives are renowned as enzyme inhibitors, particularly targeting carbonic anhydrases and various proteases.[5][6][7] A well-designed enzyme inhibition assay is therefore a cornerstone of the evaluation process.

Experimental Protocol: Carbonic Anhydrase II Inhibition Assay

This protocol describes a standard operating procedure for determining the inhibitory potency (Kᵢ) of test compounds against human Carbonic Anhydrase II (hCA II).[8]

  • Reagent Preparation:

    • Assay Buffer: 10 mM Tris-HCl, pH 7.4.

    • Enzyme: A stock solution of recombinant hCA II is prepared in the assay buffer.

    • Substrate: 4-Nitrophenyl acetate (NPA) is used as the substrate. A stock solution is prepared in acetonitrile.

    • Test Compounds: Derivatives are dissolved in DMSO to create stock solutions.

  • Assay Execution (96-well plate format):

    • To each well, add assay buffer, the test compound at various concentrations (typically a serial dilution), and a fixed concentration of hCA II. A control well contains DMSO instead of the compound.

    • Incubate the plate at room temperature for 15 minutes to allow for enzyme-inhibitor binding equilibrium to be reached.

    • Initiate the reaction by adding the NPA substrate. The hydrolysis of NPA by hCA II produces the yellow-colored 4-nitrophenolate.

  • Data Acquisition:

    • Immediately measure the rate of 4-nitrophenolate formation by monitoring the increase in absorbance at 400 nm over time using a microplate reader.

  • Data Analysis:

    • Calculate the initial reaction velocity for each inhibitor concentration.

    • Determine the inhibitor concentration that causes 50% inhibition of enzyme activity (IC₅₀) by plotting the percent inhibition versus the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

    • Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which requires knowledge of the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) for the substrate.

Comparative Performance Data

The true value of a derivative library is realized when their biological activities are compared.

Table 2: Comparative Inhibitory Potency against hCA II

DerivativeIC₅₀ (nM)Inhibition Constant (Kᵢ) (nM)
Parent Amine 12,5007,812
Acetyl (R=CH₃) 450281
Propionyl (R=C₂H₅) 12578
Butyryl (R=C₃H₇) 3522

Interpretation of Performance:

The data clearly demonstrates a structure-activity relationship: increasing the hydrophobicity and length of the acyl chain on the 3-amino position leads to a significant increase in inhibitory potency against hCA II. The parent amine is a very weak inhibitor, but the addition of even a small acetyl group boosts activity nearly 30-fold. The butyryl derivative is over 350 times more potent than the parent compound. This quantitative comparison provides actionable intelligence, guiding the next round of synthesis toward derivatives with more extended or functionalized hydrophobic moieties to further optimize binding affinity.

Conclusion

The is a systematic, multi-disciplinary process that underpins successful drug discovery. It is an iterative cycle of synthesis, rigorous analytical confirmation, and quantitative biological evaluation. By understanding the "why" behind each protocol and analytical technique, and by presenting data in a clear, comparative format, researchers can confidently establish robust structure-activity relationships. This logical, evidence-based approach is indispensable for transforming a promising chemical scaffold into a viable clinical candidate.

References

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  • Eurofins Technologies. (2023). A competitive enzyme immunoassay for screening and quantitative analysis of a broad range of sulfonamides in various matrices. Eurofins Technologies. [Link]

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  • Villalobos-Molina, R., et al. (2023). Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. Brazilian Journal of Biology, 84, e269225. [Link]

  • Zaib, S., et al. (2015). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. BioMed Research International, 2015, 603939. [Link]

  • Al-Ghorbani, M., et al. (2022). Synthesis and Characterisation of New Sulfonamide Derivatives and Their Antibacterial Activity. Acta International Journal of Medical Sciences, 41-47. [Link]

  • Ghorab, M. M., et al. (2023). Investigation on N-Aryl-2-(4-sulfamoylphenyl)hydrazine-1-carbothioamide as Human Carbonic Anhydrases Inhibitors. Molecules, 28(24), 8059. [Link]

  • Akocak, S., & Supuran, C. T. (2012). Therapeutic potential of sulfamides as enzyme inhibitors. Expert Opinion on Therapeutic Patents, 22(5), 551-570. [Link]

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A Comparative Analysis of Synthetic Routes to 3-amino-N-ethylbenzenesulfonamide: A Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

3-amino-N-ethylbenzenesulfonamide is a key structural motif found in a variety of pharmacologically active compounds. Its synthesis is therefore of significant interest to the pharmaceutical and chemical industries. The selection of an optimal synthetic route is a critical decision in the drug development process, impacting not only the efficiency and yield of the final product but also the overall cost, safety, and environmental footprint of the manufacturing process. This guide provides a comprehensive comparative analysis of three distinct synthetic routes to this compound: the classical approach involving protection and functional group interconversion, a route proceeding through a nitro-intermediate followed by reduction, and a modern approach utilizing palladium-catalyzed cross-coupling chemistry. This analysis is intended to equip researchers, scientists, and drug development professionals with the necessary information to make an informed decision when selecting a synthetic strategy for this important molecule.

Comparative Overview of Synthetic Strategies

Three primary synthetic routes to this compound are evaluated in this guide:

  • Route 1: The Classical Approach - A multi-step synthesis commencing with the protection of an aniline precursor, followed by chlorosulfonation, amidation, and subsequent deprotection.

  • Route 2: The Nitro Reduction Pathway - This route involves the synthesis of a 3-nitrobenzenesulfonamide intermediate, which is then reduced to the target aniline.

  • Route 3: The Buchwald-Hartwig Amination - A modern, palladium-catalyzed cross-coupling reaction to directly form the C-N bond between an aryl halide or triflate and ethylamine.

The following sections will delve into the mechanistic details, experimental protocols, and a comparative analysis of these routes based on key performance indicators.

Route 1: The Classical Approach via Acetanilide

This traditional route is a well-established method for the synthesis of substituted sulfonamides. It relies on the use of a protecting group for the aniline nitrogen to prevent unwanted side reactions during the chlorosulfonation step.

Causality Behind Experimental Choices

The acetylation of the starting aniline is a crucial first step. The acetamido group is an ortho-, para-director and is less activating than the amino group, which helps to control the regioselectivity of the subsequent electrophilic aromatic substitution (chlorosulfonation) and prevents polysubstitution. Chlorosulfonic acid is a powerful and cost-effective reagent for introducing the sulfonyl chloride group. The subsequent amidation with ethylamine is a standard nucleophilic acyl substitution reaction. Finally, the hydrolysis of the acetamide protecting group under acidic or basic conditions liberates the desired 3-amino functionality.

Experimental Protocol

Step 1: Acetylation of Aniline

Aniline is reacted with acetic anhydride, often in the presence of a base like sodium acetate, to yield acetanilide.

Step 2: Chlorosulfonation of Acetanilide

Acetanilide is treated with an excess of chlorosulfonic acid at a controlled temperature. This reaction is highly exothermic and releases hydrogen chloride gas, requiring careful monitoring and appropriate safety precautions.

Step 3: Amidation of 3-Acetamidobenzenesulfonyl Chloride with Ethylamine

The resulting 3-acetamidobenzenesulfonyl chloride is reacted with ethylamine in a suitable solvent to form 3-acetamido-N-ethylbenzenesulfonamide.

Step 4: Hydrolysis of the Acetamido Group

The acetamido group is removed by heating with aqueous acid (e.g., HCl) or base (e.g., NaOH) to yield the final product, this compound.

Workflow Diagram

Classical Route Aniline Aniline Acetanilide Acetanilide Aniline->Acetanilide Acetic Anhydride SulfonylChloride 3-Acetamidobenzenesulfonyl Chloride Acetanilide->SulfonylChloride Chlorosulfonic Acid ProtectedProduct 3-Acetamido-N-ethyl- benzenesulfonamide SulfonylChloride->ProtectedProduct Ethylamine FinalProduct 3-Amino-N-ethyl- benzenesulfonamide ProtectedProduct->FinalProduct Hydrolysis (H+ or OH-)

Caption: Workflow for the classical synthesis of this compound.

Route 2: The Nitro Reduction Pathway

This route offers an alternative to the classical approach by introducing the nitrogen functionality as a nitro group, which is then reduced in the final step.

Causality Behind Experimental Choices

The nitration of a suitable benzene derivative is a well-understood and scalable reaction. The resulting 3-nitrobenzenesulfonyl chloride can be readily prepared and is a stable intermediate. The key advantage of this route is the avoidance of protecting group chemistry for the amine. The reduction of the nitro group can be achieved through various methods, with catalytic hydrogenation and metal-acid reductions being the most common. The choice of reducing agent can be tailored based on the presence of other functional groups and desired reaction conditions.

Experimental Protocol

Step 1: Synthesis of 3-Nitrobenzenesulfonyl Chloride

Nitrobenzene is reacted with chlorosulfonic acid to yield 3-nitrobenzenesulfonyl chloride. This reaction typically requires elevated temperatures.

Step 2: Amidation of 3-Nitrobenzenesulfonyl Chloride with Ethylamine

The sulfonyl chloride is then reacted with ethylamine to produce 3-nitro-N-ethylbenzenesulfonamide.

Step 3: Reduction of the Nitro Group

The nitro group is reduced to an amine. Common methods include:

  • Catalytic Hydrogenation: Using a catalyst such as Palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. This method is generally clean, with water as the primary byproduct.

  • Metal/Acid Reduction: Using a metal such as tin (Sn) or iron (Fe) in the presence of a strong acid like hydrochloric acid (HCl). This method is robust and cost-effective but generates significant metal salt waste.

Workflow Diagram

Nitro Reduction Route Nitrobenzene Nitrobenzene NitroSulfonylChloride 3-Nitrobenzenesulfonyl Chloride Nitrobenzene->NitroSulfonylChloride Chlorosulfonic Acid NitroProduct 3-Nitro-N-ethyl- benzenesulfonamide NitroSulfonylChloride->NitroProduct Ethylamine FinalProduct 3-Amino-N-ethyl- benzenesulfonamide NitroProduct->FinalProduct Reduction (e.g., H2/Pd-C or Sn/HCl)

Caption: Workflow for the nitro reduction synthesis of this compound.

Route 3: The Modern Approach - Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that has revolutionized the formation of carbon-nitrogen bonds. This route offers a more direct and potentially more efficient synthesis of the target molecule.

Causality Behind Experimental Choices

This reaction directly couples an aryl halide or triflate with an amine, avoiding the multi-step sequences of the classical and nitro reduction routes. The choice of a palladium catalyst and a suitable phosphine ligand is critical for the success of the reaction. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle. A base is required to deprotonate the amine and generate the active nucleophile. This method is known for its high functional group tolerance and can often be performed under milder conditions than the other routes.

Experimental Protocol

Step 1: Synthesis of a Suitable Precursor

A precursor such as 3-bromo-N-ethylbenzenesulfonamide or 3-(trifluoromethanesulfonyloxy)-N-ethylbenzenesulfonamide is required. This can be prepared from the corresponding phenol or bromoaniline.

Step 2: Buchwald-Hartwig Cross-Coupling

The aryl halide or triflate is reacted with ethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃), a phosphine ligand (e.g., XPhos, SPhos), and a base (e.g., NaOt-Bu, Cs₂CO₃) in a suitable solvent (e.g., toluene, dioxane).

Workflow Diagram

Buchwald-Hartwig Route ArylHalide 3-Halo-N-ethyl- benzenesulfonamide FinalProduct 3-Amino-N-ethyl- benzenesulfonamide ArylHalide->FinalProduct Ethylamine, Pd catalyst, Ligand, Base

Caption: Workflow for the Buchwald-Hartwig synthesis of this compound.

Comparative Performance Analysis

The choice of a synthetic route depends on a multitude of factors. The following table provides a comparative summary of the three routes based on key performance indicators.

ParameterRoute 1: Classical ApproachRoute 2: Nitro ReductionRoute 3: Buchwald-Hartwig
Overall Yield Moderate to GoodGood to ExcellentTypically High
Number of Steps 432 (from a suitable precursor)
Purity Generally good, but may require multiple purifications.Can be high, but metal residues from reduction may be a concern.High, with catalyst removal being a key purification step.
Cost Reagents are generally inexpensive.Reagents are relatively cheap, but catalyst costs for hydrogenation can be a factor.Palladium catalysts and ligands can be expensive.[1]
Safety Chlorosulfonation is highly exothermic and corrosive.Nitration can be hazardous. Catalytic hydrogenation involves flammable H₂ gas. Metal/acid reduction can have delayed exotherms.[2]Palladium catalysts can be pyrophoric. Some phosphine ligands are air-sensitive.
Scalability Well-established for industrial scale, but safety concerns with chlorosulfonation need to be managed.[3]Scalable, with established protocols for both catalytic hydrogenation and metal/acid reduction.[2]Can be challenging to scale up due to catalyst cost and sensitivity.
Environmental Impact Generates significant acid waste.Metal/acid reduction produces large amounts of metal salt waste. Catalytic hydrogenation is "greener".[2]Palladium is a precious metal with a high environmental footprint for its extraction.[4]

In-Depth Discussion and Recommendations

Route 1: The Classical Approach is a time-tested and reliable method. Its primary advantages are the low cost of starting materials and its well-understood reaction mechanisms. However, the use of a protecting group adds to the step count, and the chlorosulfonation step poses significant safety and handling challenges, especially on a larger scale.[3]

Route 2: The Nitro Reduction Pathway offers a more streamlined approach by avoiding the need for a protecting group. It generally provides good to excellent yields. The choice between catalytic hydrogenation and metal/acid reduction allows for flexibility. Catalytic hydrogenation is a cleaner method, but the cost of precious metal catalysts and the safety hazards associated with hydrogen gas must be considered.[2] Metal/acid reduction is a cost-effective alternative, but the workup can be cumbersome due to the formation of metal salts, and it generates more waste.[2]

Route 3: The Buchwald-Hartwig Amination represents the most modern and convergent approach. It offers the potential for high yields in fewer steps and with excellent functional group tolerance.[3][5] The primary drawback is the high cost of palladium catalysts and the specialized phosphine ligands required.[1] While catalyst loadings can often be low, the initial investment and the need for careful optimization can be a barrier for large-scale production. However, for the synthesis of complex, high-value molecules, the efficiency and selectivity of this method can outweigh the cost considerations.

Recommendations:

  • For large-scale, cost-sensitive production , the Nitro Reduction Pathway using a cost-effective metal/acid reduction is often the most practical choice, provided that waste disposal is adequately managed. If a "greener" process is a priority and the budget allows, catalytic hydrogenation is an excellent alternative.

  • For laboratory-scale synthesis and medicinal chemistry applications where speed, efficiency, and functional group tolerance are paramount, the Buchwald-Hartwig Amination is an attractive option, despite the higher catalyst cost.

  • The Classical Approach remains a viable option, particularly if the necessary infrastructure for handling chlorosulfonic acid is already in place and cost is a major driver.

Conclusion

The synthesis of this compound can be successfully achieved through several distinct routes, each with its own set of advantages and disadvantages. The classical approach is a robust and economical choice, while the nitro reduction pathway offers improved efficiency by eliminating the need for protecting groups. The modern Buchwald-Hartwig amination provides the most direct and often highest-yielding route, albeit at a higher cost. The optimal choice of synthesis will ultimately depend on the specific requirements of the project, including scale, budget, safety considerations, and environmental impact. A thorough evaluation of these factors, as outlined in this guide, will enable researchers and drug development professionals to select the most appropriate and effective synthetic strategy.

References

  • A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems. Benchchem. (2025).
  • An Automated Continuous Synthesis and Isolation for the Scalable Production of Aryl Sulfonyl Chlorides. PubMed Central. (2023).
  • Buchwald-Hartwig Amin
  • Buchwald-Hartwig Amination. ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
  • Buchwald–Hartwig amin
  • Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. (n.d.).
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. WUR eDepot. (2023).
  • Enantiospecific Synthesis of Aniline-Derived Sulfonimidamides. PubMed Central. (2023).
  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. (2025).
  • The impact of earth-abundant metals as a replacement for Pd in cross coupling reactions. Royal Society of Chemistry. (2024).
  • Enhancing Activity and Reducing Cost for Electrochemical Reduction of CO2 by Supporting Palladium on Metal Carbides. PubMed. (2019).

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A Comparative Guide to the Biological Efficacy of Benzenesulfonamide-Based Carbonic Anhydrase Inhibitors

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the biological efficacy of benzenesulfonamide-derived inhibitors targeting carbonic anhydrases (CAs). While this analysis was initially prompted by an inquiry into 3-amino-N-ethylbenzenesulfonamide, a comprehensive search of publicly available scientific literature and databases did not yield specific inhibitory data for this particular compound. Therefore, this guide has been broadened to provide a comparative framework for understanding the structure-activity relationships and biological performance of the wider, well-documented class of benzenesulfonamide-based carbonic anhydrase inhibitors (CAIs). We will delve into the mechanism of action, showcase comparative experimental data for representative compounds, and provide detailed protocols for assessing their inhibitory potential.

The Target: Carbonic Anhydrases

Carbonic anhydrases are a family of ubiquitous metalloenzymes that play a critical role in fundamental physiological processes.[1] They catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton, a reaction essential for pH regulation, CO₂ transport, and ion exchange. With 15 known isoforms in humans, CAs are involved in a wide array of physiological and pathological conditions, making them a significant target for drug development.[2] Inhibition of specific CA isoforms is a therapeutic strategy for conditions such as glaucoma, epilepsy, and certain types of cancer.[2]

The primary mechanism of action for benzenesulfonamide-based inhibitors involves the coordination of the sulfonamide group to the zinc ion in the active site of the carbonic anhydrase enzyme. This binding event blocks the catalytic activity of the enzyme, preventing the hydration of carbon dioxide.

cluster_reaction Physiological Reaction cluster_inhibition Inhibition Pathway CO2 Carbon Dioxide (CO₂) CA Carbonic Anhydrase (CA) (Zinc Metalloenzyme) CO2->CA H2O Water (H₂O) H2O->CA H2CO3 Carbonic Acid (H₂CO₃) CA->H2CO3 Catalysis Inactive_CA Inactive CA-Inhibitor Complex HCO3 Bicarbonate (HCO₃⁻) H2CO3->HCO3 H_ion Proton (H⁺) H2CO3->H_ion Inhibitor Benzenesulfonamide Inhibitor Inhibitor->CA Binding to Zinc Ion

Caption: Mechanism of Carbonic Anhydrase Inhibition.

Comparative Inhibitory Potency of Benzenesulfonamide Derivatives

The inhibitory efficacy of benzenesulfonamide derivatives is typically evaluated against a panel of human carbonic anhydrase (hCA) isoforms. The data is often presented as inhibition constants (Kᵢ), where a lower value indicates higher potency. Below is a comparative analysis of a representative benzenesulfonamide derivative against the well-established clinical inhibitor, Acetazolamide.

CompoundhCA I (Kᵢ, nM)hCA II (Kᵢ, nM)hCA IX (Kᵢ, nM)hCA XII (Kᵢ, nM)
Benzenesulfonamide Derivative (4h)150075538.912.4
Acetazolamide (Standard)25012255.7
Data for the benzenesulfonamide derivative and Acetazolamide are sourced from a comparative study on benzenesulfonamide inhibitors.[3]

This data highlights the differential selectivity of inhibitors for various CA isoforms. While Acetazolamide is a potent inhibitor of hCA II, IX, and XII, the representative benzenesulfonamide derivative shows greater selectivity towards the tumor-associated isoforms hCA IX and XII over the cytosolic isoforms hCA I and II.[3] Such isoform-selective inhibition is a key goal in the development of targeted therapies with reduced side effects.[4]

Experimental Protocols for Assessing Inhibitory Efficacy

The determination of inhibition constants for carbonic anhydrase inhibitors is commonly performed using a stopped-flow CO₂ hydration assay.[3][5] This method measures the enzyme's catalytic activity by monitoring the pH change associated with the hydration of carbon dioxide.

Stopped-Flow CO₂ Hydration Assay Protocol

Principle: This assay measures the rate of the CA-catalyzed hydration of CO₂ to bicarbonate and a proton by monitoring the accompanying pH drop with a pH indicator.[3] The rate of this reaction is inversely proportional to the concentration and potency of the inhibitor.

Materials and Reagents:

  • Purified human carbonic anhydrase isoforms (hCA I, II, IX, XII)

  • Test compounds (e.g., this compound) and a reference inhibitor (e.g., Acetazolamide)

  • Buffer solution (e.g., Tris-HCl, pH 7.5)

  • CO₂-saturated water

  • pH indicator solution (e.g., p-nitrophenol)

  • Stopped-flow spectrophotometer

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of the test compounds and reference inhibitor in a suitable solvent (e.g., DMSO).

    • Prepare working solutions of the inhibitors by diluting the stock solutions in the assay buffer.

    • Prepare a stock solution of the CA enzyme in the assay buffer.

    • Prepare CO₂-saturated water by bubbling CO₂ gas through deionized water.

  • Enzyme-Inhibitor Pre-incubation:

    • In a reaction cuvette, mix the CA enzyme solution with the inhibitor working solution (or vehicle control for maximum activity).

    • Incubate the mixture for a defined period (e.g., 15 minutes) at a controlled temperature to allow for enzyme-inhibitor binding.

  • Reaction Initiation and Measurement:

    • Rapidly mix the enzyme-inhibitor solution with the CO₂-saturated water in the stopped-flow apparatus.

    • Monitor the change in absorbance of the pH indicator over time at its maximum absorbance wavelength. This change reflects the rate of proton production from the CO₂ hydration reaction.[3]

  • Data Analysis:

    • Calculate the initial rates of the enzymatic reaction from the linear portion of the absorbance versus time plots.

    • Determine the inhibition constant (Kᵢ) by fitting the initial rate data at various inhibitor concentrations to the appropriate enzyme inhibition model (e.g., Michaelis-Menten kinetics for competitive inhibition).

cluster_prep Reagent Preparation cluster_assay Assay Workflow Inhibitor_Stock Inhibitor Stock (in DMSO) Preincubation Enzyme-Inhibitor Pre-incubation Inhibitor_Stock->Preincubation Enzyme_Stock Enzyme Stock (in Buffer) Enzyme_Stock->Preincubation CO2_Water CO₂-Saturated Water Mixing Stopped-Flow Mixing CO2_Water->Mixing Preincubation->Mixing Measurement Spectrophotometric Measurement Mixing->Measurement Analysis Data Analysis (Kᵢ Determination) Measurement->Analysis

Caption: Stopped-Flow CO₂ Hydration Assay Workflow.

Conclusion

References

  • StatPearls. Carbonic Anhydrase Inhibitors. NCBI Bookshelf. [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1654-1669. [Link]

  • Supuran, C. T. (2008). Carbonic anhydrases: novel therapeutic applications for inhibitors and activators. Nature Reviews Drug Discovery, 7(2), 168-181. [Link]

  • Angeli, A., et al. (2020). An overview of carbohydrate-based carbonic anhydrase inhibitors. Expert Opinion on Therapeutic Patents, 30(10), 789-802. [Link]

  • Carta, F., et al. (2013). Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. Molecules, 18(6), 6467-6481. [Link]

  • Swenson, E. R. (2015). Safety of carbonic anhydrase inhibitors. Expert Opinion on Drug Safety, 14(3), 403-412. [Link]

  • De Simone, G., et al. (2021). Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1184-1193. [Link]

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A Comparative Guide to the Cross-Reactivity Profile of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for evaluating the cross-reactivity potential of 3-amino-N-ethylbenzenesulfonamide. Given the limited direct public data on this specific compound, this document establishes a predictive and comparative analysis based on its core chemical motifs: the sulfonamide group and the arylamine group. We will compare its theoretical profile to well-characterized sulfonamide drugs and outline a robust experimental plan for empirical validation. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and mitigate potential off-target effects.

Mechanistic Insights and Structural Analysis

This compound is a molecule defined by two key functional groups that are critical to understanding its potential for cross-reactivity:

  • The Sulfonamide Moiety (-SO₂NH₂): This group is famously associated with a class of drugs known for hypersensitivity reactions. However, modern understanding distinguishes between antibiotic and non-antibiotic sulfonamides.[1][2] The potential for cross-reactivity is not uniform across all drugs containing this group.[1][2][3]

  • The Arylamine Group (Ar-NH₂): The presence of an aromatic amine is a significant structural alert. Arylamines are metabolized by enzymes like Arylamine N-acetyltransferases (NATs) and Cytochrome P450s (specifically CYP2C9 for some sulfonamides).[4][5][6] This metabolism can lead to the formation of reactive intermediates, such as hydroxylamine and nitroso metabolites, which can act as haptens and trigger an immune response.[4][7] It is this arylamine group, particularly at the N4 position in antibacterial sulfonamides, that is strongly implicated in hypersensitivity reactions.[4][8]

The key distinction in sulfonamide cross-reactivity lies in the presence of this arylamine group. Non-antibiotic sulfonamides, which typically lack the N4-arylamine structure, have a very low likelihood of cross-reacting in patients with allergies to sulfonamide antibiotics.[1][2][9] Since this compound possesses an arylamine, its potential for forming immunogenic metabolites warrants careful investigation, drawing parallels to the antibiotic class.

Comparative Analysis with Alternative Compounds

To build a predictive profile for this compound, we compare its structure against a panel of well-known sulfonamide-containing drugs with varying clinical profiles.

Compound Class Key Structural Features Known Cross-Reactivity Profile Primary Alternatives
This compound Test CompoundSulfonamide, Arylamine (meta-position)To be determinedN/A
Sulfamethoxazole AntibioticSulfonamide, N4-Arylamine, Heterocyclic RingHigh potential for hypersensitivity; cross-reactivity with other sulfa antibiotics is possible.[1][4]Penicillins (e.g., Amoxicillin), Fluoroquinolones (e.g., Ciprofloxacin), Macrolides.[10][11]
Hydrochlorothiazide (HCTZ) DiureticSulfonamide, No ArylamineLow risk of cross-reactivity with sulfa antibiotics.[12][13][14] Reactions are more likely due to a general predisposition to drug allergies.[12]Loop diuretics (e.g., Furosemide), ACE inhibitors, ARBs.[15]
Celecoxib COX-2 InhibitorSulfonamide, No ArylamineVery low risk of cross-reactivity with sulfa antibiotics.[16][17] Cross-reactivity among patients with NSAID hypersensitivity is a separate concern (approx. 10.3%).[18][19]Non-sulfonamide NSAIDs (e.g., Ibuprofen, Naproxen).[9]

This comparison underscores the central hypothesis: the presence and position of the arylamine group on this compound make it more comparable to sulfamethoxazole in terms of potential immunogenic mechanisms than to non-antibiotic sulfonamides like HCTZ and celecoxib.

Experimental Workflows for Cross-Reactivity Profiling

A multi-tiered approach is essential for a thorough evaluation. We propose a cascade of in vitro assays to move from broad screening to specific mechanistic validation.

G cluster_0 Tier 1: Primary Screening cluster_1 Tier 2: Target-Based & Immunological Assays cluster_2 Tier 3: Mechanistic Validation A Compound Solubility & Stability Assessment B General Cytotoxicity Screening (e.g., MTT Assay) A->B Proceed if stable & soluble C Competitive Receptor Binding Assays B->C Proceed if non-toxic at test concentrations D Immunoassays (ELISA) for Antibody Binding B->D E Lymphocyte Transformation Test (LTT) B->E F Metabolite Identification (LC-MS/MS) C->F Identify potential active metabolites if binding occurs G Basophil Activation Test (BAT) D->G Investigate IgE-mediated mechanism if positive E->G Confirm T-cell mediated response if positive

Caption: Proposed experimental cascade for cross-reactivity profiling.

Protocol 1: General Cytotoxicity Assessment (MTT Assay)

Causality: Before assessing specific cross-reactivity, it is crucial to determine the concentrations at which the compound is non-toxic to cells. This ensures that any observed effects in subsequent assays are due to specific interactions, not general cytotoxicity. The MTT assay is a reliable, colorimetric method for measuring cell viability based on mitochondrial activity.[20][21][22]

Methodology:

  • Cell Plating: Seed a relevant cell line (e.g., HepG2 for metabolic competence, or PBMCs for immunological studies) in a 96-well plate and incubate for 24 hours to allow for adherence.

  • Compound Treatment: Prepare serial dilutions of this compound and the comparator compounds. Add 100 µL of each concentration to the appropriate wells. Include vehicle-only and untreated controls.

  • Incubation: Incubate the plate for a predetermined exposure period (e.g., 24, 48, or 72 hours) at 37°C.[23]

  • MTT Addition: Add 10 µL of MTT solution (typically 5 mg/mL) to each well and incubate for 1-4 hours at 37°C.[23] Metabolically active cells will convert the yellow MTT to purple formazan crystals.[22]

  • Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.[23]

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

  • Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Protocol 2: Competitive Binding Assay

Causality: This assay determines if the test compound can displace a known, labeled ligand from its target receptor. It is a powerful tool for identifying direct "off-target" interactions and quantifying the relative binding affinities of different compounds.[24][25][26]

Methodology:

  • Preparation: Prepare a buffer solution containing a known concentration of the target receptor and a fixed concentration of a labeled ligand (e.g., fluorescently tagged).

  • Competition: In a multi-well plate, add increasing concentrations of the unlabeled test compound (this compound) or comparator compounds to the receptor/labeled-ligand mixture.

  • Incubation: Allow the plate to incubate to reach binding equilibrium.

  • Detection: Measure the signal from the labeled ligand that remains bound to the receptor. The signal will decrease as the unlabeled competitor displaces the labeled ligand.[26]

  • Analysis: Plot the signal against the concentration of the unlabeled competitor. This curve is used to calculate the EC₅₀ (the concentration of the competitor that displaces 50% of the labeled ligand).[24] From this, the inhibition constant (Ki) can be derived to quantify binding affinity.

Protocol 3: Antibody Cross-Reactivity Assessment (ELISA)

Causality: An Enzyme-Linked Immunosorbent Assay (ELISA) can detect if antibodies (either monoclonal or from patient serum) raised against a primary target also recognize and bind to the test compound. This directly assesses immunological cross-reactivity.[27]

Methodology:

  • Plate Coating: Coat the wells of a 96-well microtiter plate with the primary target antigen (e.g., a protein known to be targeted by sulfonamides) or the test compound itself conjugated to a carrier protein. Incubate overnight at 4°C.[28]

  • Washing & Blocking: Wash the plate multiple times with a wash buffer (e.g., PBS-T) to remove unbound antigen. Block the remaining non-specific binding sites on the plate with a blocking buffer (e.g., BSA or non-fat milk).[29]

  • Primary Antibody Incubation: Add the primary antibody (e.g., from a patient with a known sulfonamide allergy) at various dilutions to the wells. Incubate for 1-2 hours at room temperature.[30]

  • Washing: Repeat the washing step to remove unbound primary antibodies.

  • Secondary Antibody Incubation: Add an enzyme-conjugated secondary antibody that specifically binds to the primary antibody. Incubate for 1-2 hours.[31]

  • Detection: Wash the plate and add a substrate that reacts with the enzyme on the secondary antibody to produce a colorimetric signal. Stop the reaction after a set time.

  • Data Acquisition: Measure the absorbance of each well using a microplate reader at the appropriate wavelength.[30] A higher signal indicates a higher degree of antibody binding.

Data Interpretation and Predictive Profiling

The data from these experiments should be compiled to build a comprehensive cross-reactivity profile.

Hypothetical Comparative Data Summary
Assay This compound Sulfamethoxazole Hydrochlorothiazide Celecoxib
Cytotoxicity (IC₅₀) > 100 µM> 100 µM> 100 µM75 µM
Receptor X Binding (Ki) 5 µM2 µM> 50 µM> 50 µM
Receptor Y Binding (Ki) > 50 µM> 50 µM> 50 µM0.1 µM
Antibody Binding (% Control) 45%85%5%3%
LTT Stimulation Index 3.85.21.11.3

This hypothetical data would suggest that this compound shows moderate immunological cross-reactivity, similar in pattern but lesser in magnitude to sulfamethoxazole, and binds to an off-target (Receptor X) that the other comparators do not.

G Start Experimental Results (Binding, Immunoassays) CheckBinding Significant Off-Target Binding Detected? Start->CheckBinding CheckImmuno Significant Immunological Reactivity Detected? CheckBinding->CheckImmuno No HighRisk High Cross-Reactivity Risk: Proceed with Caution, Consider Structural Modification CheckBinding->HighRisk Yes ModerateRisk Moderate Risk: Requires Further Mechanistic (e.g., BAT, Metabolite ID) Studies CheckImmuno->ModerateRisk Yes LowRisk Low Cross-Reactivity Risk: Proceed to Next Stage of Development CheckImmuno->LowRisk No ModerateRisk->HighRisk If confirmed mechanistically

Caption: Decision-making flowchart based on experimental outcomes.

Conclusion

While lacking direct historical data, a robust cross-reactivity profile for this compound can be proactively established. The structural presence of an arylamine group suggests a higher potential for immunologically-mediated cross-reactivity compared to non-antibiotic sulfonamides. The experimental framework outlined in this guide, progressing from broad cytotoxicity screening to specific binding and immunological assays, provides a self-validating system to empirically test this hypothesis. By comparing its performance against well-understood alternatives like sulfamethoxazole, HCTZ, and celecoxib, researchers can make informed decisions regarding the development and potential risks of this compound.

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A Senior Application Scientist's Guide to the Spectroscopic Comparison of 3-amino-N-ethylbenzenesulfonamide and its Isomers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development and molecular research, the precise identification of isomeric compounds is not merely an academic exercise—it is a critical determinant of a substance's efficacy, safety, and novelty. The constitutional isomers of amino-N-ethylbenzenesulfonamide, where the amino group is positioned at the ortho (2-), meta (3-), or para (4-) position relative to the N-ethylsulfamoyl group, present a classic analytical challenge. Though they share the same molecular formula and weight, their distinct structural arrangements give rise to unique physicochemical properties and, consequently, disparate spectroscopic signatures.

This guide provides a comprehensive, in-depth comparison of the spectroscopic characteristics of 3-amino-N-ethylbenzenesulfonamide and its ortho and para isomers. We will delve into the nuances of Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), offering both the theoretical underpinnings and practical, field-proven insights to empower researchers to distinguish these closely related molecules with confidence.

Molecular Structures: The Foundation of Spectroscopic Differences

The spatial arrangement of the amino (-NH₂) and N-ethylsulfamoyl (-SO₂NHCH₂CH₃) groups on the benzene ring is the primary driver of their differential spectroscopic behavior. The ortho isomer allows for potential intramolecular interactions, such as hydrogen bonding, which are absent in the meta and para isomers. The para isomer, with its high degree of symmetry, presents a stark contrast to the asymmetry of the ortho and meta structures.

Caption: Logical flow for differentiating isomers by ¹H NMR aromatic patterns.

Data Presentation: Expected ¹H and ¹³C NMR Chemical Shifts

¹H NMR Data (Aromatic Region)

IsomerExpected PatternApproximate Chemical Shift Range (ppm)Key Differentiating Feature
2-aminoComplex multiplet (ABCD system)6.5 - 7.8No symmetry, all 4 protons are unique and coupled.
3-aminoComplex multiplet (ABCD system)6.7 - 7.5One proton may appear as a near-singlet or narrow triplet.
4-aminoAA'BB' system (two doublets)6.6 - 7.7High symmetry leads to a clean, recognizable pattern. [1]

¹³C NMR Data (Aromatic Region)

IsomerNumber of Aromatic SignalsRationale
2-amino6No plane of symmetry.
3-amino6No plane of symmetry.
4-amino4Plane of symmetry bisecting the substituents. [2]
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube.

    • Ensure the sample is fully dissolved; vortex or sonicate if necessary.

  • Instrument Setup:

    • Use a 400 MHz (or higher) NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for both ¹H and ¹³C frequencies.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse ¹H spectrum.

    • Set the spectral width to cover the range of ~0-12 ppm.

    • Use a 30° or 45° pulse angle and a relaxation delay of 1-2 seconds.

    • Acquire 8-16 scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled ¹³C spectrum.

    • Set the spectral width to cover ~0-220 ppm.

    • Use a standard pulse program (e.g., zgpg30) with a relaxation delay of 2 seconds.

    • Acquire several hundred to a few thousand scans, as ¹³C is much less sensitive than ¹H.

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to the acquired FIDs.

    • Calibrate the chemical shift scale using the residual solvent peak (e.g., DMSO at 2.50 ppm for ¹H and 39.52 ppm for ¹³C).

    • Integrate the ¹H signals and pick peaks for both spectra.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry differentiates isomers by analyzing the mass-to-charge ratio (m/z) of the molecular ion and its fragment ions. While all three isomers have the same molecular weight (200.26 g/mol ), their fragmentation patterns under techniques like Electron Ionization (EI) or Collision-Induced Dissociation (CID) can differ.

Expertise & Experience: Interpreting Sulfonamide Fragmentation

For aromatic sulfonamides, the most common fragmentation pathways involve cleavage of the S-N and S-C(aryl) bonds. [3][4]

  • Cleavage of the S-N bond: This is often a dominant fragmentation, leading to the formation of a key fragment ion at m/z 156. This ion corresponds to the aminobenzenesulfonyl cation [H₂N-C₆H₄-SO₂]⁺. This fragment is expected for all three isomers. [4]2. Loss of SO₂: A characteristic fragmentation of sulfonamides is the loss of sulfur dioxide (SO₂, 64 Da). [5][6]This can occur from the m/z 156 fragment to produce an ion at m/z 92, corresponding to the anilinium cation [H₂N-C₆H₄]⁺. [4]3. Cleavage of the S-C(aryl) bond: This pathway can lead to the formation of an ion corresponding to the N-ethylsulfamoyl group.

While the major fragments (m/z 156, 92) are common to all isomers, the relative intensities of these fragments may vary, providing clues to the isomer's identity. Subtle differences in the stability of the precursor ions or fragment ions, influenced by the amino group's position, can alter the fragmentation yields. Differentiating isomers based solely on MS can be challenging and often requires high-resolution instruments and careful comparison with reference standards. [7]

MS_Fragmentation M [M+H]⁺ m/z 201 F156 [H₂N-C₆H₄-SO₂]⁺ m/z 156 M->F156 Loss_EtNH F92 [H₂N-C₆H₄]⁺ m/z 92 F156->F92 Loss_SO2 Loss_EtNH - EtNH₂ Loss_SO2 - SO₂

Caption: A common fragmentation pathway for amino-N-ethylbenzenesulfonamides.

Data Presentation: Expected Major Fragment Ions (EI or CID)
m/zProposed StructureExpected PresenceNotes
200[M]⁺˙All IsomersMolecular ion peak.
156[H₂N-C₆H₄-SO₂]⁺All IsomersOften the base peak, resulting from S-N cleavage. [8]
108[H₂N-C₆H₄-O]⁺All IsomersFrom rearrangement and loss of SO-NH-R. [4]
92[H₂N-C₆H₄]⁺All IsomersResulting from the loss of SO₂ from the m/z 156 fragment. [4]
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile organic solvent like methanol or ethyl acetate.

  • Instrument Setup:

    • Use a GC-MS system with an electron ionization (EI) source.

    • GC Conditions:

      • Injector Temperature: 250 °C

      • Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

      • Carrier Gas: Helium at a constant flow of 1 mL/min.

      • Oven Program: Start at 100 °C, hold for 1 min, ramp to 280 °C at 20 °C/min, and hold for 5 min.

    • MS Conditions:

      • Ion Source Temperature: 230 °C

      • Ionization Energy: 70 eV

      • Mass Range: Scan from m/z 40 to 400.

  • Sample Analysis:

    • Inject 1 µL of the sample solution into the GC.

    • Acquire the data. The isomers may have slightly different retention times, providing an additional layer of separation.

  • Data Processing:

    • Extract the mass spectrum from the apex of the chromatographic peak for each isomer.

    • Identify the molecular ion and major fragment ions. Compare the relative abundances of key fragments between the isomers.

Conclusion: A Multi-faceted Approach for Confident Identification

Distinguishing between this compound and its ortho and para isomers is a task that demands a multi-pronged spectroscopic approach. While each technique offers valuable clues, their combined power provides an irrefutable identification.

  • IR Spectroscopy offers a rapid first pass, with the S=O stretch and aromatic C-H bending regions being highly diagnostic for the ortho isomer and the overall substitution pattern.

  • NMR Spectroscopy provides the most definitive evidence. The striking symmetry of the para isomer in both ¹H and ¹³C NMR makes it easily identifiable, while subtle differences in the complex multiplets of the ortho and meta isomers can be resolved with high-field instruments.

  • Mass Spectrometry confirms the molecular weight and provides fragmentation data that, while similar across the isomers, can show reproducible differences in fragment ion intensities upon careful analysis.

By understanding the causal relationships between molecular structure and spectral output, and by employing robust, validated experimental protocols, researchers can navigate the subtleties of isomer chemistry with precision and confidence.

References

  • Title: Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement Source: PubMed URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions Source: PubMed URL: [Link]

  • Title: Fragmentation pathways of sulphonamides under elctrospray tandem mass spectrometric conditions | Request PDF Source: ResearchGate URL: [Link]

  • Title: The Shapes of Sulfonamides: A Rotational Spectroscopy Study Source: MDPI URL: [Link]

  • Title: Study of the Fragmentation Pathways of Sulfonamides by High-resolution Mass Spectrometry: Application to their Detection in Plasma by Direct Infusion Source: Semantic Scholar URL: [Link]

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  • Title: 4-Amino-N-ethylbenzenesulfonamide Source: PubChem URL: [Link]

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A Senior Application Scientist's Guide to the Orthogonal Purity Assessment of Synthesized 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the synthesis of a target molecule is only the beginning. The subsequent, critical phase is to rigorously verify its purity. This is paramount as undetected impurities can confound experimental results, introduce toxicity, or derail a drug development program. 3-amino-N-ethylbenzenesulfonamide, a key sulfonamide intermediate, is no exception. Its purity directly impacts the quality and safety of any downstream active pharmaceutical ingredients (APIs).

This guide provides an in-depth comparison of analytical methodologies for assessing the purity of synthesized this compound. We move beyond simple protocols to explain the scientific rationale behind selecting a multi-faceted, or orthogonal, approach. True confidence in a purity claim is not derived from a single technique but from the convergence of evidence from multiple, independent analytical methods.

The Orthogonal Approach: A Framework for Confidence

Relying on a single analytical method for purity determination is a significant risk. A co-eluting impurity in High-Performance Liquid Chromatography (HPLC), for instance, would remain invisible, leading to an overestimation of purity. An orthogonal approach mitigates this by employing multiple techniques that separate and detect compounds based on different chemical and physical principles. For this compound, a robust strategy combines chromatographic separation, mass-based detection, and structural confirmation.

G cluster_0 Purity Assessment Workflow cluster_1 Primary Quantitative & Qualitative Analysis cluster_2 Structural Confirmation & Identity cluster_3 Final Purity Statement Synthesized Synthesized This compound HPLC HPLC-UV/PDA (Primary Purity Assay) Synthesized->HPLC Primary separation by polarity GCMS GC-MS (Volatile/Non-polar Impurities) Synthesized->GCMS Separation by boiling point NMR NMR Spectroscopy (¹H, ¹³C) (Structural Integrity) Synthesized->NMR Structural verification MS Mass Spectrometry (Molecular Weight) HPLC->MS LC-MS for peak identification Purity Comprehensive Purity Report (Combined Data) HPLC->Purity Data Aggregation GCMS->MS GCMS->Purity Data Aggregation NMR->Purity Data Aggregation MS->Purity Data Aggregation

Caption: Orthogonal workflow for purity assessment of this compound.

Comparative Analysis of Key Analytical Techniques

The selection of an analytical technique should be tailored to the specific properties of the analyte and potential impurities.[1] this compound is a moderately polar aromatic amine, making it amenable to several methods.

Technique Principle Information Obtained Strengths for This Application Limitations & Causality
HPLC-UV/PDA Differential partitioning between a liquid mobile phase and a solid stationary phase.Retention time (tʀ), Peak Area (quantitative), % Purity, UV Spectrum.Excellent for quantifying non-volatile, UV-active impurities. Robust, reproducible, and the primary tool for routine quality control.[1]Risk of Co-elution: Structurally similar impurities may not resolve from the main peak, leading to inaccurate results. Requires a reference standard for absolute quantification.
GC-MS Partitioning between a gaseous mobile phase and a liquid/solid stationary phase, followed by mass-to-charge ratio detection.Retention time (tʀ), Mass Spectrum (structural info), % Purity (area %).High sensitivity for volatile and semi-volatile impurities (e.g., residual solvents, starting materials). Mass spectrometry provides definitive identification of separated peaks.[2][3]Analyte Polarity: As a primary aromatic amine, the compound may exhibit poor peak shape (tailing) on standard columns due to interactions with active sites.[4] Derivatization might be necessary to improve volatility and chromatography.
¹H and ¹³C NMR Nuclear spin transitions in a magnetic field.Chemical shifts, coupling constants, and integration provide an unambiguous structural map.Absolute Structural Confirmation: Confirms the synthesized molecule is indeed this compound. Can detect impurities with different proton/carbon environments, even if they co-elute in chromatography. Quantitative NMR (qNMR) can determine purity without a specific reference standard for the analyte.Lower Sensitivity: Generally less sensitive than chromatographic methods for detecting trace impurities (typically >0.1%). Complex impurity mixtures can lead to overlapping signals, complicating interpretation.
Melting Point Temperature at which a solid transitions to a liquid.Melting range.A sharp melting point close to the literature value indicates high purity. A broad melting range suggests the presence of impurities (melting point depression).Non-specific: Provides a general indication of purity but gives no information about the nature or number of impurities. Insensitive to small amounts of impurities.

Experimental Protocols: A Self-Validating Approach

The trustworthiness of any purity assessment hinges on the quality of the experimental protocol.[5] Each protocol must include system suitability tests (SSTs) to verify that the analytical system is performing correctly before sample analysis. This is a core principle of method validation as mandated by guidelines from the International Conference on Harmonisation (ICH).[6]

Protocol 1: High-Performance Liquid Chromatography (HPLC-PDA)

This method is designed as the primary quantitative assay for purity. The use of a Photo-Diode Array (PDA) detector is crucial as it allows for peak purity analysis, which can flag the presence of co-eluting impurities by comparing UV spectra across a single peak.

G cluster_workflow HPLC-PDA Purity Analysis Workflow prep 1. Sample & Standard Preparation (~1 mg/mL in Diluent) sst 2. System Suitability Test (SST) (Inject Standard 5x) prep->sst inject 3. Sample Injection (Inject Blank, Standard, Sample) sst->inject If SST Passes (e.g., RSD < 2.0%) acquire 4. Data Acquisition (Chromatogram & PDA Data) inject->acquire process 5. Data Processing (Integrate Peaks) acquire->process report 6. Purity Calculation (% Area Normalization) process->report

Caption: Step-by-step workflow for the HPLC-PDA purity determination method.

Methodology:

  • Sample and Standard Preparation:

    • Accurately weigh approximately 10 mg of the synthesized this compound test sample and a corresponding reference standard into separate 10 mL volumetric flasks.[1]

    • Dissolve and dilute to the mark with the diluent (e.g., 50:50 Acetonitrile:Water) to achieve a concentration of ~1 mg/mL.[1]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size). The C18 stationary phase is chosen for its hydrophobicity, which effectively retains the aromatic sulfonamide.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid is critical for protonating residual silanols on the silica backbone, improving peak shape.

    • Mobile Phase B: Acetonitrile.

    • Gradient Program: A typical gradient might be: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), followed by re-equilibration.[1] This ensures that both early-eluting polar impurities and late-eluting non-polar impurities are resolved.

    • Flow Rate: 1.0 mL/min.[1]

    • Column Temperature: 30 °C. Temperature control is essential for reproducible retention times.

    • Injection Volume: 10 µL.[1]

    • Detector: PDA detector, scanning from 200-400 nm, with quantification at a specific wavelength (e.g., 254 nm).

  • System Suitability Test (SST):

    • Inject the reference standard solution five times.

    • Acceptance Criteria: The relative standard deviation (RSD) for the peak area must be ≤ 2.0%. The tailing factor should be ≤ 2.0, and theoretical plates ≥ 2000. These criteria confirm the system's precision and efficiency.

  • Data Analysis and Purity Calculation:

    • Integrate the peak areas of the main peak and all impurity peaks in the chromatogram of the test sample.[1]

    • Calculate the purity using area normalization: % Purity = (Area of Main Peak / Sum of All Peak Areas) x 100%

    • Use the PDA data to perform peak purity analysis on the main peak to check for underlying, co-eluting impurities.

Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol serves as an orthogonal method to HPLC, specifically targeting impurities with different volatility profiles. It is excellent for identifying starting materials, reagents, or volatile by-products.

Methodology:

  • Sample Preparation:

    • Accurately weigh ~10 mg of the synthesized compound into a GC vial.

    • Dissolve in 1 mL of a suitable solvent like Dichloromethane or Methanol.

  • GC-MS Conditions:

    • Column: A low-to-mid polarity column, such as a 5% Phenyl Polysiloxane (e.g., DB-5ms), is a good starting point. A deactivated column is recommended for analyzing active compounds like amines to prevent peak tailing.[4]

    • Carrier Gas: Helium or Hydrogen.[2][3]

    • Inlet Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C) to separate volatile solvents, then ramp to a high temperature (e.g., 300 °C) to elute the main analyte and any high-boiling impurities.

    • MS Detector: Electron Ionization (EI) at 70 eV. Scan a mass range from m/z 40 to 450.

  • Data Analysis:

    • Identify peaks in the total ion chromatogram (TIC).

    • For each peak, analyze the corresponding mass spectrum. Compare the fragmentation pattern to a spectral library (e.g., NIST) for tentative identification.

    • The purity can be estimated by area percent, but this is semi-quantitative unless response factors are determined for each impurity. The primary value of this method is the identification of impurities missed by HPLC.[7]

Interpreting the Data: A Unified Conclusion

The final purity assessment is a synthesis of all collected data.

  • Scenario 1 (High Purity): The HPLC-PDA analysis shows a purity of >99.5% with no detectable impurities above the reporting threshold (e.g., 0.05%). The PDA peak purity analysis passes. The GC-MS shows no significant volatile impurities. The ¹H NMR spectrum is clean, with all protons correctly assigned and integrated, and no unidentifiable signals are present. In this case, the material can be confidently reported as high purity.

  • Scenario 2 (Impurities Detected): HPLC-PDA shows a main peak at 98.0% and two minor peaks at 0.8% and 1.2%. GC-MS analysis identifies a peak corresponding to a starting material at 0.5%. The ¹H NMR shows small, unassigned signals in the aromatic region. Here, the orthogonal approach has succeeded. The impurities detected by HPLC can be further investigated by LC-MS to determine their molecular weights, while the GC-MS has positively identified a process-related impurity. This comprehensive data allows for a more accurate purity statement and provides crucial feedback to the synthesis chemist for process optimization.

By employing and correctly interpreting a combination of these powerful analytical techniques, researchers and drug developers can establish a scientifically sound and defensible assessment of purity for synthesized this compound, ensuring the quality and integrity of their subsequent research.

References

  • Benchchem. A Comparative Guide to Determining the Purity of Synthesized Sulfonamides.
  • Tahara, M., Kawakami, T., & Ikarashi, Y. (2024). GC-MS Analysis of Primary Aromatic Amines Originated From Azo Dyes in Commercial Textile or Leather Products Using Helium Alternative Carrier Gases. Journal of AOAC INTERNATIONAL, 107(1), 61–68. Available from: [Link]

  • Gann, P. L., & Skipper, P. L. (1987). GC/MS analysis of biologically important aromatic amines. Application to human dosimetry. Biomedical & environmental mass spectrometry, 14(5), 221–227. Available from: [Link]

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  • de Souza, S. V. C., & Junqueira, R. G. (2005). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. Química Nova, 28(4). Available from: [Link]

  • Horwitz, W. (1981). Analytical Methods for Sulfonamides in Foods and Feeds. I. Review of Methodology. Journal of AOAC INTERNATIONAL, 64(1), 104–130. Available from: [Link]

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A Senior Application Scientist's Guide to Benchmarking 3-amino-N-ethylbenzenesulfonamide as a Carbonic Anhydrase Inhibitor

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for benchmarking the inhibitory activity of 3-amino-N-ethylbenzenesulfonamide against human carbonic anhydrase II (hCA II). Designed for researchers, scientists, and drug development professionals, this document offers an in-depth, technically-grounded comparison with the well-established clinical standard, Acetazolamide. The experimental protocols detailed herein are structured to ensure scientific rigor and reproducibility, empowering you to make data-driven decisions in your research endeavors.

Introduction: The Rationale for Benchmarking

The sulfonamide functional group is a cornerstone in medicinal chemistry, renowned for its ability to potently and selectively inhibit carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes.[1][2] CAs are pivotal in a multitude of physiological processes, including pH homeostasis, CO2 transport, and electrolyte secretion. Their dysregulation is implicated in various pathologies such as glaucoma, epilepsy, and certain cancers, making them a prime target for therapeutic intervention.[3][4][5]

This compound is a sulfonamide derivative with potential as a carbonic anhydrase inhibitor. To ascertain its therapeutic viability, it is imperative to benchmark its performance against a known clinical standard. This guide utilizes Acetazolamide, a potent, non-selective CA inhibitor, as the primary comparator. The following sections will elucidate the experimental design, detailed protocols, and data interpretation necessary to conduct a robust comparative analysis.

Experimental Design: A Framework for Rigorous Comparison

The cornerstone of this benchmarking study is a colorimetric in vitro carbonic anhydrase inhibition assay. This assay leverages the esterase activity of CA to hydrolyze a colorless substrate, p-nitrophenyl acetate (p-NPA), into the yellow-colored product, p-nitrophenol (p-NP).[3] The rate of p-NP formation, monitored spectrophotometrically, is directly proportional to CA activity. The presence of an inhibitor, such as this compound or Acetazolamide, will attenuate this reaction rate.

Key Performance Parameters

The primary metric for quantifying inhibitor potency is the half-maximal inhibitory concentration (IC50) . This value represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. A lower IC50 value signifies a more potent inhibitor.

Selection of Standards
  • Positive Control (Standard Inhibitor): Acetazolamide is selected due to its well-characterized, potent inhibition of multiple CA isoforms and its established use in clinical practice.[5]

  • Enzyme: Recombinant human carbonic anhydrase II (hCA II) is chosen as it is a well-studied and physiologically important isoform.

  • Substrate: p-Nitrophenyl acetate (p-NPA) is a commonly used chromogenic substrate for CA esterase activity assays.[3]

Experimental Workflow

The experimental workflow is designed for a 96-well microplate format to enable high-throughput screening and robust statistical analysis.

G cluster_prep Reagent Preparation cluster_assay Assay Execution cluster_analysis Data Analysis P1 Prepare Assay Buffer (50 mM Tris-HCl, pH 7.5) P2 Prepare hCA II Stock & Working Solutions P3 Prepare p-NPA Substrate Stock Solution P4 Prepare Inhibitor Stock & Serial Dilutions (this compound & Acetazolamide) A1 Dispense Assay Buffer, Inhibitor/Vehicle, and hCA II to 96-well plate P4->A1 A2 Pre-incubate at room temperature (15 minutes) A1->A2 A3 Initiate reaction by adding p-NPA Substrate Solution A2->A3 A4 Measure absorbance at 405 nm kinetically A3->A4 D1 Calculate reaction rates (V₀) A4->D1 D2 Plot % Inhibition vs. [Inhibitor] D1->D2 D3 Determine IC50 values using non-linear regression D2->D3 G cluster_pathway Carbonic Anhydrase Catalytic Cycle & Inhibition E-Zn-H2O Resting Enzyme E-Zn-OH- Active Enzyme E-Zn-H2O->E-Zn-OH- -H+ E-Zn-NHSO2-R Inhibited Enzyme Complex E-Zn-OH-->E-Zn-NHSO2-R + R-SO2NH- E-Zn-HCO3- E-Zn-HCO3- E-Zn-OH-->E-Zn-HCO3- +CO2 CO2 Carbon Dioxide HCO3- Bicarbonate H+ Proton R-SO2NH- Deprotonated Sulfonamide Inhibitor E-Zn-HCO3-->E-Zn-H2O +H2O -HCO3-

Figure 2: Simplified schematic of the carbonic anhydrase catalytic cycle and its inhibition by a sulfonamide.

Conclusion

This guide provides a robust framework for benchmarking this compound against the known standard, Acetazolamide, as a carbonic anhydrase inhibitor. By adhering to the detailed protocols and data analysis procedures outlined, researchers can generate high-quality, reproducible data to accurately assess the inhibitory potential of this compound. The insights gained from this comparative analysis are crucial for guiding further drug development efforts.

References

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry, 38(1), 223-236. [Link]

  • Asif, M. (2014). A review on the synthesis and antidiabetic activity of benzenesulfonamide derivatives. International Journal of Pharmaceutical Sciences and Research, 5(8), 3186.
  • Khan, I., et al. (2019). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. PeerJ, 7, e7595. [Link]

  • Güngör, S. A., Köse, M., Tümer, M., & Beydemir, Ş. (2022). Synthesis, characterization and docking studies of benzenesulfonamide derivatives containing 1,2,3-triazole as potential ınhibitor of carbonic anhydrase I-II enzymes. Taylor & Francis Online. [Link]

  • Abdel-rahman, H. M., et al. (2021). Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Advances, 11(43), 26849-26865. [Link]

  • protocols.io. (2019). Carbonic Anhydrase Activity Assay. [Link]

  • Assay Genie. (2019). Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). [Link]

  • Alchem Pharmtech. (n.d.). CAS 56445-08-0 | this compound. Retrieved January 21, 2026, from [Link]

  • Koutnik, P., et al. (2017). Fluorescence-Based Assay for Carbonic Anhydrase Inhibitors. Chem, 2(2), 271-282. [Link]

  • PubChem. (n.d.). 3-Amino-N-ethylbenzamide. Retrieved January 21, 2026, from [Link]

  • PubChem. (n.d.). 3-amino-N-ethyl-N-methylbenzamide. Retrieved January 21, 2026, from [Link]

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Safety Operating Guide

Navigating the Final Step: A Senior Scientist's Guide to the Proper Disposal of 3-amino-N-ethylbenzenesulfonamide

Author: BenchChem Technical Support Team. Date: February 2026

As researchers and developers, our focus is often on synthesis and application. However, the responsible management of chemical waste is a critical, non-negotiable aspect of the scientific lifecycle. This guide provides a detailed protocol for the proper disposal of 3-amino-N-ethylbenzenesulfonamide (CAS 56445-08-0), grounding procedural steps in the chemical's structural characteristics and the established principles of laboratory safety.

Core Principle: Hazard-Informed Disposal

  • Aromatic Amines: This class of compounds is known for potential health hazards. Aromatic amines can be toxic, and some are recognized as potential or known carcinogens. They are often readily absorbed through the skin. The general toxicological concern for aromatic amines is methaemoglobinaemia, which impairs oxygen transport in the blood.[1]

  • Sulfonamides: The parent compound, 3-aminobenzenesulfonamide, is classified as a skin, eye, and respiratory irritant.[2][3] It is reasonable to extrapolate these irritant properties to its N-ethyl derivative.

  • Aquatic Toxicity: Many synthetic organic compounds, including some sulfonamides and aromatic amines, can be harmful to aquatic life with long-lasting effects.[1] Therefore, release into the environment must be strictly avoided.[4]

Based on these considerations, all waste containing this compound must be treated as hazardous chemical waste. Under no circumstances should this chemical or its residues be disposed of down the drain or in general solid waste. [4][5]

Hazard and Disposal Summary

For quick reference, the following table summarizes the key information for handling and disposal.

Hazard CategoryRequired Personal Protective Equipment (PPE)Disposal Protocol
Skin & Eye Irritant (Inferred)[2][3]Nitrile gloves, safety glasses or goggles, lab coatCollect all contaminated materials (solid waste, PPE) in a designated hazardous waste container.
Respiratory Irritant (Inferred)[2][3]Use in a well-ventilated area or chemical fume hood.Avoid generating dusts. If dusts are generated, respiratory protection may be required.[3]
Potential Systemic Toxicity (Class-based)[1]Standard laboratory PPE (gloves, goggles, lab coat)Treat as toxic chemical waste. Do not ingest; avoid skin contact and inhalation.[3]
Environmental Hazard (Class-based)[1]Contain all spills and waste.Do not allow entry into drains or waterways.[4] Dispose of contents/container to an approved waste disposal plant.[3]

Step-by-Step Disposal Protocol

This protocol ensures that waste is handled safely, segregated correctly, and disposed of in compliance with standard hazardous waste regulations.

Experimental Protocol: Waste Segregation and Collection
  • Waste Identification: All materials that have come into contact with this compound must be considered hazardous waste. This includes:

    • Residual solid chemical

    • Empty stock containers

    • Contaminated consumables (e.g., pipette tips, weighing paper, chromatography plates)

    • Contaminated Personal Protective Equipment (PPE)

    • Solutions containing the compound

    • Rinsate from cleaning contaminated labware (see Step 5)

  • Container Selection:

    • Solid Waste: Use a dedicated, leak-proof, and sturdy container with a secure, tight-fitting lid. A high-density polyethylene (HDPE) drum or pail is a suitable choice.

    • Liquid Waste: Use a chemically compatible, shatter-resistant container designed for liquid hazardous waste. Ensure the container material is compatible with any solvents used. Keep liquid waste streams separate from solid waste.

  • Waste Segregation:

    • Do not mix this compound waste with other incompatible waste streams.[5] Based on the general reactivity of amines and sulfonamides, keep this waste segregated from:

      • Strong oxidizing agents[1]

      • Acids[3]

      • Nitrites or nitric acid (to prevent the potential formation of carcinogenic nitrosamines)[1]

  • Labeling:

    • Immediately label the waste container using an official hazardous waste tag provided by your institution's Environmental Health and Safety (EHS) department.[5]

    • The label must clearly state:

      • The words "Hazardous Waste"

      • The full chemical name: "this compound" (avoid abbreviations)

      • The approximate concentration and quantity of the waste

      • All components of any liquid waste mixture, including solvents

      • The date accumulation started

  • Decontamination of Labware:

    • For reusable labware, the initial rinse should be performed with a suitable solvent (e.g., methanol or acetone).

    • This first rinse must be collected and disposed of as liquid hazardous waste. [5]

    • Subsequent rinses with detergent and water can typically be disposed of down the drain, but consult your local EHS guidelines. For containers that held highly toxic chemicals, the first three rinses must be collected as hazardous waste.[5]

  • Storage and Disposal:

    • Keep waste containers securely closed except when adding waste.[5]

    • Store the container in a designated satellite accumulation area within the laboratory.

    • Arrange for pickup by your institution's certified hazardous waste management service. Waste must be disposed of in accordance with all local, state, and federal regulations. The ultimate disposal method will likely be incineration at an approved waste disposal plant.[1][3]

Spill Management Protocol

In the event of a spill, immediate and correct action is crucial to prevent exposure and environmental contamination.

  • Evacuate and Secure: Alert personnel in the immediate area. If the spill is large or in a poorly ventilated space, evacuate the lab.

  • Don Appropriate PPE: At a minimum, wear a lab coat, nitrile gloves, and chemical safety goggles.

  • Containment:

    • For solid spills: Gently cover the spill with an absorbent material to prevent the generation of dust. Carefully sweep the material into a designated hazardous waste container.

    • For liquid spills: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).

  • Cleanup: Collect the absorbent material and place it in the sealed hazardous waste container for disposal.

  • Decontamination: Clean the spill area thoroughly with soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.

Disposal Workflow Diagram

The following diagram outlines the decision-making process for handling materials contaminated with this compound.

G cluster_0 Disposal Decision Workflow start Material Contaminated with This compound is_spill Is it a spill? start->is_spill waste_type Solid or Liquid Waste? start->waste_type is_spill->waste_type No spill_protocol Follow Spill Management Protocol is_spill->spill_protocol Yes solid_waste Place in Labeled Solid Hazardous Waste Container waste_type->solid_waste Solid liquid_waste Place in Labeled Liquid Hazardous Waste Container waste_type->liquid_waste Liquid segregate Segregate from Incompatible Chemicals (Oxidizers, Acids) solid_waste->segregate liquid_waste->segregate spill_protocol->solid_waste store Store in Satellite Accumulation Area segregate->store pickup Arrange for EHS Hazardous Waste Pickup store->pickup

Caption: Decision workflow for handling and disposing of this compound waste.

By adhering to these scientifically-grounded procedures, you ensure the safety of yourself and your colleagues, protect the environment, and maintain the integrity of your research operations.

References

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 7377, Benzenesulfonamide, 3-amino-. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 3737691, 3-Amino-N-ethylbenzamide. Retrieved from [Link]

  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Dartmouth Policy Portal. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

  • World Health Organization. (1999). Guidelines for safe disposal of unwanted pharmaceuticals in and after emergencies. Retrieved from [Link]

  • Maryland Department of the Environment. (2006, April 15). Managing Pharmaceutical Waste: A 10-Step Blueprint for Health Care Facilities. Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.